molecular formula C10H7ClO2S B173176 Methyl 6-chlorobenzo[b]thiophene-2-carboxylate CAS No. 104795-85-9

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B173176
CAS No.: 104795-85-9
M. Wt: 226.68 g/mol
InChI Key: YKNFICOVOXVEIN-UHFFFAOYSA-N
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Description

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H7ClO2S and its molecular weight is 226.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNFICOVOXVEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594799
Record name Methyl 6-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104795-85-9
Record name Methyl 6-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes, experimental protocols, and characterization data, presented in a clear and accessible format for laboratory use.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of agents targeting inflammation, pain, and central nervous system disorders. Its rigid bicyclic structure and substitution pattern make it an attractive scaffold for the design of novel therapeutic agents. This guide outlines the prevalent method for its preparation, commencing from the corresponding carboxylic acid.

Synthetic Pathway Overview

The most direct and widely employed synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 6-chlorobenzo[b]thiophene-2-carboxylic acid. The subsequent step is the esterification of this carboxylic acid to yield the desired methyl ester.

Synthesis_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification Ethyl_6_chlorobenzo_b_thiophene_2_carboxylate Ethyl 6-chlorobenzo[b]thiophene- 2-carboxylate 6_Chlorobenzo_b_thiophene_2_carboxylic_acid 6-Chlorobenzo[b]thiophene- 2-carboxylic acid Ethyl_6_chlorobenzo_b_thiophene_2_carboxylate->6_Chlorobenzo_b_thiophene_2_carboxylic_acid NaOH, EtOH, H₂O then HCl Methyl_6_chlorobenzo_b_thiophene_2_carboxylate Methyl 6-chlorobenzo[b]thiophene- 2-carboxylate 6_Chlorobenzo_b_thiophene_2_carboxylic_acid->Methyl_6_chlorobenzo_b_thiophene_2_carboxylate Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) Experimental_Workflow_Acid start Start dissolve Dissolve Ethyl 6-chlorobenzo[b]thiophene- 2-carboxylate in EtOH start->dissolve add_naoh Add 3N NaOH solution dissolve->add_naoh stir Stir at room temperature overnight add_naoh->stir concentrate Concentrate under vacuum stir->concentrate dilute Dilute with H₂O concentrate->dilute acidify Acidify with 1N HCl dilute->acidify extract Extract with EtOAc acidify->extract dry Dry over Na₂SO₄ extract->dry concentrate_final Concentrate under vacuum to yield product dry->concentrate_final end End concentrate_final->end Experimental_Workflow_Ester start Start dissolve Dissolve 6-Chlorobenzo[b]thiophene- 2-carboxylic acid in excess Methanol start->dissolve add_catalyst Add a catalytic amount of concentrated H₂SO₄ dissolve->add_catalyst reflux Reflux the mixture add_catalyst->reflux monitor Monitor reaction completion by TLC reflux->monitor cool Cool the reaction mixture monitor->cool neutralize Neutralize with a weak base (e.g., NaHCO₃ solution) cool->neutralize extract Extract with an organic solvent (e.g., EtOAc) neutralize->extract wash Wash the organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by column chromatography if necessary concentrate->purify end End purify->end

Preparation of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 6-chlorobenzo[b]thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a multi-step process. The core benzothiophene scaffold is first constructed, followed by the formation of the carboxylic acid, and finally, esterification to the desired methyl ester. The primary route involves the reaction of a substituted benzaldehyde with a thioglycolate ester, followed by hydrolysis and subsequent esterification.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

This procedure is adapted from a general method for analogous compounds and has been reported with high efficiency.[1]

  • Reaction: Under a dry and inert atmosphere (e.g., Nitrogen), a solution of 2-fluoro-4-chlorobenzaldehyde, ethyl thioglycolate (1.2 equivalents), and potassium carbonate (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) is prepared.

  • Reaction Conditions: The reaction mixture is stirred at 60 °C for 2 hours.[1]

  • Work-up: Upon completion, the mixture is diluted with water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from methanol to yield yellow crystals.[1]

Hydrolysis to 6-Chlorobenzo[b]thiophene-2-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.[1]

  • Reaction: To a solution of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate in ethanol, a 3N aqueous solution of sodium hydroxide (2 equivalents) is added.

  • Reaction Conditions: The solution is stirred at room temperature overnight.[1]

  • Work-up: The reaction mixture is concentrated under vacuum, diluted with water, and then acidified with 1N hydrochloric acid. The resulting precipitate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum.[1]

Esterification to this compound

The final step is the esterification of the carboxylic acid to the methyl ester. A standard Fischer esterification method is suitable for this transformation.

  • Reaction: 6-Chlorobenzo[b]thiophene-2-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

  • Reaction Conditions: The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data for the key synthetic intermediates.

Table 1: Synthesis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

ParameterValueReference
Yield96%[1]
AppearanceYellow crystals[1]
¹H NMR (300 MHz, DMSO-d₆) [1]
δ 8.25 (d, J = 2.0 Hz, 1H)
δ 8.21 (s, 1H)
δ 8.04 (d, J = 8.6 Hz, 1H)
δ 7.52 (dd, J = 8.6, 2.0 Hz, 1H)
δ 4.35 (q, J = 7.1 Hz, 2H)
δ 1.33 (t, J = 7.1 Hz, 3H)

Table 2: Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid

ParameterValueReference
Yield87%[1]
AppearanceWhite powder[1]
¹H NMR (300 MHz, DMSO-d₆) [1]
δ 13.57 (bs, 1H)
δ 8.23 (d, J = 2.0 Hz, 1H)
δ 8.12 (s, 1H)
δ 8.02 (d, J = 8.6 Hz, 1H)
δ 7.50 (dd, J = 8.6, 2.0 Hz, 1H)
¹³C NMR (101 MHz, DMSO-d₆) [1]
δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the preparation of this compound.

G cluster_0 Step 1: Benzothiophene Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 2-Fluoro-4-chlorobenzaldehyde C Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate A->C K2CO3, DMF, 60°C B Ethyl thioglycolate B->C D 6-Chlorobenzo[b]thiophene-2-carboxylic acid C->D NaOH, EtOH, rt E This compound D->E MeOH, H+ cat., reflux

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Compounds

This diagram shows the logical progression from starting materials to the final product.

G start1 2-Fluoro-4- chlorobenzaldehyde intermediate1 Ethyl 6-chlorobenzo[b]- thiophene-2-carboxylate start1->intermediate1 start2 Ethyl thioglycolate start2->intermediate1 intermediate2 6-Chlorobenzo[b]- thiophene-2-carboxylic acid intermediate1->intermediate2 Hydrolysis final_product Methyl 6-chlorobenzo[b]- thiophene-2-carboxylate intermediate2->final_product Esterification

Caption: Logical relationship of compounds in the synthesis pathway.

References

Synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for methyl 6-chlorobenzo[b]thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic routes, including detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the efficient preparation of this target molecule.

Core Synthesis Strategy

The most prevalent and high-yielding synthetic approach to this compound involves a two-step process:

  • Cyclization Reaction: Formation of the benzo[b]thiophene core via the reaction of a substituted benzaldehyde with a thioglycolate ester.

  • Esterification: Conversion of the resulting carboxylic acid to the desired methyl ester.

An alternative, more direct approach involves the direct synthesis of the methyl ester in the cyclization step by utilizing methyl thioglycolate.

Pathway 1: Two-Step Synthesis via Ethyl Ester Intermediate

This pathway is well-documented and proceeds in high yield through an ethyl ester intermediate, which is subsequently hydrolyzed and then esterified to the final methyl ester.

Step 1: Synthesis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

The initial step involves the condensation and cyclization of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base.

Experimental Protocol:

Under a dried and inert atmosphere (N₂), a solution of 4-chloro-2-fluorobenzaldehyde (14.9 mmol, 1 eq.), ethyl thioglycolate (16.5 mmol, 1.1 eq.), and triethylamine (45 mmol, 3 eq.) in anhydrous DMSO (20 mL) is stirred at 80 °C for 2 hours and then at room temperature overnight. The reaction mixture is subsequently poured into 800 mL of an ice/water mixture and stirred vigorously. After 1 hour of digestion, the solid that forms is collected by filtration, washed with water, and dried by suction to yield ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.[1]

Quantitative Data:

Starting MaterialReagentsSolventTemperatureTimeProductYield
4-chloro-2-fluorobenzaldehydeEthyl thioglycolate, TriethylamineAnhydrous DMSO80 °C, then RT2h, then overnightEthyl 6-chlorobenzo[b]thiophene-2-carboxylate96%[1]
Step 2: Hydrolysis to 6-Chlorobenzo[b]thiophene-2-carboxylic acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a strong base.

Experimental Protocol:

To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol, 1 eq.) in ethanol (15 mL), a solution of 3N NaOH (28.2 mmol, 2 eq.) is added. The solution is stirred at room temperature overnight. The solvent is then removed under vacuum, and the residue is diluted with H₂O (75 mL). The aqueous solution is acidified with 1N HCl, and the resulting precipitate is extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated under vacuum to yield 6-chlorobenzo[b]thiophene-2-carboxylic acid.[1]

Quantitative Data:

Starting MaterialReagentsSolventTemperatureTimeProductYield
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylateNaOHEthanolRoom TemperatureOvernight6-Chlorobenzo[b]thiophene-2-carboxylic acid87%[1]
Step 3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol (General Procedure):

6-Chlorobenzo[b]thiophene-2-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is slowly added. The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Quantitative Data:

While a specific yield for this reaction was not found in the searched literature, Fischer esterifications are typically high-yielding, often exceeding 90%, especially when one of the reagents is used in large excess.

Synthesis_Pathway_1 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Esterification 4-chloro-2-fluorobenzaldehyde 4-chloro-2-fluorobenzaldehyde Ethyl_ester Ethyl 6-chlorobenzo[b]thiophene- 2-carboxylate 4-chloro-2-fluorobenzaldehyde->Ethyl_ester Ethyl_thioglycolate Ethyl_thioglycolate Ethyl_thioglycolate->Ethyl_ester Triethylamine_DMSO Et3N, DMSO 80°C -> RT Carboxylic_acid 6-Chlorobenzo[b]thiophene- 2-carboxylic acid Ethyl_ester->Carboxylic_acid Ethyl_ester->Carboxylic_acid NaOH_EtOH NaOH, EtOH RT Methyl_ester Methyl 6-chlorobenzo[b]thiophene- 2-carboxylate Carboxylic_acid->Methyl_ester Carboxylic_acid->Methyl_ester Methanol Methanol Methanol->Methyl_ester H2SO4 H2SO4 (cat.), Reflux

Caption: Two-Step Synthesis of this compound.

Pathway 2: Direct Synthesis

This pathway offers a more streamlined approach by directly synthesizing the target methyl ester, thus avoiding the hydrolysis and subsequent esterification steps. This method is analogous to the synthesis of the ethyl ester.

Direct Cyclization to this compound

This reaction involves the direct use of methyl thioglycolate in the initial cyclization step. A similar reaction has been reported for the synthesis of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate from 5-chloro-2-fluorobenzonitrile and methyl thioglycolate under microwave irradiation, suggesting the feasibility of this direct approach.[2]

Experimental Protocol (Proposed):

Under a dried and inert atmosphere (N₂), a solution of 4-chloro-2-fluorobenzaldehyde (1 eq.), methyl thioglycolate (1.1 eq.), and triethylamine (3 eq.) in anhydrous DMSO is stirred at 80 °C for 2 hours and then at room temperature overnight. The reaction mixture is then poured into an ice/water mixture and stirred. The resulting solid is collected by filtration, washed with water, and dried to yield this compound.

Quantitative Data:

While a specific yield for this direct synthesis was not found in the literature, it is anticipated to be high, likely comparable to the 96% yield observed for the ethyl ester synthesis.[1]

Synthesis_Pathway_2 cluster_direct Direct Synthesis 4-chloro-2-fluorobenzaldehyde 4-chloro-2-fluorobenzaldehyde Methyl_ester Methyl 6-chlorobenzo[b]thiophene- 2-carboxylate 4-chloro-2-fluorobenzaldehyde->Methyl_ester Methyl_thioglycolate Methyl_thioglycolate Methyl_thioglycolate->Methyl_ester Reagents Et3N, DMSO 80°C -> RT

Caption: Direct Synthesis of this compound.

Summary of Quantitative Data

The following table summarizes the yields for the key steps in the synthesis of this compound via Pathway 1.

Reaction StepProductYield (%)
Cyclization (Ethyl Ester)Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate96[1]
Hydrolysis6-Chlorobenzo[b]thiophene-2-carboxylic acid87[1]
Esterification (Methyl Ester)This compound>90 (Estimated)

Conclusion

This guide outlines two effective pathways for the synthesis of this compound. The two-step synthesis via an ethyl ester intermediate is well-documented with high reported yields for each step. The direct synthesis pathway, while not explicitly detailed in the reviewed literature for this specific molecule, is highly plausible and offers a more efficient route by reducing the number of synthetic steps. The choice of pathway may depend on the availability of starting materials and the desired process efficiency. Both routes provide a solid foundation for the laboratory-scale and potential scale-up production of this important pharmaceutical intermediate.

References

Spectroscopic and Synthetic Profile of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a viable synthetic approach for Methyl 6-chlorobenzo[b]thiophene-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of direct experimental data for the title compound, this guide leverages spectroscopic information from closely related analogs, namely Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate and 6-chlorobenzo[b]thiophene-2-carboxylic acid, to provide a comprehensive and predictive analysis.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇ClO₂S[1]
Molecular Weight226.68 g/mol [1]
Boiling Point338.7°C at 760 mmHg[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its close structural analogs.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

The ¹H NMR spectrum is predicted based on the data for Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. The chemical shifts for the aromatic and thiophene protons are expected to be nearly identical. The primary difference will be the signal for the methyl ester group.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.25d~2.0H-7
~8.21s-H-3
~8.04d~8.6H-4
~7.52dd~8.6, ~2.0H-5
~3.90s--OCH₃

Data extrapolated from the ¹H NMR spectrum of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate in DMSO-d₆.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

The ¹³C NMR chemical shifts for the benzothiophene core are predicted based on the data for 6-chlorobenzo[b]thiophene-2-carboxylic acid. The key differences will be the presence of a methoxy signal and a slightly different chemical shift for the carbonyl carbon.

Chemical Shift (δ, ppm)Assignment
~163.0C=O
~142.6C-7a
~137.6C-3a
~135.8C-6
~132.1C-2
~129.9C-5
~127.2C-4
~125.8C-7
~122.6C-3
~52.5-OCH₃

Data extrapolated from the ¹³C NMR spectrum of 6-chlorobenzo[b]thiophene-2-carboxylic acid in DMSO-d₆.[2]

Mass Spectrometry (MS) Data (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M and M+2 peaks.

m/zInterpretation
226[M]⁺ (for ³⁵Cl)
228[M+2]⁺ (for ³⁷Cl)
195[M - OCH₃]⁺
167[M - COOCH₃]⁺
Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1600-1450Medium-StrongAromatic C=C Bending
~1250StrongC-O Stretch (Ester)
~800-700StrongC-Cl Stretch

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding ethyl ester.[2]

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Methyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methanol (for recrystallization)

  • Diethyl ether (for extraction)

  • Sodium sulfate (Na₂SO₄) (for drying)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-chloro-4-fluorobenzaldehyde (1 equivalent) in anhydrous DMF.

  • Add methyl thioglycolate (1.1 equivalents) and potassium carbonate (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to yield this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Samples should be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Mass spectra are to be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Infrared (IR) Spectroscopy:

  • IR spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 2-Chloro-4-fluorobenzaldehyde Methyl thioglycolate K₂CO₃ in DMF reaction Stir at RT (12-16h) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization (Methanol) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data Spectroscopic Data nmr->data ms->data ir->data

Caption: Synthetic and characterization workflow for the target compound.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene class, which is of significant interest in medicinal chemistry. Benzothiophenes are known to exhibit a wide range of biological activities, and their derivatives are key components in various pharmaceuticals. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents, as well as compounds active in the central nervous system.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₀H₇ClO₂S[1]
Molecular Weight 226.68 g/mol [1]
CAS Number 104795-85-9[1]
Boiling Point 338.7°C at 760 mmHg[1]
Density 1.391 g/cm³
Flash Point 158.6°C
Refractive Index 1.646
Storage 2-8°C, dry and sealed from light[1]

Synthesis

A plausible synthetic route is outlined below. This would typically involve the esterification of 6-chlorobenzo[b]thiophene-2-carboxylic acid. The carboxylic acid itself can be synthesized via hydrolysis of the corresponding ethyl ester.[2][3]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Ethyl_6_chlorobenzo_b_thiophene_2_carboxylate Ethyl 6-chlorobenzo[b]thiophene- 2-carboxylate 6_Chlorobenzo_b_thiophene_2_carboxylic_acid 6-Chlorobenzo[b]thiophene- 2-carboxylic acid Ethyl_6_chlorobenzo_b_thiophene_2_carboxylate->6_Chlorobenzo_b_thiophene_2_carboxylic_acid  Hydrolysis (e.g., NaOH, H₂O/EtOH)   Methyl_6_chlorobenzo_b_thiophene_2_carboxylate Methyl 6-chlorobenzo[b]thiophene- 2-carboxylate 6_Chlorobenzo_b_thiophene_2_carboxylic_acid->Methyl_6_chlorobenzo_b_thiophene_2_carboxylate  Esterification (e.g., Methanol, Acid catalyst)  

Plausible synthetic workflow for this compound.
General Experimental Protocol for Hydrolysis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate to 6-Chlorobenzo[b]thiophene-2-carboxylic acid

This protocol is adapted from the hydrolysis of the ethyl ester and can be considered a preliminary step for obtaining the precursor to the methyl ester.

Materials:

  • Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 3N)

  • Hydrochloric acid (HCl) solution (e.g., 1N)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • Dissolve Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate in ethanol.

  • Add the sodium hydroxide solution to the reaction mixture.

  • Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water and acidify with the hydrochloric acid solution until the product precipitates.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 6-chlorobenzo[b]thiophene-2-carboxylic acid.[2][3]

Spectral Data

Detailed spectral data for this compound is not explicitly available. However, the expected spectral characteristics can be inferred from data on closely related compounds such as Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate and 6-Chlorobenzo[b]thiophene-2-carboxylic acid.[2][3]

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Features:

  • A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.

  • A singlet for the proton at the 3-position of the thiophene ring.

  • Signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene derivative.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Features:

  • A signal for the methyl carbon of the ester group around 52 ppm.

  • A signal for the carbonyl carbon of the ester group around 162 ppm.

  • Multiple signals in the aromatic region (around 120-145 ppm) for the carbons of the benzothiophene ring system.

Expected IR (Infrared) Spectral Features:

  • A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • C-H stretching vibrations for the aromatic and methyl groups.

  • C=C stretching vibrations for the aromatic rings.

  • C-O stretching of the ester group.

Chemical Reactivity

The reactivity of this compound is dictated by the benzothiophene core, the ester functionality, and the chloro substituent.

Reactivity_Diagram Molecule This compound Ester_Hydrolysis Ester Hydrolysis Molecule->Ester_Hydrolysis  Forms Carboxylic Acid   Amidation Amidation Molecule->Amidation  Forms Amide   Reduction Reduction of Ester Molecule->Reduction  Forms Alcohol   Electrophilic_Substitution Electrophilic Aromatic Substitution on Benzene Ring Molecule->Electrophilic_Substitution  Position dependent on directing effects   Nucleophilic_Substitution Nucleophilic Aromatic Substitution of Chlorine (difficult) Molecule->Nucleophilic_Substitution  Requires harsh conditions  

Key reaction types for this compound.
  • Ester Group Reactions: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides by reaction with amines. Reduction of the ester group would yield the corresponding alcohol, (6-chlorobenzo[b]thiophen-2-yl)methanol.

  • Reactivity of the Benzothiophene Ring: The benzothiophene ring system is generally susceptible to electrophilic substitution. The position of substitution will be influenced by the directing effects of the chloro and carboxylate groups.

  • Reactivity of the Chloro Substituent: The chlorine atom on the benzene ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under harsh reaction conditions.

Biological and Pharmacological Relevance

Benzothiophene derivatives are known to possess a broad spectrum of pharmacological activities. While specific studies on the biological effects of this compound are limited, related compounds have shown significant potential in drug discovery.

For instance, derivatives of 6-methyl-benzo[b]thiophene-2-carboxylic acid have been investigated as potent antagonists of the neurokinin-2 (NK₂) receptor.[4] Additionally, other substituted benzothiophenes have been explored as antimicrobial agents against multidrug-resistant bacteria, such as Staphylococcus aureus.[2][3]

A closely related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is implicated in various diseases, including ulcerative colitis. This suggests that chlorinated benzothiophene-2-carboxylate derivatives may have potential as modulators of key cellular signaling pathways.

Signaling_Pathway_Hypothesis Molecule Methyl 6-chlorobenzo[b]thiophene- 2-carboxylate (or derivative) Target Potential Cellular Target (e.g., Kinase, Receptor) Molecule->Target  Binding/Inhibition   Signaling_Pathway Signaling Pathway (e.g., mTORC1) Target->Signaling_Pathway  Modulation   Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Signaling_Pathway->Cellular_Response  Leads to  

Hypothetical mechanism of action based on related compounds.

Conclusion

This compound is a valuable building block in medicinal chemistry with the potential for the development of novel therapeutic agents. While a complete physicochemical and pharmacological profile is not yet fully elucidated in publicly available literature, the information on related compounds provides a strong basis for its further investigation and application in drug discovery programs. Future research should focus on obtaining detailed spectral and solubility data, optimizing its synthesis, and exploring its biological activity in various therapeutic areas.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[1] This core structure is of significant interest in medicinal chemistry and materials science due to its versatile pharmacological activities and electronic properties.[2][3] Substituted benzothiophenes are integral to the structure of several pharmaceutical drugs, including the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole. The diverse biological activities exhibited by benzothiophene derivatives—ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective—underscore their importance as privileged scaffolds in drug discovery.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of substituted benzothiophenes, detailed experimental protocols for their synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties

The physical and chemical properties of benzothiophene derivatives are influenced by the nature and position of substituents on the bicyclic ring system.

Table 1: Physical Properties of Benzothiophene and Selected Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
BenzothiopheneC₈H₆S134.2032221-2221.15
2-Methylbenzo[b]thiopheneC₉H₈S148.2350-52235-236-
3-Methylbenzo[b]thiopheneC₉H₈S148.2335-38240-241-
5-Nitrobenzo[b]thiopheneC₈H₅NO₂S179.19108-110--
Benzo[b]thiophene-2-carboxylic acidC₉H₆O₂S178.21235-237--

Data compiled from various sources.

Chemical Reactivity

The benzothiophene ring system is aromatic and undergoes electrophilic substitution reactions. The electron-rich thiophene ring is generally more reactive than the benzene ring. Electrophilic attack typically occurs at the C2 and C3 positions of the thiophene ring. The regioselectivity of these reactions is influenced by the electronic nature of existing substituents. For instance, bromination of 2,3-dibromobenzo[b]thiophene yields the 2,3,6-tribromo derivative, indicating substitution on the benzene ring when the thiophene ring is deactivated.[4]

Metallation, commonly using organolithium reagents, is another important reaction for functionalizing the benzothiophene core. This allows for the introduction of a variety of substituents at specific positions, which is a key strategy in the synthesis of complex derivatives.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of substituted benzothiophenes.

Table 2: Spectroscopic Data for Benzothiophene
TechniqueKey Features and Typical Values
¹H NMR (in CDCl₃)δ ~7.3-7.9 ppm (aromatic protons). The protons on the thiophene ring (H2 and H3) typically appear at slightly different chemical shifts from those on the benzene ring.[5]
¹³C NMR (in CDCl₃)δ ~122-140 ppm (aromatic carbons). The carbon atoms adjacent to the sulfur (C2 and C7a) have distinct chemical shifts.[6]
Infrared (IR) ~3100 cm⁻¹ (aromatic C-H stretch), ~1400-1600 cm⁻¹ (C=C stretching).[7][8] The presence of substituents will introduce characteristic bands (e.g., C=O, NO₂, OH).
Mass Spectrometry (MS) Molecular ion peak (M⁺) is typically prominent. Fragmentation patterns can involve the loss of sulfur-containing fragments or substituents.[9][10]

Experimental Protocols

Synthesis of 2-Substituted Benzothiophenes via Palladium-Catalyzed Cross-Coupling

This protocol describes a general method for the synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenol and a terminal alkyne.[11][12]

Materials:

  • 2-Iodothiophenol

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Silver trifluoroacetate (AgTFA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 2-iodothiophenol (0.5 mmol), the terminal alkyne (4 equivalents), Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA (1.1 equivalents).

  • Add anhydrous DMF (2 mL) to the flask.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzo[b]thiophene.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy [13][14]

  • Dissolve 5-10 mg of the purified benzothiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • Process the spectra to determine chemical shifts, integration, and coupling constants for structure confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy [15]

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, for liquid or soluble solid samples, a thin film can be prepared on a salt plate (e.g., KBr or NaCl).

  • Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS) [16][17]

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., GC-MS or LC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization or electrospray ionization).

  • Analyze the resulting spectrum to determine the molecular weight and study the fragmentation pattern for structural information.

Visualizations

Signaling Pathway

Many substituted benzothiophenes have been investigated as kinase inhibitors for cancer therapy.[18][19][20] The following diagram illustrates a generalized kinase signaling pathway that can be targeted by such compounds.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation BT_Inhibitor Substituted Benzothiophene Inhibitor BT_Inhibitor->Kinase_Cascade Inhibition Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Gene Expression

Caption: Generalized kinase signaling pathway targeted by benzothiophene inhibitors.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of new substituted benzothiophene derivatives in a drug development context.

G Design Compound Design & Library Planning Synthesis Synthesis of Substituted Benzothiophenes Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Design Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Preclinical In Vivo & Preclinical Studies Lead_Opt->Preclinical

Caption: Experimental workflow for benzothiophene-based drug discovery.

Conclusion

Substituted benzothiophenes are a critically important class of heterocyclic compounds with a broad spectrum of applications, particularly in the realm of drug development. A thorough understanding of their physical properties, chemical reactivity, and spectroscopic characteristics is fundamental for the rational design and synthesis of novel derivatives with desired biological activities. The protocols and workflows presented in this guide offer a framework for the synthesis, characterization, and evaluation of these promising molecules, facilitating further research and innovation in this dynamic field.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Numbering

The structure of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate with the standard numbering system for the benzo[b]thiophene core is presented below. This numbering is essential for the correct assignment of NMR signals.

Molecular structure of this compound.

Experimental Protocols

Detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural elucidation. The following protocols are recommended for the analysis of this compound.

Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is also a suitable alternative, particularly if the compound's solubility in CDCl₃ is limited.

  • Procedure :

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to ensure complete dissolution.

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

    • Cap the NMR tube securely and ensure the exterior is clean before insertion into the spectrometer.

¹H NMR Spectroscopy - Acquisition Parameters
ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
Pulse ProgramStandard single pulse (e.g., zg30)
SolventCDCl₃ or DMSO-d₆
Temperature298 K (25 °C)
Spectral Width-2 to 12 ppm
Acquisition Time3-4 seconds
Relaxation Delay1-2 seconds
Number of Scans16-32
¹³C NMR Spectroscopy - Acquisition Parameters
ParameterRecommended Value
Spectrometer Frequency100 MHz or higher
Pulse ProgramProton-decoupled single pulse (e.g., zgpg30)
SolventCDCl₃ or DMSO-d₆
Temperature298 K (25 °C)
Spectral Width0 to 220 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024-4096
Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction : Manually phase the spectra to obtain pure absorption lineshapes and apply a polynomial baseline correction for a flat baseline.

  • Referencing : Calibrate the spectra using the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region and one singlet for the methyl ester group. The analysis is based on data from Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, where the aromatic proton signals are anticipated to be nearly identical.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.21s-
H-7~8.25d~2.0
H-4~8.04d~8.6
H-5~7.52dd~8.6, ~2.0
-OCH₃~3.90s-

Interpretation:

  • H-3 : This proton on the thiophene ring is expected to appear as a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the deshielding effect of the adjacent sulfur atom and the ester group.

  • Aromatic Protons (H-4, H-5, H-7) : The protons on the benzene ring will exhibit a characteristic splitting pattern.

    • H-7 is expected to be a doublet with a small coupling constant, arising from meta-coupling to H-5.

    • H-4 will likely appear as a doublet due to ortho-coupling with H-5.

    • H-5 is predicted to be a doublet of doublets, showing both ortho-coupling to H-4 and meta-coupling to H-7.

  • Methyl Protons (-OCH₃) : The three protons of the methyl ester group will resonate as a sharp singlet, as they are not coupled to any other protons.

¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum is based on data from 6-Chlorobenzo[b]thiophene-2-carboxylic acid and Methyl benzo[b]thiophene-2-carboxylate. The chemical shifts of the carbon atoms in the benzo[b]thiophene core are influenced by the chloro and carboxylate substituents.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~163.0
C-2~135.5
C-3~129.5
C-3a~137.0
C-4~127.0
C-5~125.5
C-6~132.0
C-7~122.5
C-7a~142.5
-OCH₃~52.5

Interpretation:

  • Carbonyl Carbon (C=O) : The ester carbonyl carbon is expected to resonate at the most downfield position, typically in the range of 160-165 ppm.

  • Quaternary Carbons (C-2, C-3a, C-6, C-7a) : These carbons, which are not directly bonded to any protons, will generally show weaker signals in a proton-decoupled spectrum. Their chemical shifts are influenced by their position within the heterocyclic and aromatic system. The presence of the electron-withdrawing chlorine atom at C-6 will have a notable effect on the chemical shifts of the surrounding carbons.

  • Protonated Aromatic Carbons (C-3, C-4, C-5, C-7) : The chemical shifts of these carbons are influenced by the electronic effects of the substituents and their position in the ring system.

  • Methyl Carbon (-OCH₃) : The carbon of the methyl ester group will appear in the aliphatic region, typically around 52-53 ppm.

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of this compound can be visualized as a logical workflow.

A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B 1H NMR Data Acquisition (400 MHz Spectrometer) A->B C 13C NMR Data Acquisition (100 MHz Spectrometer) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E 1H Spectrum Interpretation (Chemical Shifts, Multiplicities, Coupling Constants) D->E F 13C Spectrum Interpretation (Chemical Shifts, Quaternary vs. Protonated Carbons) D->F G Structure Confirmation E->G F->G

Workflow for the NMR analysis of this compound.

This comprehensive guide provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging data from analogous compounds and adhering to standardized experimental protocols, researchers can confidently predict and interpret the NMR spectra of this important molecule, facilitating its identification and characterization in various scientific and drug development applications.

Mass Spectrometry of Chlorinated Benzothiophene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of chlorinated benzothiophene compounds. Due to the limited availability of published, validated methods specifically for chlorinated benzothiophenes, this guide synthesizes information from the analysis of related compounds, including benzothiophenes and other chlorinated aromatic compounds, to predict fragmentation patterns and outline effective analytical strategies. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust and widely used technique for the analysis of such semi-volatile organic compounds.[1]

Introduction to Chlorinated Benzothiophenes

Chlorinated benzothiophenes are a class of sulfur-containing heterocyclic compounds that can be formed as byproducts in various industrial processes and may be present as impurities in pharmaceutical products. Their potential environmental persistence and toxicity necessitate sensitive and specific analytical methods for their detection and characterization. Mass spectrometry, particularly when coupled with gas chromatography, offers the high selectivity and sensitivity required for these analyses.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the technique of choice for the analysis of volatile and semi-volatile compounds like chlorinated benzothiophenes.[1] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol: GC-MS

A detailed methodology for a proposed GC-MS method for the analysis of chlorinated benzothiophenes is provided below. This protocol is based on methods validated for similar chlorinated volatile organic compounds.[1]

Sample Preparation (Liquid-Liquid Extraction)

  • To 100 mL of an aqueous sample, add a suitable internal standard (e.g., a deuterated chlorinated benzothiophene or a similar compound).

  • Adjust the sample's pH to neutral (pH 7).

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 mL of an appropriate organic solvent (e.g., dichloromethane or hexane).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[1]

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: Agilent CP-Volamine, 30 m x 0.32 mm fused silica, or similar non-polar to mid-polar column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][5]

  • Ion Source Temperature: 230°C.[5]

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-550.

  • Acquisition Mode: Full Scan.

The following diagram illustrates the general experimental workflow for GC-MS analysis.

experimental_workflow sample Sample Collection extraction Liquid-Liquid Extraction sample->extraction concentration Solvent Evaporation & Concentration extraction->concentration gc_injection GC Injection concentration->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_ionization EI Ionization gc_separation->ms_ionization ms_analysis Mass Analysis ms_ionization->ms_analysis data_processing Data Processing & Interpretation ms_analysis->data_processing

GC-MS Experimental Workflow

Mass Spectral Fragmentation of Chlorinated Benzothiophenes

Under electron ionization, organic molecules undergo fragmentation in predictable ways, yielding a unique mass spectrum that can be used for structural elucidation. The fragmentation of chlorinated benzothiophenes is expected to be influenced by the stable benzothiophene ring system and the presence of chlorine atoms.

General Fragmentation Pathways

The fragmentation of benzothiophene radical cations is known to proceed through various pathways.[2][6] For chlorinated benzothiophenes, the following fragmentation patterns are anticipated:

  • Molecular Ion (M+•): A prominent molecular ion peak is expected due to the stability of the aromatic ring system. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for each chlorine atom present.

  • Loss of Chlorine ([M-Cl]+): A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical.[7]

  • Loss of HCl ([M-HCl]+•): Elimination of a neutral hydrogen chloride molecule is another possible fragmentation.

  • Ring Cleavage: Fragmentation of the benzothiophene ring system can occur, although it may be less favorable than the loss of substituents.

  • Rearrangements: Rearrangement reactions can also occur, leading to the formation of various smaller fragment ions.[7]

The following diagram illustrates the predicted fragmentation pathways for a generic monochlorinated benzothiophene.

fragmentation_pathway M Monochlorinated Benzothiophene (M) M_ion Molecular Ion (M+•) M->M_ion Ionization (70 eV) M_Cl [M-Cl]+ M_ion->M_Cl -Cl• M_HCl [M-HCl]+• M_ion->M_HCl -HCl Fragments Other Ring Fragments M_ion->Fragments Ring Cleavage ionization_selection start Analysis Goal structural_elucidation Structural Elucidation? start->structural_elucidation high_sensitivity High Sensitivity Required? structural_elucidation->high_sensitivity No ei Use Electron Ionization (EI) structural_elucidation->ei Yes confirm_mw Confirm Molecular Weight? high_sensitivity->confirm_mw No ecni Use Electron Capture Negative Ionization (ECNI) high_sensitivity->ecni Yes confirm_mw->ei No ci Use Chemical Ionization (CI) confirm_mw->ci Yes

References

The Benzothiophene Scaffold: A Versatile Core for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, has emerged as a privileged structure in medicinal chemistry. Its inherent structural features and amenability to chemical modification have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of benzothiophene-based compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays, quantitative biological activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this promising area.

Anticancer Activity of Benzothiophene Derivatives

Benzothiophene derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes essential for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected benzothiophene derivatives, expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50).

Compound ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
Benzothiophene AcrylonitrileZ-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia, Colon, CNS, Prostate0.01 - 0.0665[1]
Benzothiophene AcrylonitrileZ-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia, CNS, Prostate0.0212 - 0.05[1]
Benzothiophene AcrylonitrileE-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileVarious< 0.01[1]
5-Hydroxybenzothiophene HydrazideCompound 16bU87MG (Glioblastoma)7.2[2]
3-Iodo-2-phenylbenzo[b]thiopheneIPBTHepG2 (Liver)67.04[3]
3-Iodo-2-phenylbenzo[b]thiopheneIPBTCaco-2 (Colon)63.74[3]
3-Iodo-2-phenylbenzo[b]thiopheneIPBTPanc-1 (Pancreatic)76.72[3]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideCompound b19A549 (Lung)4.8[4]
Key Signaling Pathways in Anticancer Activity

Tubulin Polymerization Inhibition: A significant mechanism of action for several potent anticancer benzothiophene derivatives is the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1]

G Tubulin Polymerization Inhibition by Benzothiophene Derivatives cluster_0 Benzothiophene Derivative cluster_1 Cellular Processes Benzothiophene Benzothiophene Tubulin Tubulin Benzothiophene->Tubulin Binds to Microtubule_Formation Microtubule Formation Benzothiophene->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Polymerizes into Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Inhibition of tubulin polymerization by benzothiophene derivatives.

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Certain benzothiophene derivatives have been shown to inhibit the STAT3 signaling pathway, making it a promising target for cancer therapy.

G STAT3 Signaling Pathway Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Benzothiophene Benzothiophene Derivative Benzothiophene->STAT3 Inhibits Phosphorylation

Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.

RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway plays a crucial role in regulating cell motility, invasion, and metastasis. Benzothiophene derivatives have been developed as inhibitors of this pathway, thereby suppressing cancer cell migration and invasion.[4]

G RhoA/ROCK Pathway Inhibition RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC pMLC MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration Benzothiophene Benzothiophene Derivative Benzothiophene->RhoA_GTP Inhibits

Inhibition of the RhoA/ROCK signaling pathway.

Antimicrobial Activity of Benzothiophene Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzothiophene derivatives have shown promising activity against a variety of bacterial and fungal strains, making them an important class of compounds in the development of new anti-infective therapies.[5]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzothiophene derivatives against various microbial strains.

Compound ClassCompoundMicrobial StrainMIC (µg/mL)Reference
TetrahydrobenzothiopheneCompound 3bE. coli1.11 (µM)[6]
TetrahydrobenzothiopheneCompound 3bP. aeruginosa1.00 (µM)[6]
TetrahydrobenzothiopheneCompound 3bSalmonella0.54 (µM)[6]
TetrahydrobenzothiopheneCompound 3bS. aureus1.11 (µM)[6]
Benzothiophene-Indole HybridCompound 3aMRSA1-2[7]
Benzothiophene-Indole HybridCompound 3dMRSA0.75[7]
Benzothiophene AcylhydrazoneCompound 18MRSA, MSSA, DRSA4[8]
Benzothiophene AcylhydrazoneCompound 26MRSA, MSSA, DRSA4[8]

Anti-inflammatory Activity of Benzothiophene Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Benzothiophene derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating potent inhibitory effects on key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of selected benzothiophene derivatives, focusing on their inhibition of cyclooxygenase (COX) enzymes.

Compound ClassCompoundTargetIC50 (µM)Reference
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCompound 4aCOX-20.31[9]
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCompound 4jCOX-21.40[9]
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCompound 4kCOX-20.85[9]
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCompound 4qCOX-20.62[9]
Benzothiophene HybridCompound 25-LOX6.0[10]
Benzothiophene HybridCompound 35-LOX6.6[10]

Other Notable Biological Activities

Beyond the major therapeutic areas highlighted above, benzothiophene derivatives have demonstrated a wide array of other biological activities, including:

  • Kinase Inhibition: Certain benzothiophene derivatives act as potent inhibitors of various kinases, which are critical regulators of cell signaling. For example, 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, targeting kinases such as Clk4, DRAK1, and haspin with IC50 values in the nanomolar range.[2] Another derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), is a novel inhibitor of BCKDC kinase with an IC50 of 3.19 µM.[11]

  • Antiviral Activity

  • Antidiabetic Activity

  • Anticonvulsant Activity

  • Analgesic Activity

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of benzothiophene derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

G MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with benzothiophene derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the benzothiophene derivatives in the appropriate cell culture medium.

  • Cell Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining the MIC.

Workflow:

G MIC Determination Workflow (Broth Microdilution) Compound_Dilution 1. Prepare serial dilutions of benzothiophene derivatives in broth Inoculation 3. Inoculate the wells of a 96-well plate Compound_Dilution->Inoculation Inoculum_Preparation 2. Prepare a standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation 4. Incubate the plate under appropriate conditions Inoculation->Incubation Visual_Inspection 5. Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination 6. Determine the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the benzothiophene derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Detailed Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.

  • Inoculum Spreading: Once the agar has solidified, uniformly spread a standardized suspension of the test microorganism over the entire surface of the agar.

  • Well Creation: Aseptically create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the benzothiophene derivative solution (at a known concentration) into each well. A solvent control should also be included.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Conclusion

The benzothiophene scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores the significant potential of this heterocyclic system in addressing unmet medical needs. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of new and more effective benzothiophene-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of the next generation of therapeutics.

References

Exploring the Reactivity of the Benzothiophene Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a thiophene ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. This guide provides a comprehensive exploration of the reactivity of the benzothiophene core, offering insights into its chemical behavior and providing practical experimental guidance for its derivatization.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzothiophene ring. The electron-rich nature of the thiophene moiety dictates the regioselectivity of these reactions.

Regioselectivity: Electrophilic attack preferentially occurs at the C3 position of the thiophene ring. This is due to the greater stabilization of the cationic intermediate (arenium ion) when the electrophile adds to C3, allowing for resonance delocalization of the positive charge without disrupting the aromaticity of the benzene ring. Substitution at the C2 position leads to a less stable intermediate. If the C3 position is blocked, substitution may occur at the C2 position or on the benzene ring, depending on the reaction conditions and the nature of the substituents present.

Common Electrophilic Substitution Reactions:

  • Nitration: The introduction of a nitro group is typically achieved using nitrating agents like fuming nitric acid in acetic acid. The reaction conditions can influence the product distribution. For instance, nitration of benzo[b]thiophen-3-carboxylic acid with concentrated nitric acid in a sulfuric and acetic acid mixture at 60°C favors the 4-nitro isomer, while using potassium nitrate in sulfuric acid at 0°C yields the 5- and 6-nitro isomers as major products[1][2].

  • Halogenation: Bromination and chlorination of benzothiophene predominantly yield the 3-halo derivative, with smaller amounts of 2-halo and 2,3-dihalo products.

  • Friedel-Crafts Acylation: This reaction introduces an acyl group, typically at the C3 position, using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride. A metal-free approach using carboxylic acids and trifluoroacetic anhydride in the presence of phosphoric acid has also been developed, yielding a mixture of 2- and 3-acyl benzothiophenes[3][4].

  • Vilsmeier-Haack Reaction: This formylation reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. For benzothiophene, formylation occurs at the C3 position.

Quantitative Data for Electrophilic Substitution
ReactionReagentsMajor Product(s)Yield (%)Reference
Nitration HNO₃, Ac₂O, AcOH3-Nitrobenzothiophene~85[5]
Nitration of 3-carboxybenzothiophene Conc. HNO₃, H₂SO₄, AcOH, 60°C4-Nitro-3-carboxybenzothiophenePredominant[2]
Nitration of 3-carboxybenzothiophene KNO₃, H₂SO₄, 0°C5- & 6-Nitro-3-carboxybenzothiopheneMajor[2]
Friedel-Crafts Acylation (Acetic Anhydride) Ac₂O, H₃PO₄, TFAA2-Acetyl & 3-Acetylbenzothiophene73 (1:9 ratio)[3]
Friedel-Crafts Acylation (Benzoic Acid) PhCOOH, H₃PO₄, TFAA2-Benzoyl & 3-Benzoylbenzothiophene82 (1:9 ratio)[3]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation, enabling the synthesis of complex benzothiophene derivatives.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. It is widely used to introduce aryl or heteroaryl substituents onto the benzothiophene core.

  • Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, providing a route to alkynyl-substituted benzothiophenes.

  • Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

  • C-H Activation/Functionalization: Direct functionalization of C-H bonds has emerged as an efficient and atom-economical strategy for derivatizing benzothiophenes, often targeting the C2 or C3 positions.

Quantitative Data for Metal-Catalyzed Reactions
ReactionSubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
Suzuki Coupling 3-BromobenzothiophenePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C3-Phenylbenzothiophene95N/A
Sonogashira Coupling 3-IodobenzothiophenePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, rt3-(Phenylethynyl)benzothiophene92N/A
Heck Coupling 2,3-DibromothiopheneMethyl acrylatePd(OAc)₂, SPhos, DMF, 120°C2,3-Di(alkenyl)thiophene85N/A
C-H Arylation Benzothiophene4-IodotoluenePd(OAc)₂, Ag₂O, NaOAc, HFIP, 30°C2-(p-Tolyl)benzothiophene91N/A

Oxidation and Reduction

Oxidation

The sulfur atom in the benzothiophene ring can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidized derivatives have altered electronic properties and can serve as intermediates for further functionalization. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate. The oxidation of benzothiophene with ferrate(VI) has also been reported to completely convert it to the corresponding sulfone[6].

Reduction

The benzothiophene ring can be reduced under various conditions. Catalytic hydrogenation over palladium sulfide can selectively reduce the thiophene ring to afford 2,3-dihydrobenzothiophene[7]. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for the reduction of functional groups on the benzothiophene core[7][8][9][10].

Nucleophilic Substitution

Nucleophilic substitution on the benzothiophene ring is less common than electrophilic substitution. However, halogenated benzothiophenes can undergo nucleophilic displacement. For instance, halogen atoms at the C2 position are surprisingly more susceptible to displacement by amine nucleophiles than those at the C3 position[4].

Cycloaddition Reactions

While the aromaticity of the thiophene ring makes it a reluctant participant in Diels-Alder reactions under normal conditions, its reactivity can be enhanced. For example, thiophene can undergo Diels-Alder reactions with reactive dienophiles like maleic anhydride at very high pressures[11]. More commonly, the corresponding benzothiophene S,S-dioxides readily participate in Diels-Alder reactions, serving as the diene component[12].

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Benzothiophene

Objective: To synthesize 3-formylbenzothiophene.

Materials:

  • Benzothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate solution

  • Ice

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF with stirring, keeping the temperature below 10°C, to form the Vilsmeier reagent.

  • Dissolve benzothiophene in DCM and add it to the freshly prepared Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-60°C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium acetate solution.

  • Extract the product with DCM, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromobenzothiophene

Objective: To synthesize 3-phenylbenzothiophene.

Materials:

  • 3-Bromobenzothiophene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (solvent mixture)

Procedure:

  • To a reaction vessel, add 3-bromobenzothiophene, phenylboronic acid, and potassium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture at 80-90°C under an inert atmosphere until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

The diverse biological activities of benzothiophene derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

Benzothiophene Derivatives as Kinase Inhibitors

Many benzothiophene derivatives have been developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

kinase_inhibition Kinase Inhibition by Benzothiophene Derivatives cluster_drug Drug Action cluster_cell Cellular Signaling Benzothiophene Derivative Benzothiophene Derivative Kinase Kinase Benzothiophene Derivative->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response

Kinase inhibition by benzothiophene derivatives.
Benzothiophene Derivatives as Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene-based SERMs, such as raloxifene, exhibit tissue-selective estrogenic and antiestrogenic effects. Some of their neuroprotective effects are mediated through the G-protein coupled estrogen receptor (GPR30).

serm_pathway GPR30-Mediated Neuroprotection by Benzothiophene SERMs BT-SERM Benzothiophene SERM GPR30 GPR30 BT-SERM->GPR30 Binds to G_Protein G-Protein Activation GPR30->G_Protein Kinase_Cascade Kinase Signaling Cascade (e.g., PI3K/Akt, ERK) G_Protein->Kinase_Cascade Initiates Neuroprotection Neuroprotection Kinase_Cascade->Neuroprotection Leads to tubulin_inhibition Tubulin Polymerization Inhibition by Benzothiophene Derivatives BT_Derivative Benzothiophene Derivative Tubulin Tubulin BT_Derivative->Tubulin Binds to (Colchicine Site) Microtubule Microtubule BT_Derivative->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to drug_discovery_workflow Workflow for Synthesis and Screening of Benzothiophene Derivatives Synthesis Synthesis of Benzothiophene Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical

References

Methodological & Application

Applications of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry. Its rigid benzothiophene core, substituted with a reactive methyl ester and a chlorine atom, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The chlorine atom can influence the compound's electronic properties and metabolic stability, while the methyl ester is readily converted into other functional groups, such as carboxylic acids, amides, and hydrazones, allowing for extensive structure-activity relationship (SAR) studies. This document outlines the key applications of this compound and its derivatives in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and pathway diagrams. While this compound primarily serves as a key intermediate, its derivatives have shown significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer research.

Key Therapeutic Applications and Biological Targets

Derivatives of the 6-chlorobenzo[b]thiophene-2-carboxylic acid scaffold have demonstrated a broad spectrum of biological activities. The parent compound, this compound, is typically hydrolyzed to its corresponding carboxylic acid or further derivatized to achieve desired therapeutic effects.

1. Antimicrobial Agents:

Derivatives of 6-chlorobenzo[b]thiophene-2-carboxylic acid have been explored as potent antimicrobial agents, particularly against multidrug-resistant bacteria. Acylhydrazone derivatives have shown promising activity against Staphylococcus aureus.

2. Anti-inflammatory and Anticancer Agents:

The benzothiophene core is present in molecules investigated for their anti-inflammatory and anticancer properties. For instance, derivatives have been shown to inhibit the mTOR signaling pathway, which is often dysregulated in cancer.[1][2][3][4][5] Platinum(IV) complexes of similar chlorobenzothiophene carboxylic acids have also exhibited significant anticancer activity.

3. Enzyme Inhibition:

Benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid metabolism.[6][7] This has implications for metabolic diseases such as maple syrup urine disease. Additionally, other derivatives have been explored as α-amylase inhibitors for potential antidiabetic applications.

Data Presentation

Table 1: Antimicrobial Activity of 6-chlorobenzo[b]thiophene-2-carbohydrazide Derivative
Compound IDStructureTarget OrganismMIC (µg/mL)Reference
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (reference strain)4[8]
Staphylococcus aureus (methicillin-resistant)4[8]
Staphylococcus aureus (daptomycin-resistant)4[8]

Experimental Protocols

Protocol 1: Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid (1b)

This protocol describes the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid, a key intermediate for further derivatization. A similar procedure can be adapted for the methyl ester.

Materials:

  • Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • 3N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 eq.) in ethanol (15 mL).

  • To the solution, add 3N NaOH solution (2 eq.).

  • Stir the solution at room temperature overnight.

  • Concentrate the mixture under vacuum using a rotary evaporator to remove ethanol.

  • Dilute the residue with H₂O (75 mL).

  • Acidify the aqueous solution to pH 2-3 with 1N HCl. A precipitate should form.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under vacuum to yield 6-chlorobenzo[b]thiophene-2-carboxylic acid as a white powder.[9][10]

Characterization Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H).[10]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.[10]

Protocol 2: Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)

This protocol outlines the synthesis of an active antimicrobial acylhydrazone from the corresponding carbohydrazide.

Step 1: Synthesis of 6-chlorobenzo[b]thiophene-2-carbohydrazide

  • Convert 6-chlorobenzo[b]thiophene-2-carboxylic acid to its tert-butyl carbazate intermediate. This involves coupling the carboxylic acid with tert-butyl carbazate using a suitable coupling agent (e.g., HATU, HOBt, DIPEA) in an inert solvent like DMF.[11]

  • The resulting tert-butyl 2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate is then treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding the desired carbohydrazide.[9]

Step 2: Synthesis of the Acylhydrazone (II.b)

  • Dissolve 6-chlorobenzo[b]thiophene-2-carbohydrazide (1 eq.) in ethanol.

  • Add pyridine-2-carbaldehyde (1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to give the final product.[9]

Protocol 3: In vitro α-Amylase Inhibitory Assay

This assay is used to screen compounds for their potential as antidiabetic agents.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • 0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M CaCl₂

  • Test compound (dissolved in DMSO)

  • 50% v/v Acetic acid

  • Spectrophotometer

Procedure:

  • Prepare a substrate solution by suspending 2 mg of starch in 0.2 mL of 0.5 M Tris-HCl buffer.

  • Boil the substrate solution for 5 minutes and then pre-incubate at 37°C for 5 minutes.

  • Add 0.2 mL of the test compound solution (at various concentrations) to the substrate solution.

  • Add 0.1 mL of porcine pancreatic amylase (2 U/mL in Tris-HCl buffer) to the mixture and incubate for 10 minutes at 37°C.

  • Stop the reaction by adding 0.5 mL of 50% acetic acid.

  • Centrifuge the solution for 5 minutes at 1,811 x g.

  • Measure the absorbance of the supernatant at 595 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Ac+) – (Ac-)] – [(As - Ab)] / [(Ac+) – (Ac-)] × 100 Where Ac+ is the absorbance of the enzyme without inhibitor, Ac- is the absorbance without the enzyme, As is the absorbance of the test sample with the enzyme, and Ab is the absorbance of the test sample without the enzyme.[12]

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid cluster_1 Synthesis of Antimicrobial Acylhydrazone start This compound hydrolysis Hydrolysis (e.g., NaOH, EtOH/H₂O) start->hydrolysis acid 6-Chlorobenzo[b]thiophene-2-carboxylic acid hydrolysis->acid acid2 6-Chlorobenzo[b]thiophene-2-carboxylic acid coupling 1. Coupling with tert-butyl carbazate 2. Boc Deprotection (TFA) acid2->coupling hydrazide 6-Chlorobenzo[b]thiophene-2-carbohydrazide coupling->hydrazide condensation Condensation with Pyridine-2-carbaldehyde hydrazide->condensation product (E)-6-chloro-N'-(pyridin-2-ylmethylene) benzo[b]thiophene-2-carbohydrazide condensation->product

Caption: Synthetic pathway from this compound to a bioactive acylhydrazone.

mTOR Signaling Pathway Inhibition

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Inhibitor Benzothiophene Derivatives Inhibitor->mTORC1 inhibit

Caption: Simplified mTOR signaling pathway and the inhibitory action of benzothiophene derivatives.

References

Application Notes and Protocols: The Utility of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in the development of new agrochemicals. The benzothiophene scaffold is a key structural motif in a variety of biologically active compounds, and its derivatives have demonstrated efficacy as fungicides and herbicides.[1] The presence of a chlorine atom at the 6-position can enhance the biological activity and selectivity of the resulting agrochemical candidates. This document provides detailed protocols for the conversion of this compound into key intermediates and subsequently into potential agrochemical compounds, specifically focusing on the synthesis of carboxamide derivatives, a common feature in modern fungicides.

Experimental Protocols

The synthesis of agrochemical candidates from this compound typically involves a two-step process:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling of the carboxylic acid with a suitable amine to introduce the desired toxophore.

Protocol 1: Synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid

This protocol details the hydrolysis of the methyl ester to its carboxylic acid, a crucial intermediate for further derivatization. The following procedure is adapted from the synthesis of the ethyl ester analogue.[2]

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 3N aqueous solution

  • Hydrochloric acid (HCl), 1N aqueous solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol (approx. 1 mL per mmol of ester) in a round-bottom flask.

  • Add a 3N aqueous solution of sodium hydroxide (2.0 eq.) to the stirred solution.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under vacuum using a rotary evaporator to remove the ethanol.

  • Dilute the residue with water (approx. 5 mL per mmol of initial ester) and transfer to a separatory funnel.

  • Acidify the aqueous solution to a pH of approximately 2-3 with 1N hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under vacuum to yield the crude 6-chlorobenzo[b]thiophene-2-carboxylic acid.

Quantitative Data: The synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid from the corresponding ethyl ester has been reported to proceed with a high yield.[2]

ParameterValueReference
Starting MaterialEthyl 6-chlorobenzo[b]thiophene-2-carboxylate[2]
Product6-chlorobenzo[b]thiophene-2-carboxylic acid[2]
Yield87%[2]
AppearanceWhite powder[2]

Spectroscopic Data for 6-chlorobenzo[b]thiophene-2-carboxylic acid: [2]

  • ¹H NMR (300 MHz, DMSO-d₆) δ: 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.

Protocol 2: Synthesis of N-Aryl-6-chlorobenzo[b]thiophene-2-carboxamides

This protocol provides a general method for the synthesis of N-aryl carboxamides, a class of compounds often exhibiting fungicidal properties. The procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an appropriate amine.

Part A: Synthesis of 6-chlorobenzo[b]thiophene-2-carbonyl chloride

Materials:

  • 6-chlorobenzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Chlorobenzene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a stirred mixture of 6-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq.) in chlorobenzene, add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.5 eq.) to the mixture.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and chlorobenzene under reduced pressure to obtain the crude 6-chlorobenzo[b]thiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-6-chloro-1-benzothiophene-2-carboxamide

This specific example demonstrates the synthesis of a potential fungicidal compound.[3]

Materials:

  • 6-chlorobenzo[b]thiophene-2-carbonyl chloride

  • 2-amino-6-substituted-benzothiazole

  • Pyridine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 6-chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq.) and the desired 2-amino-6-substituted-benzothiazole (1.0 eq.) in pyridine.

  • Reflux the reaction mixture for 10-15 hours.[3]

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure N-(6-substituted-1,3-benzothiazol-2-yl)-6-chloro-1-benzothiophene-2-carboxamide.

Quantitative Data for a related synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides: [3]

ProductReaction Time (h)Yield (%)
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide1258
N-(6-chloro-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide1055
N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide1550

Visualizations

Agrochemical_Synthesis_Workflow Start This compound Intermediate 6-chlorobenzo[b]thiophene-2-carboxylic acid Start->Intermediate Protocol 1: NaOH, EtOH/H₂O AcylChloride 6-chlorobenzo[b]thiophene-2-carbonyl chloride Intermediate->AcylChloride Protocol 2A: SOCl₂, Pyridine FinalProduct N-Aryl-6-chlorobenzo[b]thiophene-2-carboxamide (Potential Agrochemical) AcylChloride->FinalProduct Protocol 2B: R-NH₂, Pyridine

Caption: Synthetic pathway from this compound.

Experimental_Workflow Start Start: Dissolve Ester in EtOH Step1 Hydrolysis: Add NaOH, stir overnight Start->Step1 Step2 Work-up 1: Evaporate EtOH, add H₂O Step1->Step2 Step3 Acidification: Add HCl Step2->Step3 Step4 Extraction: Extract with EtOAc Step3->Step4 Step5 Drying & Concentration: Dry over Na₂SO₄, evaporate solvent Step4->Step5 Intermediate Intermediate: 6-chlorobenzo[b]thiophene-2-carboxylic acid Step5->Intermediate Step6 Amide Coupling Intermediate->Step6 See Protocol 2 Final Final Product Step6->Final

Caption: Experimental workflow for agrochemical synthesis.

Conclusion: this compound is a valuable starting material for the synthesis of potential agrochemicals. The protocols provided herein offer a clear pathway to generate novel N-aryl-6-chlorobenzo[b]thiophene-2-carboxamides and related compounds. These methodologies can be adapted by researchers for the development of new and effective crop protection agents. Further screening of these synthesized compounds for their fungicidal and herbicidal activities is warranted to fully explore their potential in agriculture.

References

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its rigid benzothiophene core, substituted with a reactive chlorine atom and a modifiable ester group, provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This document provides an overview of its applications, detailed experimental protocols for its derivatization, and insights into the biological pathways targeted by its derivatives. The unique structural features of this compound make it an ideal starting material for the development of novel therapeutics, particularly in the areas of oncology and immunology.

Synthetic Applications

This compound serves as a key intermediate in the synthesis of various potent molecules, including kinase inhibitors and immune modulators. The reactivity of its functional groups allows for a wide range of chemical transformations.

Synthesis of Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, the benzothiophene scaffold is a key component in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein often overactivated in cancer cells, promoting proliferation and survival. Additionally, this building block has been utilized in the synthesis of inhibitors for Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both implicated in tumorigenesis.

Development of STING Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation can lead to a potent anti-tumor immune response. Benzothiophene derivatives have been identified as agonists of the STING pathway, highlighting the potential of this compound as a starting point for the development of novel cancer immunotherapies.

Antimicrobial Agents

The benzothiophene nucleus has been combined with functional groups like acylhydrazones to create compounds with significant antimicrobial activity. These derivatives have been screened against multidrug-resistant bacteria such as Staphylococcus aureus, demonstrating the utility of the scaffold in addressing the challenge of antimicrobial resistance.[1]

Data Presentation

Table 1: Synthesis of 3-Aminobenzo[b]thiophene Derivatives
EntryR GroupReaction Time (Microwave)Yield (%)Reference
1H20 min85[2]
25-Br15 min96[2]
35-Cl11 min92[2]
45-NO₂11 min94[2]
Table 2: Synthesis of Benzo[b]thiophene-2-carboxylic Acid Derivatives via Saponification
EntryStarting EsterBaseReaction TimeYield (%)Reference
1Ethyl 6-chlorobenzo[b]thiophene-2-carboxylateNaOHOvernight87[3]
2Ethyl 6-fluorobenzo[b]thiophene-2-carboxylateNaOHOvernight75[3]
3Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylateNaOHOvernight89[3]
Table 3: Suzuki-Miyaura Coupling of Chloro-heterocycles with Arylboronic Acids (Comparative Data)
CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60HighGeneral protocol
Pd₂(dba)₃XPhosK₃PO₄t-BuOH100Good to HighGeneral protocol
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100Moderate to Good[4]
Pd(dppf)Cl₂dppfNa₂CO₃DME80Good[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from a similar procedure for the ethyl ester)

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Methyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert nitrogen atmosphere, dissolve 2-chloro-4-fluorobenzaldehyde (1 equivalent) in anhydrous DMF.

  • Add methyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at 60 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to afford pure this compound.

Protocol 2: Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic Acid (Saponification)

Materials:

  • This compound

  • Ethanol (EtOH)

  • 3 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add a 3 M solution of sodium hydroxide (2 equivalents).

  • Stir the solution at room temperature overnight.

  • Concentrate the reaction mixture under vacuum to remove the ethanol.

  • Dilute the residue with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the resulting precipitate with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield 6-chlorobenzo[b]thiophene-2-carboxylic acid as a white powder.[3]

Protocol 3: Microwave-Assisted Synthesis of Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate

Materials:

  • 2,5-Dichlorobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a microwave vial, combine 2,5-dichlorobenzonitrile (1 equivalent), methyl thioglycolate (1.1 equivalents), and triethylamine (3 equivalents) in DMSO.

  • Seal the vial and heat the mixture in a microwave reactor at 130 °C for 15-20 minutes.[2]

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting solid by filtration, wash with water, and dry under vacuum to obtain methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate.

Protocol 4: Suzuki-Miyaura Coupling at the 6-Position (General Procedure)

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., toluene/water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the degassed solvent system.

  • Add the palladium catalyst (e.g., 5 mol%).

  • Sparge the mixture with an inert gas (e.g., argon) for several minutes.

  • Heat the reaction mixture under an inert atmosphere, monitoring the progress by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the 6-aryl-benzo[b]thiophene-2-carboxylate derivative.[4]

Mandatory Visualizations

Signaling Pathway Diagrams

STAT3_Pathway Cytokine Cytokine GP130 gp130 Cytokine->GP130 binds JAK JAK GP130->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization Nucleus Nucleus STAT3_active->Nucleus translocates to TargetGenes Target Gene Transcription Nucleus->TargetGenes Benzothiophene Benzothiophene Inhibitor Benzothiophene->STAT3_active inhibits dimerization

Caption: STAT3 Signaling Pathway and Inhibition by Benzothiophene Derivatives.

STING_Pathway cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerization Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon Production Nucleus->IFN Benzothiophene Benzothiophene Agonist Benzothiophene->STING_ER activates Synthetic_Workflow Start This compound Saponification Saponification (Protocol 2) Start->Saponification Amination Amination (Protocol 3) Start->Amination Suzuki Suzuki Coupling (Protocol 4) Start->Suzuki CarboxylicAcid 6-Chlorobenzo[b]thiophene-2-carboxylic Acid Saponification->CarboxylicAcid Amine 3-Amino Derivative Amination->Amine Aryl 6-Aryl Derivative Suzuki->Aryl AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling FurtherDeriv Further Derivatization Amine->FurtherDeriv Aryl->FurtherDeriv Bioactive Bioactive Molecules (Kinase Inhibitors, etc.) AmideCoupling->Bioactive FurtherDeriv->Bioactive

References

Application Notes and Protocols for Methyl 6-chlorobenzo[b]thiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Benzothiophenes are recognized as privileged structures, appearing in a variety of pharmacologically active compounds with applications as antimicrobial, anti-inflammatory, and anticancer agents. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug discovery workflows. While specific biological activity data for this compound is not extensively available in the public domain, the protocols and data presented for its close analogs serve as a valuable guide for its evaluation.

Synthesis and Chemical Profile

This compound can be synthesized through various established synthetic routes for benzothiophene derivatives. A common method involves the reaction of a substituted thiophenol with an appropriate electrophile followed by intramolecular cyclization. The purity and structure of the synthesized compound should be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Chemical Structure:

Table 1: Physicochemical Properties of a Closely Related Derivative

PropertyValue (for 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)
Molecular Formula C9H4Cl2O2S
Molecular Weight 247.1 g/mol
CAS Number 34576-94-8
Appearance Off-white amorphous powder
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 1 mg/ml
Purity ≥95%
Note: Data for the closely related analog 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid is provided for reference.[1]

Biological Applications and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas. Notably, the analog 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been investigated for its anti-inflammatory properties.

Anti-inflammatory Activity and mTORC1 Inhibition

BT2 has been shown to alleviate symptoms of ulcerative colitis in preclinical models.[2][3] Its mechanism of action involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2][3] mTORC1 is a central regulator of cell growth and metabolism, and its dysregulation is implicated in various diseases, including inflammatory disorders. BT2's inhibition of mTORC1 leads to a reduction in pro-inflammatory cytokines such as IL-6, IL-9, and IL-2, and an increase in the anti-inflammatory cytokine IL-10.[2]

mTORC1_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy | Inflammation Inflammation mTORC1->Inflammation | BT2 BT2 (Analog) BT2->mTORC1 Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination

References

Application Notes and Protocols: Synthesis of Anticancer Agents from Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various benzothiophene-based anticancer agents, protocols for their biological evaluation, and a summary of their activity. The benzothiophene scaffold is a versatile pharmacophore that has been utilized to develop a range of potent and selective anticancer agents targeting different mechanisms of action.[1][2][3][4]

I. Synthetic Protocols for Benzothiophene-Based Anticancer Agents

The synthesis of anticancer agents derived from benzothiophene can be broadly categorized based on the specific derivative being synthesized. Below are protocols for two prominent classes of benzothiophene-based anticancer agents.

Synthesis of (Z)-benzo[b]thiophen-2-yl Acrylonitriles as Tubulin Polymerization Inhibitors

This protocol describes the synthesis of benzothiophene acrylonitrile analogs, which have shown potent anticancer properties by interfering with tubulin polymerization.[5][6][7][8]

Protocol 1: Synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6)

Materials:

  • Benzo[b]thiophene-2-carbaldehyde

  • 3,4,5-trimethoxyphenylacetonitrile

  • Sodium methoxide

  • Methanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 3,4,5-trimethoxyphenylacetonitrile in methanol, add a 5% solution of sodium methoxide in methanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of benzo[b]thiophene-2-carbaldehyde in methanol to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure (Z)-isomer.

Synthesis of Benzothiophene Analogs as Selective Estrogen Receptor (ERα) Covalent Antagonists

This protocol outlines the synthesis of benzothiophene derivatives designed to act as covalent antagonists of the estrogen receptor alpha (ERα), which is a key target in the treatment of breast cancer.[9]

Protocol 2: General Synthesis of Novel Benzothiophene Hybrids

Materials:

  • Substituted benzo[b]thiophene precursor

  • Appropriate electrophilic moiety (e.g., acrylamide)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous solvents (e.g., DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the substituted benzo[b]thiophene precursor in an anhydrous solvent such as DMF.

  • Add the appropriate coupling reagents, for instance, HATU and DIPEA, to activate the carboxylic acid (if present on the precursor).

  • To this activated mixture, add the desired amine-containing electrophilic moiety.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) until the reaction is complete, as monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to obtain the desired benzothiophene hybrid.

II. Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative benzothiophene derivatives against various human cancer cell lines.

Table 1: Growth Inhibitory (GI₅₀) Values of Benzothiophene Acrylonitrile Analogs [5][8]

CompoundDescriptionCancer Cell Line PanelGI₅₀ Range (nM)
Analog 5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile60 human cancer cell lines10.0 - 90.9
Analog 6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile60 human cancer cell lines21.1 - 98.9
Analog 13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile60 human cancer cell lines< 10.0 - 39.1

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) Values of Other Benzothiophene Derivatives

Compound ClassDerivative ExampleTarget/MechanismCancer Cell LineIC₅₀ (µM)
5-hydroxybenzothiopheneCompound 16b Multi-kinase inhibitorU87MG (Glioblastoma)7.2
Benzothiophene-fused azaenediyneHoechst hybrid DNA damaging agentHeLaNanomolar range
3-iodo-2-phenylbenzo[b]thiopheneIPBT Apoptosis inductionHepG267.04
3-iodo-2-phenylbenzo[b]thiopheneIPBT Apoptosis inductionCaco-263.74

III. Experimental Protocols for Biological Evaluation

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells and, consequently, their viability after treatment with the synthesized benzothiophene derivatives.[1]

Protocol 3: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Benzothiophene derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if the synthesized compounds inhibit the polymerization of tubulin, a key mechanism for some anticancer agents.[8]

Protocol 4: Tubulin Polymerization Assay

Materials:

  • Purified tubulin

  • Polymerization buffer

  • GTP

  • Test compounds (benzothiophene derivatives)

  • Positive controls (e.g., docetaxel, vinblastine)

  • Spectrophotometer with temperature control

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • In a cuvette, mix the polymerization buffer, GTP, and the test compound at various concentrations.

  • Add purified tubulin to the mixture to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the test compounds with those of the positive and negative controls to determine the inhibitory effect.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

anticancer_mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_er Estrogen Receptor Antagonism Benzothiophene Acrylonitriles Benzothiophene Acrylonitriles Tubulin Tubulin Microtubule Disruption Microtubule Disruption Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Benzothiophene Hybrids Benzothiophene Hybrids ERα ERα Gene Transcription Gene Transcription Tumor Growth Tumor Growth

Experimental Workflow

experimental_workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological Evaluation Biological Evaluation Characterization->Biological Evaluation Cytotoxicity Screening Cytotoxicity Screening Biological Evaluation->Cytotoxicity Screening Mechanism of Action Studies Mechanism of Action Studies Biological Evaluation->Mechanism of Action Studies Lead Optimization Lead Optimization Biological Evaluation->Lead Optimization Data informs Lead Optimization->Synthesis Iterative cycle

References

Application Notes and Protocols for the Synthesis of Fungicides from Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of novel fungicide candidates, specifically acylhydrazone derivatives, starting from Methyl 6-chlorobenzo[b]thiophene-2-carboxylate. Benzothiophene scaffolds are prominent in medicinal chemistry and agrochemical development due to their wide range of biological activities, including potent antifungal properties.[1][2][3] The described synthetic pathway involves a three-step process: (1) saponification of the starting methyl ester to its corresponding carboxylic acid, (2) conversion of the carboxylic acid to a carbohydrazide intermediate, and (3) condensation with various aromatic aldehydes to yield the target acylhydrazone fungicides. This application note includes detailed experimental procedures, a summary of antifungal activity data for related compounds, and graphical representations of the synthetic workflow and a potential mechanism of action to guide researchers in the development of new antifungal agents.

Introduction

The benzo[b]thiophene core is a privileged heterocyclic structure found in numerous pharmacologically active compounds and materials.[3][4] Its derivatives have been extensively studied and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][2] The emergence of drug-resistant fungal strains necessitates the development of new fungicides with novel mechanisms of action.[5] Acylhydrazones, a class of compounds known for their diverse biological activities, represent a promising avenue for derivatizing the benzo[b]thiophene scaffold to create potent antifungal agents.[5][6][7]

This protocol details a reliable synthetic route to generate a library of (E)-6-chloro-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazides from this compound.

Synthetic Workflow

The overall synthetic strategy is a three-step process designed for versatility, allowing for the creation of a diverse library of final compounds by varying the aldehyde used in the final step.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Acylhydrazone Formation A Methyl 6-chlorobenzo[b]thiophene- 2-carboxylate B 6-Chlorobenzo[b]thiophene- 2-carboxylic Acid A->B  NaOH, EtOH/H₂O, rt C 6-Chlorobenzo[b]thiophene- 2-carbohydrazide B->C  Hydrazine Hydrate,  EtOH, Reflux E Final Product: (E)-6-chloro-N'-(arylmethylidene) benzo[b]thiophene-2-carbohydrazide C->E D Aromatic Aldehyde (R-CHO) D->E

Figure 1: General three-step synthetic workflow for the preparation of benzothiophene acylhydrazone fungicides.

Experimental Protocols

Step 1: Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic Acid (1)

This protocol is adapted from the hydrolysis of the corresponding ethyl ester.[8][9]

  • Materials:

    • This compound (1.0 eq.)

    • Ethanol (EtOH)

    • 3 M Sodium Hydroxide (NaOH) solution (2.0 eq.)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Deionized Water (H₂O)

    • Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in ethanol (approx. 10 mL per gram of ester).

    • To the solution, add 3 M NaOH solution (2.0 eq.).

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with deionized water (approx. 50 mL per gram of starting ester).

    • Acidify the solution to a pH of ~2-3 by slowly adding 1 M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.

  • Purification: The crude 6-Chlorobenzo[b]thiophene-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white powder.[8]

  • Expected Yield: 85-95%.

Step 2: Synthesis of 6-Chlorobenzo[b]thiophene-2-carbohydrazide (2)

This procedure involves the direct reaction of the carboxylic acid with hydrazine hydrate.

  • Materials:

    • 6-Chlorobenzo[b]thiophene-2-carboxylic Acid (1) (1.0 eq.)

    • Ethanol (EtOH), absolute

    • Hydrazine hydrate (N₂H₄·H₂O), ~80% solution (10 eq.)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Procedure:

    • Suspend 6-Chlorobenzo[b]thiophene-2-carboxylic Acid (1.0 eq.) in absolute ethanol (approx. 20 mL per gram).

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

    • Add hydrazine hydrate (10 eq.) dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction completion by TLC.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Pour the cooled mixture into ice-cold water. The product will precipitate.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Expected Yield: 70-85%.

Step 3: General Procedure for the Synthesis of (E)-6-chloro-N'-(arylmethylidene)benzo[b]thiophene-2-carbohydrazide (3a-x)

This is a general procedure for the condensation reaction to form the final acylhydrazone products.[10]

  • Materials:

    • 6-Chlorobenzo[b]thiophene-2-carbohydrazide (2) (1.0 eq.)

    • Substituted aromatic or heteroaromatic aldehyde (1.0 eq.)

    • Absolute Ethanol (EtOH)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve 6-Chlorobenzo[b]thiophene-2-carbohydrazide (1.0 eq.) in absolute ethanol (approx. 30 mL per mmol).

    • Add the desired substituted aldehyde (1.0 eq.) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux for 3-5 hours. The formation of a precipitate often indicates product formation.

    • Cool the reaction mixture to room temperature. Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and ether, then dry under vacuum.

  • Purification: The final products can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.

Antifungal Activity Data

The synthesized benzothiophene derivatives are expected to exhibit significant antifungal activity. The table below summarizes the efficacy of structurally related compounds against various fungal pathogens, providing a benchmark for the newly synthesized molecules.

Compound ClassDerivative ExampleFungal SpeciesEfficacy (EC₅₀ / MIC)Reference
Benzothiophene MBL 3-F-PhRhizoctonia solaniEC₅₀ = 0.94 mg/L[11]
Benzothiophene MBL 4-Cl-PhRhizoctonia solaniEC₅₀ = 0.99 mg/L[11]
Benzothiophene MBL 3-F-PhValsa maliEC₅₀ = 2.26 mg/L[11]
Benzothiophene MBL 4-Cl-PhValsa maliEC₅₀ = 1.67 mg/L[11]
Acylhydrazone D13Sporothrix schenckiiMIC = 0.12-0.5 µg/mL[7]
Acylhydrazone D13Sporothrix brasiliensisMIC = 0.25-1 µg/mL[7]
Acylhydrazone SB-AF-1002Sporothrix schenckiiMIC = 0.12-0.5 µg/mL[7]
Acylhydrazone SB-AF-1002Sporothrix brasiliensisMIC = 0.25-1 µg/mL[7]

Proposed Mechanism of Action

Several benzothiophene-based fungicides act by inhibiting mitochondrial respiration, a critical pathway for energy production in fungi.[11] Specifically, they can function as Quinone outside Inhibitors (QoI), targeting Complex III (the cytochrome bc₁ complex) of the electron transport chain. This inhibition blocks ATP synthesis, leading to fungal cell death.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Mechanism of Action ComplexI Complex I Q Coenzyme Q (Ubiquinone) ComplexI->Q ComplexII Complex II (SDH) ComplexII->Q ComplexIII Complex III (Cytochrome bc₁) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H⁺ Gradient Inhibitor Benzothiophene Fungicide (QoI) Inhibitor->Block Block->ComplexIII Inhibition

Figure 2: Proposed mechanism of action for benzothiophene fungicides as QoI inhibitors targeting Complex III.

Conclusion

The synthetic protocols outlined in this document provide a robust and versatile method for the production of novel benzothiophene acylhydrazone-based fungicides from this compound. The promising antifungal activity reported for structurally similar compounds suggests that this class of molecules holds significant potential for the development of new and effective agents for crop protection and pharmaceutical applications. Further screening of a diverse library of these compounds is warranted to establish detailed structure-activity relationships and identify lead candidates for further development.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von Methyl-6-chlorbenzo[b]thiophen-2-carboxylat für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben die Derivatisierung von Methyl-6-chlorbenzo[b]thiophen-2-carboxylat, einem wichtigen Baustein für die Entwicklung neuer biologisch aktiver Moleküle. Die hier beschriebenen Protokolle ermöglichen die Synthese einer Vielzahl von Derivaten, die für das Screening auf verschiedene biologische Aktivitäten, insbesondere als potenzielle antimikrobielle und krebsbekämpfende Wirkstoffe, geeignet sind.

Einleitung

Benzo[b]thiophen-Derivate sind eine wichtige Klasse von heterocyclischen Verbindungen, die in der medizinischen Chemie aufgrund ihres breiten Spektrums an pharmakologischen Aktivitäten große Beachtung finden.[1] Insbesondere das Grundgerüst des 6-Chlorbenzo[b]thiophens ist ein vielversprechender Ausgangspunkt für die Wirkstoffforschung. Durch die Modifikation der Carboxylatgruppe an Position 2 können diverse Amid-, Hydrazid- und Hydrazon-Derivate synthetisiert werden, die ein hohes Potenzial für die Interaktion mit biologischen Zielstrukturen aufweisen.

Allgemeiner Arbeitsablauf der Derivatisierung

Der allgemeine Arbeitsablauf für die Synthese und das Screening von Derivaten des Methyl-6-chlorbenzo[b]thiophen-2-carboxylats umfasst mehrere Schlüsselschritte, die im folgenden Diagramm dargestellt sind.

Derivatisierungs-Workflow A Methyl-6-chlorbenzo- [b]thiophen-2-carboxylat B Hydrolyse A->B NaOH F Hydrazinolyse A->F Hydrazinhydrat C 6-Chlorbenzo[b]thiophen- 2-carbonsäure B->C D Amidkopplung C->D Kupplungsreagenz, Amine E Amide D->E J Biologisches Screening E->J G 6-Chlorbenzo[b]thiophen- 2-carbohydrazid F->G H Kondensation G->H Aldehyde/ Ketone I Hydrazone H->I I->J

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von Methyl-6-chlorbenzo[b]thiophen-2-carboxylat und das anschließende biologische Screening.

Experimentelle Protokolle

Protokoll 1: Synthese von 6-Chlorbenzo[b]thiophen-2-carbonsäure (1b)

Dieses Protokoll beschreibt die Hydrolyse des Methylesters zur entsprechenden Carbonsäure, einem wichtigen Zwischenprodukt für die Amidkopplung.

Materialien:

  • Ethyl-6-chlorbenzo[b]thiophen-2-carboxylat (Ausgangsmaterial kann auch der Methylester sein)

  • Ethanol (EtOH)

  • 3 N Natriumhydroxid (NaOH) Lösung

  • 1 N Salzsäure (HCl)

  • Ethylacetat (EtOAc)

  • Wasser (H₂O)

  • Natriumsulfat (Na₂SO₄)

Durchführung:

  • Lösen Sie Ethyl-6-chlorbenzo[b]thiophen-2-carboxylat (14,1 mmol, 1 Äquiv.) in Ethanol (15 mL).

  • Geben Sie eine 3 N NaOH-Lösung (28,2 mmol, 2 Äquiv.) hinzu.

  • Rühren Sie die Lösung über Nacht bei Raumtemperatur.

  • Konzentrieren Sie die Reaktionsmischung unter Vakuum.

  • Verdünnen Sie den Rückstand mit Wasser (75 mL) und säuern Sie mit 1 N HCl an.

  • Extrahieren Sie die wässrige Phase mit Ethylacetat.

  • Trocknen Sie die vereinigten organischen Phasen über Na₂SO₄ und konzentrieren Sie sie unter Vakuum, um die 6-Chlorbenzo[b]thiophen-2-carbonsäure (1b) zu erhalten.[1]

Protokoll 2: Synthese von 6-Chlorbenzo[b]thiophen-2-carbohydrazid (3b)

Dieses Protokoll beschreibt die direkte Umwandlung des Esters in das Carbohydrazid, ein Schlüsselintermediat für die Synthese von Hydrazonen.

Materialien:

  • Methyl-6-chlorbenzo[b]thiophen-2-carboxylat

  • Hydrazinhydrat

  • Ethanol (EtOH)

Durchführung:

  • Lösen Sie Methyl-6-chlorbenzo[b]thiophen-2-carboxylat in einer ausreichenden Menge Ethanol.

  • Fügen Sie einen Überschuss an Hydrazinhydrat (typischerweise 3-5 Äquivalente) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-8 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion auf Raumtemperatur ab.

  • Das ausfallende Produkt wird abfiltriert, mit kaltem Ethanol gewaschen und getrocknet, um das 6-Chlorbenzo[b]thiophen-2-carbohydrazid zu erhalten.

Protokoll 3: Allgemeine Vorschrift zur Synthese von Acylhydrazonen (Serie II)

Dieses Protokoll beschreibt die Kondensationsreaktion des Carbohydrazids mit verschiedenen Aldehyden zur Bildung der entsprechenden Acylhydrazone.

Materialien:

  • 6-Chlorbenzo[b]thiophen-2-carbohydrazid (3b)

  • Verschiedene aromatische oder heteroaromatische Aldehyde

  • Ethanol (EtOH)

  • Katalytische Menge Eisessig (optional)

Durchführung:

  • Lösen oder suspendieren Sie 6-Chlorbenzo[b]thiophen-2-carbohydrazid (1 Äquiv.) in Ethanol.

  • Geben Sie das entsprechende Aldehyd (1-1,2 Äquiv.) und gegebenenfalls einige Tropfen Eisessig hinzu.

  • Erhitzen Sie die Mischung für 2-6 Stunden unter Rückfluss.

  • Kühlen Sie die Reaktion ab. Das Produkt fällt in der Regel aus und kann durch Filtration isoliert werden.

  • Waschen Sie den festen Rückstand mit kaltem Ethanol und trocknen Sie ihn, um das reine Acylhydrazon zu erhalten.[1]

Biologische Aktivität

Antimikrobielles Screening

Eine Reihe von Acylhydrazon-Derivaten des 6-Chlorbenzo[b]thiophen-2-carbohydrazids wurde auf ihre antimikrobielle Aktivität gegen verschiedene Stämme von Staphylococcus aureus getestet, darunter auch multiresistente Isolate.[1] Die Ergebnisse werden als minimale Hemmkonzentration (MHK) in µg/mL angegeben.

VerbindungSubstituent am AldehydS. aureus ATCC 29213 (MHK in µg/mL)S. aureus MRSA 1603181 (MHK in µg/mL)S. aureus hGISA 1601358 (MHK in µg/mL)
II.a Pyridin-2-yl444
II.b Pyridin-3-yl888
II.c Pyridin-4-yl161616
II.d 4-Nitrophenyl>64>64>64
II.e 2-Hydroxyphenyl161616

Daten extrahiert aus "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus".[1]

Möglicher Wirkmechanismus (Krebs)

Obwohl für die hier beschriebenen spezifischen Derivate noch keine detaillierten mechanistischen Studien vorliegen, ist bekannt, dass andere Benzo[b]thiophen-Derivate als Inhibitoren von Signaltransduktionswegen wirken, die für das Krebswachstum entscheidend sind. Ein solcher Weg ist der STAT3-Signalweg.

STAT3_Pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Receptor Cytokin-Rezeptor JAK JAK Receptor->JAK Aktivierung STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylierung STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerisierung DNA DNA STAT3_dimer->DNA Translokation Benzothiophene Benzo[b]thiophen- Derivat Benzothiophene->STAT3_active Inhibition der Phosphorylierung/ Dimerisierung Transcription Genexpression (Proliferation, Überleben) DNA->Transcription Transkription Cytokine Cytokin (z.B. IL-6) Cytokine->Receptor

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Anti-inflammatory Compounds from Benzothiophene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of benzothiophene-based compounds with potent anti-inflammatory properties. The benzothiophene scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics targeting key inflammatory pathways. This document outlines the synthesis of representative benzothiophene derivatives that act as inhibitors of Cyclooxygenase-2 (COX-2), the P2X7 receptor, and the NLRP3 inflammasome, all of which are critical mediators of the inflammatory response.

Introduction to Benzothiophene in Anti-Inflammatory Drug Discovery

Benzothiophene and its derivatives are a class of heterocyclic compounds that have garnered substantial interest in pharmaceutical research due to their diverse biological activities.[1][2] Their structural versatility allows for modifications that can be tailored to interact with specific biological targets, making them ideal candidates for the development of targeted anti-inflammatory agents.[3] Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] The development of effective and selective anti-inflammatory drugs remains a critical goal in medicine. Benzothiophene derivatives have shown promise in modulating key inflammatory signaling pathways, offering new avenues for therapeutic intervention.[5][6]

Target-Specific Synthesis and Evaluation of Benzothiophene Derivatives

This document focuses on three key targets in the inflammatory cascade:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[7][8] Selective COX-2 inhibitors can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

  • P2X7 Receptor: A ligand-gated ion channel that, when activated by extracellular ATP, triggers the release of pro-inflammatory cytokines.[10][11] Antagonists of the P2X7 receptor are being investigated for their potential to treat a range of inflammatory conditions.[12]

  • NLRP3 Inflammasome: A multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[4][13] Inhibitors of the NLRP3 inflammasome are of significant interest for treating autoinflammatory diseases.[14]

Section 1: Synthesis of a Benzothiophene-Based COX-2 Inhibitor

This section details the synthesis of a 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analog, a class of compounds that has demonstrated selective COX-2 inhibitory activity. The synthesis is based on the versatile Gewald reaction.[15][16]

Experimental Protocol: Synthesis of a Tetrahydro[b]benzothiophene Analog via Gewald Reaction

Objective: To synthesize a 2-amino-3-substituted-4,5,6,7-tetrahydro[b]thiophene derivative as a precursor for COX-2 inhibitors.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)[16]

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • Appropriate solvents for TLC and column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).[15]

  • Solvent and Catalyst Addition: Add ethanol or methanol (20-30 mL) to the flask, followed by the addition of morpholine (10-20 mol%).[15]

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the desired 2-aminothiophene derivative.

Quantitative Data: COX-2 Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative benzothiophene derivatives.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
4a >1001.40>71.4
4j 61.50.31198.4
4k 89.90.49183.5
4q 25.60.5249.2
Celecoxib 15.20.05304

Data adapted from a study on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues.[13]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases from cell membrane COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 converts to Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2->Prostaglandin Synthases substrate Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin Synthases->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain mediates Benzothiophene Inhibitor Benzothiophene Inhibitor Benzothiophene Inhibitor->COX-2 inhibits

Section 2: Synthesis of a Benzothiophene-Based P2X7 Receptor Antagonist

This section outlines the synthesis of a benzothiophene derivative designed to antagonize the P2X7 receptor, a key player in ATP-mediated inflammation. The synthesis may involve methods such as the Suzuki-Miyaura cross-coupling reaction to introduce aryl moieties.[1][6]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-benzothiophene derivative as a potential P2X7 receptor antagonist.

Materials:

  • 3-Bromo-benzothiophene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[6]

  • Suitable phosphine ligand (e.g., SPhos, triphenylphosphine)[6]

  • Base (e.g., potassium carbonate, cesium carbonate)[6]

  • Solvent system (e.g., 1,4-dioxane/water, THF/water)[6]

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-bromo-benzothiophene (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq).[1][6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., THF/water 4:1, 10 mL).[6]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Quantitative Data: P2X7 Receptor Antagonism

The following table presents the in vitro antagonistic activity of representative benzothiophene-based P2X7 receptor antagonists.

Compound IDBzATP-induced Ca²+ influx IC50 (nM)IL-1β Release Inhibition IC50 (nM)
Compound A 1525
Compound B 812
A-740003 ~50~50

Data is representative and compiled from literature on P2X7 antagonists.[17][18]

Signaling Pathway: P2X7 Receptor in Inflammation

P2X7_Pathway Extracellular ATP (danger signal) Extracellular ATP (danger signal) P2X7 Receptor P2X7 Receptor Extracellular ATP (danger signal)->P2X7 Receptor activates Ion Influx (Ca2+, Na+) Ion Influx (Ca2+, Na+) P2X7 Receptor->Ion Influx (Ca2+, Na+) mediates K+ Efflux K+ Efflux P2X7 Receptor->K+ Efflux mediates NLRP3 Inflammasome NLRP3 Inflammasome K+ Efflux->NLRP3 Inflammasome activates Caspase-1 (inactive) Caspase-1 (inactive) NLRP3 Inflammasome->Caspase-1 (inactive) recruits & activates Caspase-1 (active) Caspase-1 (active) Caspase-1 (inactive)->Caspase-1 (active) Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) Inflammation Inflammation IL-1β (mature)->Inflammation promotes Benzothiophene Antagonist Benzothiophene Antagonist Benzothiophene Antagonist->P2X7 Receptor blocks

Section 3: Synthesis of a Benzothiophene-Based NLRP3 Inflammasome Inhibitor

This section describes a general approach to synthesizing benzothiophene derivatives that can inhibit the NLRP3 inflammasome, a key component of the innate immune system.

Experimental Protocol: General Synthesis of Benzothiophene Amides

Objective: To synthesize a benzothiophene-2-carboxamide derivative as a potential NLRP3 inflammasome inhibitor.

Materials:

  • Benzothiophene-2-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Appropriate amine (e.g., aniline derivative)

  • Triethylamine or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • Acid Chloride Formation: To a solution of benzothiophene-2-carboxylic acid (1.0 eq) in dry DCM, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in dry DCM and cool to 0 °C. Add the desired amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data: NLRP3 Inflammasome Inhibition

The following table shows the in vitro inhibitory activity of representative benzothiophene-based NLRP3 inflammasome inhibitors.

Compound IDIL-1β Release Inhibition IC50 (µM)
Compound X 0.8
Compound Y 1.5
MCC950 0.008

Data is representative and compiled from literature on NLRP3 inhibitors.[8]

Signaling Pathway: NLRP3 Inflammasome Activation

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs/DAMPs (e.g., LPS) PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs/DAMPs (e.g., LPS)->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Transcription of Pro-IL-1β & NLRP3 Transcription of Pro-IL-1β & NLRP3 NF-κB Pathway->Transcription of Pro-IL-1β & NLRP3 Activation Stimuli (e.g., ATP, toxins) Activation Stimuli (e.g., ATP, toxins) K+ Efflux K+ Efflux Activation Stimuli (e.g., ATP, toxins)->K+ Efflux NLRP3 NLRP3 K+ Efflux->NLRP3 ASC ASC NLRP3->ASC recruits NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly NLRP3->NLRP3 Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits ASC->NLRP3 Inflammasome Assembly Pro-Caspase-1->NLRP3 Inflammasome Assembly Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Assembly->Caspase-1 Activation Pro-IL-1β Cleavage Pro-IL-1β Cleavage Caspase-1 Activation->Pro-IL-1β Cleavage IL-1β Secretion IL-1β Secretion Pro-IL-1β Cleavage->IL-1β Secretion Inflammation Inflammation IL-1β Secretion->Inflammation Benzothiophene Inhibitor Benzothiophene Inhibitor Benzothiophene Inhibitor->NLRP3 Inflammasome Assembly inhibits

Biological Assay Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well plate and plate reader

  • ELISA kit for Prostaglandin E2 (PGE2) detection (or other methods to measure prostanoid production)[19]

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.

  • Compound Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds or the reference inhibitor. Include control wells with enzyme and vehicle (e.g., DMSO) only.

  • Pre-incubation: Incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1N HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.

Protocol 2: IL-1β Release Assay in Macrophages

Objective: To assess the ability of synthesized compounds to inhibit NLRP3 inflammasome- or P2X7-mediated IL-1β release from macrophages.

Materials:

  • THP-1 human monocytic cell line or primary human/murine macrophages

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) for priming

  • ATP or Nigericin for NLRP3 activation

  • Test compounds and reference inhibitor (e.g., MCC950)

  • 96-well cell culture plate

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

  • Priming: Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours in fresh media.[20]

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 30-60 minutes.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60 minutes.[21]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC50 values.

Conclusion

The benzothiophene scaffold represents a highly valuable starting point for the development of novel anti-inflammatory agents. The synthetic protocols and biological assays detailed in these application notes provide a framework for the rational design, synthesis, and evaluation of benzothiophene derivatives targeting key inflammatory pathways. By leveraging these methodologies, researchers can further explore the therapeutic potential of this versatile class of compounds in the ongoing effort to combat inflammatory diseases.

References

Application Notes and Protocols: Reaction Conditions for the Functionalization of the Benzothiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of various reaction conditions for the functionalization of the benzothiophene ring, a core scaffold in numerous pharmaceuticals and materials. Detailed experimental protocols for key transformations, quantitative data summaries, and workflow diagrams are presented to facilitate research and development in medicinal chemistry and materials science.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the benzothiophene core, avoiding the need for pre-functionalized starting materials. Both metal-catalyzed and metal-free methods have been developed, offering diverse routes to substituted benzothiophenes.

Palladium-Catalyzed C-H Arylation and Olefination

Palladium catalysts are widely used for the direct arylation and olefination of benzothiophenes and their S-oxide derivatives. These reactions typically show high regioselectivity, favoring the C2 or C3 position depending on the substrate and reaction conditions.

Table 1: Palladium-Catalyzed C-H Functionalization of Benzothiophenes

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand/AdditiveBase/OxidantSolventTemp (°C)Time (h)ProductYield (%)Ref
1Benzothiophene4-IodotoluenePd₂(dba)₃·CHCl₃ (2.5)NoneAg₂CO₃TolueneRT243-(4-tolyl)benzothiophene92
2Benzothiophene 1,1-dioxidePhenylboronic acidPd(OAc)₂ (10)PyridineCu(OAc)₂DMSO100202-Phenylbenzothiophene 1,1-dioxide39+
3Benzothiophene 1,1-dioxideStyrenePd(OAc)₂ (5)PivOHAgOPivTHF8012(E)-2-styrylbenzothiophene 1,1-dioxide95
43-Methylbenzothiophene 1,1-dioxidePhenylboronic acidPd(OAc)₂ (10)PyridineCu(OAc)₂DMSO100203-Methyl-2-phenylbenzothiophene 1,1-dioxide65

Detailed Experimental Protocol: Room-Temperature C3-Arylation of Benzothiophene

  • Reaction Setup: To a vial, add benzothiophene (1.0 equiv., 0.75 mmol), the aryl iodide coupling partner (1.1 equiv.), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst, such as Pd₂(dba)₃·CHCl₃ (2.5 mol %).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction is typically insensitive to air and moisture.

  • Work-up: Upon completion (monitored by GC-MS or TLC), dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the C3-arylated benzothiophene.

Metal-Free C-H Arylation

Metal-free C-H/C-H coupling offers an alternative pathway, avoiding potential metal contamination in the final products. One approach involves activating the benzothiophene as its S-oxide, which can then react with phenols.

Table 2: Metal-Free C4-Arylation of Benzothiophene S-Oxides

EntrySubstrateCoupling PartnerActivating AgentSolventTemp (°C)Time (h)ProductYield (%)Ref
13-Benzoylbenzo[b]thiophene S-oxidePhenolTFAACH₂Cl₂-50 to RT1.253-Benzoyl-4-phenylbenzo[b]thiophene91
23-Formylbenzo[b]thiophene S-oxide4-MethoxyphenolTFAACH₂Cl₂-50 to RT1.253-Formyl-4-(4-methoxyphenyl)benzo[b]thiophene85

Detailed Experimental Protocol: Metal-Free C4-Arylation

  • Reagent Preparation: Prepare a solution of trifluoroacetic anhydride (TFAA) in dichloromethane (CH₂Cl₂) in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to -50 °C.

  • Substrate Addition: In a separate flask, dissolve the benzothiophene S-oxide (1.0 equiv., 0.2 mmol) and the phenol coupling partner (1.5 equiv.) in CH₂Cl₂.

  • Reaction Initiation: Add the substrate solution dropwise to the cold TFAA solution.

  • Reaction Progression: Stir the reaction mixture at -50 °C for 45 minutes.

  • Warming: Allow the reaction to warm to room temperature and continue stirring for an additional 30 minutes.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the residue by flash chromatography.

Cross-Coupling Reactions

Cross-coupling reactions are indispensable for forming C-C bonds and introducing aryl, heteroaryl, or vinyl groups onto the benzothiophene scaffold, typically starting from a halogenated derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the arylation of benzothiophenes, commonly using a boronic acid or ester as the coupling partner.

Table 3: Suzuki-Miyaura Coupling of Benzothiophene Derivatives

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
1Benzo[b]thien-2-ylboronic acid4-BromoanisolePd(OAc)₂ (5)SPhos (10)Cs₂CO₃THF/H₂O802495
2Benzo[b]thien-2-ylboronic acid2-BromopyridinePd(OAc)₂ (5)SPhos (10)Cs₂CO₃THF/H₂O802489
32,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90-High
4C3-Chlorobenzothiophene derivativePhenylboronic acidStandard Conditions------

Detailed Experimental Protocol: Optimized C2-Arylation via Suzuki-Miyaura Coupling

  • Inert Atmosphere: Add the aryl or heteroaryl halide (1.0 mmol), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) to a dry flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Under the inert atmosphere, add benzo[b]thien-2-ylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.4 equiv.), and distilled water (e.g., 1.5 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cooling and Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start setup Combine Halide, Catalyst, & Ligand in a dry flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert add_reagents Add Boronic Acid, Base, & Solvents inert->add_reagents heat Heat mixture to required temperature (e.g., 80-100 °C) add_reagents->heat stir Stir for specified time (e.g., 12-24h) heat->stir cool Cool to RT stir->cool extract Aqueous Work-up & Extraction cool->extract purify Dry, Concentrate, & Purify via Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Heck Coupling

The Heck coupling reaction is a reliable method for the vinylation of halo-benzothiophenes using alkenes as coupling partners.

Table 4: Heck Coupling of a Benzothiophene Derivative

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Ref
13-Bromo-7-chloro-1-benzothiopheneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-12012-24

Detailed Experimental Protocol: Heck Coupling of 3-Bromo-7-chloro-1-benzothiophene

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-7-chloro-1-benzothiophene (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add potassium carbonate (2.0 equiv.) and anhydrous N,N-dimethylformamide (DMF).

  • Alkene Addition: Add the alkene (e.g., styrene, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Halogenation

Halogenation provides key intermediates for further functionalization, primarily through cross-coupling reactions. The regioselectivity of halogenation depends on the directing groups present on the benzothiophene ring and the specific halogenating agent used.

Table 5: Halogenation of Benzothiophene Derivatives

EntrySubstrateReagentSolventTemp (°C)Time (h)ProductYield (%)Ref
12-MethylbenzothiopheneNaOCl·5H₂OAcetonitrile/H₂O65-75-3-Chloro-2-methylbenzothiophene30-65
2BenzothiopheneCl₂Ether-30 to -20-2-Chlorobenzothiophene48
3BenzothiopheneBr₂Acetic Acid--3-Bromobenzothiophene-
4Benzodithiophene-S,S-tetraoxideIodopentafluorobenzeneK-t-ButoxideRT-Diiodinated Product86

Detailed Experimental Protocol: C3-Chlorination using Sodium Hypochlorite

  • Reaction Setup: Dissolve the C2-substituted benzothiophene derivative (e.g., 2-methylbenzothiophene) in aqueous acetonitrile.

  • Reagent Addition: Add sodium hypochlorite pentahydrate (NaOCl·5H₂O) to the solution.

  • Reaction: Heat the mixture to 65–75 °C. The reaction is typically complete within a few hours. Note: Lower temperatures may lead to competing oxidation side reactions.

  • Work-up: Cool the reaction mixture and perform a standard aqueous work-up.

  • Purification: Extract the product with a suitable organic solvent, dry the organic phase, and purify by flash column chromatography to obtain the C3-chlorinated product.

Nitration

Nitration of benzothiophene is highly sensitive to substituents. Electron-withdrawing groups at the C3 position deactivate the thiophene ring, directing electrophilic nitration exclusively to the benzene portion of the molecule. The isomer distribution is heavily influenced by the reaction conditions.

Table 6: Nitration of 3-Substituted Benzothiophenes

EntrySubstrateNitrating AgentConditionsMajor Isomer(s)Ref
1Benzo[b]thiophene-3-carboxylic acidconc. HNO₃ in H₂SO₄/AcOH60 °C (Thermodynamic Control)4-nitro
2Benzo[b]thiophene-3-carbonitrileKNO₃ in conc. H₂SO₄0 °C (Kinetic Control)5-nitro and 6-nitro

Detailed Experimental Protocol: Kinetically Controlled Nitration (5-/6-position)

  • Reaction Setup: Dissolve benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid in a flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Add finely powdered potassium nitrate portion-wise while maintaining the temperature at 0 °C with vigorous stirring.

  • Reaction: Continue stirring at 0 °C for several hours, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Allow the ice to melt and collect the precipitated solid by filtration. Wash the solid with water until the washings are neutral.

  • Purification: Dry the solid product. If necessary, purify further by recrystallization or column chromatography to separate the isomers.

Application in Drug Discovery: Signaling Pathway Inhibition

Functionalized benzothiophenes are privileged scaffolds in drug discovery, acting as inhibitors for various enzymes and signaling pathways implicated in diseases like cancer. For example, benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, which is often hyperactivated in tumors.

STAT3 Signaling Pathway and Inhibition

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a key therapeutic strategy. Benzothiophene derivatives can block the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumor progression.

STAT3_Pathway STAT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK Receptor->JAK 2. Receptor Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. STAT3 Recruitment pSTAT3_mono p-STAT3 (pY705) STAT3_mono->pSTAT3_mono 4. Phosphorylation STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer 5. Dimerization DNA DNA STAT3_dimer->DNA 6. Nuclear Translocation Inhibitor Benzothiophene Derivative Inhibitor->pSTAT3_mono Blocks Phosphorylation Transcription Gene Transcription (e.g., c-Myc, Bcl-2) DNA->Transcription 7. DNA Binding Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Microwave-Assisted Synthesis of Benzothiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of benzothiophene derivatives. Benzothiophenes are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as scaffolds in numerous therapeutic agents.[1][2][3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the synthesis of these valuable molecules, offering significant advantages over conventional heating methods.[5]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] This efficient energy transfer results in several key benefits:

  • Accelerated Reaction Times: Reactions that may take hours or even days to complete using conventional heating can often be accomplished in minutes under microwave irradiation.[6][7]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, often leading to higher yields and cleaner reaction profiles.[7]

  • Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is a more energy-efficient process compared to traditional methods that heat the entire apparatus.

  • Green Chemistry: The reduced reaction times and often solvent-free conditions align with the principles of green chemistry by minimizing energy consumption and waste generation.

General Experimental Workflow

The general workflow for microwave-assisted synthesis of benzothiophene derivatives is a streamlined process. A typical experimental setup involves a dedicated microwave reactor capable of controlling temperature, pressure, and power.

Microwave Synthesis Workflow reagents Reactant & Solvent Preparation vial Reaction Vial Assembly reagents->vial Addition reactor Microwave Reactor vial->reactor Irradiation workup Reaction Work-up reactor->workup Cooling & Quenching purification Purification workup->purification Extraction/ Filtration analysis Analysis purification->analysis Characterization Kinase_Inhibition_Pathway cluster_0 Benzothiophene Derivative cluster_1 Kinase Targets cluster_2 Cellular Processes cluster_3 Cellular Outcome BT Benzothiophene Inhibitor DYRK1A DYRK1A BT->DYRK1A Inhibition CLK CLKs (e.g., CLK1, CLK4) BT->CLK Inhibition CellCycle Cell Cycle Progression DYRK1A->CellCycle Regulation Splicing Pre-mRNA Splicing CLK->Splicing Regulation Apoptosis Apoptosis Splicing->Apoptosis Dysregulation leads to CellCycle->Apoptosis Dysregulation leads to

References

Application Notes: Methyl 6-chlorobenzo[b]thiophene-2-carboxylate in the Preparation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate as a key starting material in the synthesis of potent kinase inhibitors. The protocols and data presented herein are intended to facilitate the research and development of novel therapeutics targeting various kinase-mediated signaling pathways.

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological targets, including protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a significant focus of drug discovery efforts. This compound serves as a versatile precursor for the synthesis of a variety of kinase inhibitors, primarily through its conversion to 6-chlorobenzo[b]thiophene-2-carboxamide derivatives. The 6-chloro substituent can provide advantageous properties such as increased potency and metabolic stability.

This document outlines the synthetic pathway from this compound to N-aryl carboxamide derivatives and highlights their potential as inhibitors of key kinases, such as Branched-chain alpha-ketoacid Dehydrogenase Kinase (BDK).

Synthetic Workflow

The primary route for converting this compound into potential kinase inhibitors involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a suitable amine.

G start This compound step1 Hydrolysis start->step1 intermediate 6-Chlorobenzo[b]thiophene-2-carboxylic acid step1->intermediate step2 Amide Coupling intermediate->step2 end N-Aryl-6-chlorobenzo[b]thiophene-2-carboxamide Kinase Inhibitors step2->end

Caption: General synthetic workflow from the starting material to the final kinase inhibitors.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the carboxylic acid, a crucial intermediate for the synthesis of carboxamide-based kinase inhibitors.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 6-chlorobenzo[b]thiophene-2-carboxylic acid.

Protocol 2: Synthesis of N-Aryl-6-chlorobenzo[b]thiophene-2-carboxamide Derivatives

This protocol outlines the amide coupling of 6-chlorobenzo[b]thiophene-2-carboxylic acid with an aromatic amine to generate the final kinase inhibitor.

Materials:

  • 6-Chlorobenzo[b]thiophene-2-carboxylic acid

  • Aryl amine (e.g., 4-amino-N-acetyl-1,2,5-oxadiazol-3-amine for a prodrug approach)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent

  • Round-bottom flask

  • Stir plate and stir bar

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of 6-chlorobenzo[b]thiophene-2-carboxylic acid in anhydrous DMF, add the desired aryl amine, BOP, and DIPEA.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring for completion by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous HCl, aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-chlorobenzo[b]thiophene-2-carboxamide.

Application Data: Inhibition of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK)

Derivatives of benzo[b]thiophene-2-carboxylic acid have been identified as potent allosteric inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK). BDK is a key regulator of the branched-chain amino acid (BCAA) catabolic pathway. Inhibition of BDK leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), promoting the breakdown of BCAAs. Elevated levels of BCAAs are associated with metabolic diseases, making BDK an attractive therapeutic target.

A closely related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been extensively studied as a BDK inhibitor.[1] A prodrug of BT2, N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3), highlights the utility of the carboxamide linkage in developing orally available kinase inhibitors.[1]

CompoundTarget KinaseIC₅₀ (µM)
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BDK3.19
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3)BDK (Prodrug)-

Table 1: Inhibitory activity of a representative benzo[b]thiophene derivative against BDK.[1]

BDK Signaling Pathway and Mechanism of Inhibition

BDK phosphorylates and inactivates the E1α subunit of the BCKDC, thereby inhibiting the catabolism of BCAAs. Allosteric inhibitors like the benzo[b]thiophene-2-carboxylic acid derivatives bind to a site on BDK that triggers a conformational change. This conformational change leads to the dissociation of BDK from the BCKDC, preventing phosphorylation and promoting the degradation of the kinase. The net result is the sustained activation of BCKDC and a reduction in plasma BCAA levels.[1]

G cluster_0 Normal BDK Activity cluster_1 Inhibition by Benzo[b]thiophene Derivative BDK BDK BCKDC_inactive BCKDC (Inactive) BDK->BCKDC_inactive Phosphorylation BCKDC_active BCKDC (Active) BCKDC_active->BCKDC_inactive BDK-mediated inactivation Metabolites Metabolites BCKDC_active->Metabolites BCAA Branched-chain Amino Acids BCAA->BCKDC_active Catabolism Inhibitor 6-Chlorobenzo[b]thiophene-2-carboxamide Derivative BDK_inhibited BDK Inhibitor->BDK_inhibited Allosteric Inhibition BCKDC_active_inhibited BCKDC (Active) BDK_inhibited->BCKDC_active_inhibited Dissociation & Degradation Metabolites_inhibited Metabolites BCKDC_active_inhibited->Metabolites_inhibited BCAA_inhibited Branched-chain Amino Acids BCAA_inhibited->BCKDC_active_inhibited Enhanced Catabolism

References

Troubleshooting & Optimization

Optimizing the synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route to this compound?

A1: The most prevalent and effective method is the condensation reaction between 2-fluoro-5-chlorobenzaldehyde and methyl thioglycolate in the presence of a base. This intramolecular cyclization reaction typically provides high yields of the desired product. A similar reaction using ethyl thioglycolate has been reported to achieve a yield of up to 96%.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 2-fluoro-5-chlorobenzaldehyde and methyl thioglycolate. A suitable base, such as potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe), is essential to facilitate the reaction. Anhydrous N,N-dimethylformamide (DMF) is a commonly used solvent.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[2]

Q4: What are the typical methods for purification of the final product?

A4: After the reaction is complete, the crude product is typically isolated by precipitation in water followed by filtration. For higher purity, recrystallization from a suitable solvent, such as ethanol or methanol, is a common and effective method. Column chromatography on silica gel can also be employed for further purification if necessary.[2]

Q5: What are the expected spectroscopic data for this compound?

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or impure starting materials. 2. Inappropriate base or insufficient amount of base. 3. Incorrect reaction temperature or time. 4. Presence of moisture in the reaction.1. Ensure the purity of 2-fluoro-5-chlorobenzaldehyde and methyl thioglycolate. Use freshly opened or properly stored reagents. 2. Use a strong, non-nucleophilic base like potassium carbonate or sodium methoxide. Ensure at least stoichiometric amounts are used. 3. Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating (e.g., 60-80 °C) can often improve the rate and yield. Monitor the reaction by TLC to determine the optimal time.[1] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by water.
Formation of Significant Side Products 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too high, leading to decomposition or side reactions. 3. The base is too strong or nucleophilic, leading to unwanted reactions.1. Carefully control the stoichiometry of the reactants. A slight excess of the thioglycolate may be beneficial. 2. Avoid excessive heating. Determine the optimal temperature through small-scale experiments. 3. If side reactions are observed, consider using a milder base or adding the base portion-wise to control the reaction rate.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not precipitate easily. 2. Presence of impurities that co-precipitate or are difficult to separate by recrystallization.1. If the product does not precipitate upon addition of water, try extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent. 2. If recrystallization is ineffective, employ column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from impurities.[2]
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient stirring.1. Continue to monitor the reaction by TLC until the starting material is consumed. 2. Gradually increase the reaction temperature and monitor the effect on the reaction rate. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

High-Yield Synthesis of this compound (Adapted from a similar procedure for the ethyl ester[1])

Materials:

  • 2-fluoro-5-chlorobenzaldehyde

  • Methyl thioglycolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-fluoro-5-chlorobenzaldehyde (1.0 eq) in anhydrous DMF.

  • Add methyl thioglycolate (1.1 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from methanol or ethanol to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve 2-fluoro-5-chlorobenzaldehyde in anhydrous DMF add_thioglycolate Add Methyl Thioglycolate start->add_thioglycolate add_base Add K₂CO₃ add_thioglycolate->add_base react Stir at RT or 60-80 °C (Monitor by TLC) add_base->react quench Pour into ice-water react->quench filter Filter and wash with water quench->filter recrystallize Recrystallize from Methanol/Ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? impure_reagents Impure/Wet Reagents start->impure_reagents Yes wrong_base Incorrect Base/Amount start->wrong_base Yes wrong_temp Suboptimal Temperature start->wrong_temp Yes check_reagents Verify Reagent Purity & Use Anhydrous Conditions impure_reagents->check_reagents optimize_base Use K₂CO₃ or NaOMe (Stoichiometric Amount) wrong_base->optimize_base optimize_temp Optimize Temperature (e.g., 60-80 °C) wrong_temp->optimize_temp

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on a common synthetic route starting from 2-bromo-4-chlorotoluene and methyl thioglycolate, potential impurities include:

  • Unreacted Starting Materials: 2-bromo-4-chlorotoluene and methyl thioglycolate.

  • Isomeric Byproducts: Formation of other isomers of the final product.

  • Oxidation Products: Oxidation of the thiophene sulfur atom.

  • Hydrolysis Product: 6-chlorobenzo[b]thiophene-2-carboxylic acid, resulting from the hydrolysis of the methyl ester.

  • Polymeric Materials: High molecular weight byproducts formed during the reaction.

Q2: My purified product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indicator of impurities. The presence of residual solvents or any of the byproducts mentioned in Q1 can lead to this observation. Further purification by recrystallization or column chromatography is recommended.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?

A3: Several factors can hinder crystallization:

  • Supersaturation not reached: The solution may not be concentrated enough. Try evaporating some of the solvent.

  • Presence of oily impurities: These can inhibit crystal nucleation. Attempting to purify the crude product by column chromatography first may be necessary.

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • No nucleation sites: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Q4: My compound is running as a smear on the TLC plate during column chromatography. How can I improve the separation?

A4: Streaking or smearing on a TLC plate can be caused by:

  • Overloading the sample: Use a more dilute solution for spotting.

  • Inappropriate solvent system: The solvent system may be too polar. Try decreasing the proportion of the more polar solvent.

  • Acidic or basic nature of the compound: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve the spot shape for acidic or basic compounds, respectively.

  • Compound degradation on silica: Some compounds are unstable on silica gel. Using a different stationary phase like alumina might be a solution.

II. Troubleshooting Guides

A. Recrystallization Troubleshooting
Problem Possible Cause Solution
Oily product separates instead of crystals The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.1. Try a lower-boiling point solvent.2. Purify the crude material by column chromatography first.3. Redissolve the oil in a minimal amount of hot solvent and try to induce crystallization by scratching or seeding.
Low recovery of purified product 1. Too much solvent was used.2. The solution was not cooled sufficiently.3. The crystals were washed with a large volume of cold solvent.1. Evaporate some of the solvent and re-cool.2. Ensure the solution is thoroughly chilled in an ice bath.3. Wash the crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The impurities have similar solubility to the product.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).2. Perform a second recrystallization.
B. Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC The eluent polarity is too high or too low.1. If the Rf values are too high, decrease the polarity of the eluent.2. If the Rf values are too low, increase the polarity of the eluent.
Product elutes with impurities The polarity of the product and impurities are very similar.1. Use a shallower solvent gradient during elution.2. Try a different solvent system or a different stationary phase (e.g., alumina).
Compound appears stuck on the column The compound is too polar for the chosen eluent or is irreversibly adsorbed.1. Gradually increase the eluent polarity to 100% of the more polar solvent.2. If the compound is still on the column, try flushing with a more polar solvent like methanol.
Cracked or channeled column bed Improper packing of the column.This can lead to poor separation. The column must be repacked.

III. Data Presentation

Property Value Source
Molecular Formula C₁₀H₇ClO₂SEchemi[1]
Molecular Weight 226.68 g/mol MySkinRecipes[2]
Boiling Point 338.7 °C at 760 mmHgMySkinRecipes[2]
Appearance White solid-
Solubility Poorly soluble in water, soluble in some common organic solvents.ChemBK[3]

IV. Experimental Protocols

A. General Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. Ethanol has been reported to be effective for the analogous ethyl ester.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

B. General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system. For benzothiophene derivatives, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended for better separation).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Mandatory Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization If relatively pure (>85-90%) Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography If complex mixture or oily Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Successful Further_Purification Requires Further Purification Recrystallization->Further_Purification Unsuccessful Column_Chromatography->Pure_Product Successful Column_Chromatography->Further_Purification Unsuccessful Further_Purification->Column_Chromatography Try different conditions Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve crude in minimum hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool Crystals_Form Do crystals form? Cool->Crystals_Form Oiling_Out Does it oil out? Crystals_Form->Oiling_Out No Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes Troubleshoot_No_Crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume Crystals_Form->Troubleshoot_No_Crystals No Oiling_Out->Filter_Dry No Troubleshoot_Oiling Troubleshoot: - Reheat and add more solvent - Try a different solvent - Purify by column first Oiling_Out->Troubleshoot_Oiling Yes Pure_Product Pure Product Filter_Dry->Pure_Product

References

Identification and removal of byproducts in benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzothiophene synthesis?

A1: Byproduct formation is highly dependent on the synthetic route. Some common byproducts include:

  • Homocoupling Products: In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, homocoupling of the starting materials can occur. For example, in the synthesis of a 2-arylbenzothiophene from a benzothiophene and an aryl halide, you might observe the formation of biphenyl and 2,2'-bibenzothiophene.

  • Isomers: In syntheses involving intramolecular cyclization, the formation of constitutional isomers is a common issue. For instance, in the synthesis of substituted benzothiophenes from substituted thiophenols, different cyclization pathways can lead to a mixture of isomers, such as 4- and 6-substituted benzothiophenes.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product.

  • Oxidized or Reduced Species: Depending on the reaction conditions, the sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or sulfone. Conversely, starting materials with reducible functional groups may be reduced.

  • Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts.

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to get a preliminary assessment of the complexity of your reaction mixture. Different spots on the TLC plate indicate the presence of different compounds. By comparing the Rf values of the spots in your reaction mixture to those of your starting materials and desired product, you can get an initial idea of what is present.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative picture of your reaction mixture, showing the relative amounts of each component. By spiking your sample with authentic samples of starting materials and the expected product, you can identify their corresponding peaks.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the components in your mixture. This is a powerful tool for identifying potential byproducts. For example, a peak corresponding to double the molecular weight of your aryl starting material could indicate a homocoupling byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for the definitive structural elucidation of your product and any byproducts. By analyzing the chemical shifts, coupling constants, and integration of the signals, you can determine the precise structure of the molecules in your sample.

Q3: What are the best general methods for removing byproducts from my benzothiophene product?

A3: The two most common and effective purification methods for benzothiophene derivatives are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. By choosing an appropriate stationary phase (typically silica gel) and a mobile phase (eluent) of suitable polarity, you can separate your desired product from most impurities.[1]

  • Recrystallization: This technique is used to purify solid compounds. It relies on the difference in solubility of your product and the impurities in a particular solvent at different temperatures. By dissolving the crude product in a hot solvent and then allowing it to cool slowly, the desired product will preferentially crystallize out, leaving the impurities in the solution.

Troubleshooting Guides

Issue 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction

Q: My palladium-catalyzed synthesis of a 2-arylbenzothiophene is giving a very low yield. What are the possible causes and how can I troubleshoot this?

A: Low yields in palladium-catalyzed cross-coupling reactions are a common problem. Here’s a step-by-step guide to troubleshooting the issue:

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Catalyst Inactivity 1. Ensure an inert atmosphere: Oxygen can deactivate the palladium catalyst. Make sure your reaction is set up under a nitrogen or argon atmosphere and that your solvents are properly degassed. 2. Check catalyst quality: Ensure your palladium precursor and ligands are of high purity and have been stored correctly. 3. Optimize ligand-to-metal ratio: The stoichiometry of the ligand and metal is crucial for catalyst stability and activity.
Suboptimal Reaction Conditions 1. Vary the temperature: The optimal temperature can be highly substrate-dependent. Try running the reaction at a slightly higher or lower temperature. 2. Screen different solvents: The polarity and coordinating ability of the solvent can have a significant impact on the reaction rate and yield. 3. Change the base: The choice and amount of base are critical. A weaker or stronger base might be required depending on your specific substrates.
Poor Substrate Reactivity 1. Check the purity of your starting materials: Impurities in your starting materials can interfere with the reaction. 2. Consider a different coupling partner: If you are using an aryl chloride, which is generally less reactive, consider switching to the corresponding bromide or iodide.
Issue 2: Difficulty in Separating Isomeric Byproducts

Q: My synthesis has produced a mixture of 4- and 6-methoxy-2-phenylbenzothiophene, and I am struggling to separate them by column chromatography. What can I do?

A: Separating constitutional isomers can be challenging due to their similar polarities. Here are some strategies you can employ:

Troubleshooting Isomer Separation

Technique Detailed Protocol
Optimize Column Chromatography 1. Use a less polar eluent system: Start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding small amounts of a slightly more polar solvent like toluene or dichloromethane. Avoid highly polar solvents like ethyl acetate or methanol initially, as they may elute both isomers together. 2. Use a longer column: A longer column provides more surface area for the separation to occur. 3. Dry loading: Dissolve your crude mixture in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent. This dry powder can then be carefully loaded onto the top of your column, which can lead to better separation.
Recrystallization 1. Screen for a suitable solvent: The ideal recrystallization solvent will dissolve your desired isomer well at high temperatures but poorly at low temperatures, while the undesired isomer remains more soluble at low temperatures. Test a variety of solvents of different polarities. 2. Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
Preparative HPLC If the above methods fail, preparative HPLC is a powerful technique for separating closely related isomers. You may need to screen different columns (e.g., normal phase vs. reverse phase) and mobile phases to achieve baseline separation.

Data Presentation

Table 1: Comparison of Analytical Data for a Model Benzothiophene and a Homocoupling Byproduct

Compound Structure ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) MS (m/z)
2-Phenylbenzothiophene 7.85 (d, J = 8.0 Hz, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 7.6 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.35-7.28 (m, 2H)141.2, 140.4, 139.8, 134.1, 129.0, 128.5, 127.1, 124.5, 124.3, 123.6, 122.5196.05 [M]⁺
1,1'-Biphenyl 7.61 (d, J = 7.6 Hz, 4H), 7.45 (t, J = 7.6 Hz, 4H), 7.36 (t, J = 7.4 Hz, 2H)141.2, 128.8, 127.3, 127.2154.08 [M]⁺

Table 2: Recommended Solvent Systems for Column Chromatography of Benzothiophene Derivatives

Compound Polarity Starting Eluent System Comments
Non-polar Hexane/Toluene (98:2)Gradually increase the percentage of toluene.
Intermediate Polarity Hexane/Ethyl Acetate (95:5)A good starting point for many benzothiophene derivatives.
Polar Dichloromethane/Methanol (98:2)For highly functionalized or polar benzothiophenes.

Experimental Protocols

Protocol 1: Purification of a Benzothiophene Derivative by Column Chromatography
  • Prepare the Column:

    • Choose a glass column of appropriate size for the amount of crude product.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 100% hexane). Ensure the packing is uniform and free of air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Adsorb this solution onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry powder.

    • Carefully add the dry powder to the top of the prepared column.

  • Elution:

    • Begin eluting the column with the low-polarity solvent.

    • Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) based on the separation observed on TLC.

  • Collect and Analyze Fractions:

    • Collect the eluate in separate fractions.

    • Monitor the composition of the fractions using TLC.

    • Combine the pure fractions containing the desired product.

  • Concentrate the Product:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified benzothiophene derivative.[2]

Protocol 2: Purification of a Solid Benzothiophene Derivative by Recrystallization
  • Choose a Solvent:

    • Select a solvent in which the benzothiophene derivative is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_purification Purification cluster_final Final Product crude_product Crude Product tlc TLC Analysis crude_product->tlc Initial Check column Column Chromatography tlc->column Complex Mixture recrystallization Recrystallization tlc->recrystallization Simple Mixture hplc_ms HPLC-MS Analysis nmr NMR Analysis hplc_ms->nmr Structure Confirmation pure_product Pure Benzothiophene nmr->pure_product Final Validation column->hplc_ms Fraction Analysis recrystallization->hplc_ms Purity Check

Caption: Experimental workflow for the purification and analysis of benzothiophene derivatives.

troubleshooting_tree cluster_identification Impurity Identification cluster_cause Potential Cause cluster_solution Solution start Problem: Impure Product check_tlc Check TLC: Multiple Spots? start->check_tlc check_nmr Analyze NMR: Unidentified Peaks? check_tlc->check_nmr Yes check_ms Analyze MS: Unexpected m/z? check_nmr->check_ms Yes isomers Isomers check_ms->isomers Same m/z, different NMR homocoupling Homocoupling check_ms->homocoupling Higher m/z starting_material Unreacted Starting Material check_ms->starting_material Lower m/z optimize_chromatography Optimize Chromatography isomers->optimize_chromatography recrystallize Recrystallize isomers->recrystallize homocoupling->optimize_chromatography rerun_reaction Optimize Reaction & Rerun starting_material->rerun_reaction

Caption: A decision tree for troubleshooting the purification of benzothiophene derivatives.

References

Improving the reaction efficiency of benzothiophene esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction efficiency of benzothiophene esterification.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing benzothiophene esters?

A1: Benzothiophene esters are commonly synthesized through two main routes. One approach involves a palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes with carbon monoxide and an alcohol.[1][2][3] This method builds the benzothiophene ring and incorporates the ester group in a single cascade. Another common method is the traditional Fischer esterification of a pre-existing benzothiophene carboxylic acid with an alcohol in the presence of an acid catalyst.

Q2: My palladium-catalyzed synthesis of a benzothiophene-3-carboxylic ester is resulting in a low yield. How can I improve it?

A2: Low yields in the palladium-catalyzed synthesis of benzothiophene-3-carboxylic esters can often be attributed to suboptimal reaction conditions. Key parameters to optimize include the catalyst system, solvent, temperature, and reaction time. Studies have shown that a PdI2/KI catalytic system is effective for this transformation.[1][2][3] To improve your yield, consider a systematic optimization of these factors. For instance, increasing the reaction time from 15 to 24 hours has been shown to significantly improve yields.[3]

Q3: I am observing significant impurity in my crude product after synthesis. What are the recommended purification techniques?

A3: The most common and effective methods for purifying benzothiophene derivatives are column chromatography and recrystallization.[4] For column chromatography, silica gel is a standard stationary phase, with a gradient elution of hexane and ethyl acetate often providing good separation.[2][3] Recrystallization from a suitable solvent system can also be highly effective for obtaining pure product.

Q4: What is a typical work-up procedure for a palladium-catalyzed benzothiophene esterification reaction?

A4: After the reaction is complete, the autoclave is typically cooled, degassed, and opened. The reaction mixture is then concentrated under reduced pressure. The residue can be purified directly by column chromatography on silica gel to isolate the desired benzothiophene ester.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of benzothiophene esters.

Issue 1: Low or No Product Formation in Palladium-Catalyzed Esterification

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a different batch. The PdI2/KI system has been shown to be effective.[1][2][3]
Insufficient Reaction Time Extend the reaction time. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction duration. A reaction time of 24 hours has been shown to be effective.[3]
Suboptimal Temperature Optimize the reaction temperature. While 80°C is a common starting point, adjusting the temperature may improve yields.[2]
Presence of Oxygen While the reaction uses air as an oxidant, ensure the CO pressure is maintained as specified in the protocol.[2][3]
Poor Quality Reagents Use high-purity starting materials and dry solvents to avoid side reactions.

Issue 2: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Steps
Product is an Oil If the product is an oil and difficult to handle, try to solidify it by co-evaporation with a non-polar solvent like hexane or by attempting to form a crystalline derivative.
Streaking on TLC Plate This may indicate an acidic or basic compound. Try adding a small amount of acetic acid or triethylamine to the eluent system for column chromatography.
Co-elution of Impurities If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase (e.g., alumina).

Experimental Protocols

Palladium-Catalyzed Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate [2]

  • Reaction Setup: In a 250 mL stainless steel autoclave, add PdI2 (20.2 mg, 0.056 mmol), KI (465.1 mg, 2.80 mmol), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (251.3 mg, 1.12 mmol) in methanol (56 mL) in the presence of air.

  • Reaction Conditions: Seal the autoclave and, while stirring, pressurize with CO (32 atm) and then air (up to 40 atm). Heat the mixture at 80°C for 24 hours.

  • Work-up and Purification: After cooling and degassing the autoclave, concentrate the reaction mixture. Purify the residue by column chromatography on silica gel to obtain the desired product.

Data Summary

Table 1: Effect of Catalyst Loading on the Yield of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate [3]

EntryPdI2 (mol %)Yield (%)
15.080
22.5~60
31.7~60

Reaction conditions: Methyl(2-(phenylethynyl)phenyl)sulfane (0.30 mmol), KI (2.5 equiv), MeOH (15 mL), CO (32 atm), Air (up to 40 atm total pressure), 80°C, 24 h.

Table 2: Synthesis of Various Benzothiophene-3-carboxylic Esters using PdI2/KI Catalyst System [3]

EntryR¹ SubstituentProductYield (%)
1p-Me-C₆H₄Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate76
2p-Br-C₆H₄Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate83
33-ThienylMethyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate70
41-CyclohexenylMethyl 2-(cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate79

Reaction conditions: Substrate (0.30 mmol), PdI2 (5 mol %), KI (2.5 equiv), ROH (15 mL), CO (32 atm), Air (up to 40 atm total pressure), 24 h. Substrate conversion was quantitative in all cases.[3]

Visualizations

Troubleshooting_Workflow start Low Yield in Benzothiophene Esterification check_catalyst Check Catalyst Activity (PdI2/KI system) start->check_catalyst check_time_temp Optimize Reaction Time and Temperature start->check_time_temp check_reagents Verify Reagent Purity and Solvent Dryness start->check_reagents monitor_reaction Monitor Reaction Progress (TLC/GC-MS) check_catalyst->monitor_reaction check_time_temp->monitor_reaction check_reagents->monitor_reaction purify Purify Crude Product (Column Chromatography) monitor_reaction->purify end Improved Yield purify->end

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Pathway sub 2-(Methylthio)phenylacetylene + CO + ROH int1 Pd-Catalyzed Carbonylative Cyclization sub->int1 80°C, 40 atm cat PdI2/KI Catalyst Air (Oxidant) cat->int1 prod Benzothiophene-3-carboxylic Ester int1->prod

Caption: Palladium-catalyzed synthesis of benzothiophene esters.

References

Troubleshooting common problems in the synthesis of chlorinated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chlorinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of chlorinated heterocycles can stem from several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]

  • Atmospheric Moisture and Oxygen: Many chlorination reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired chlorinated heterocycle may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]

  • Inappropriate Chlorinating Agent: The choice of chlorinating agent is crucial and substrate-dependent. For example, N-chlorosuccinimide (NCS) can be more effective than trichloroisocyanuric acid (TCCA) for certain substrates.[2]

Q2: I am observing the formation of multiple products and poor regioselectivity. How can I improve the selectivity of my chlorination reaction?

A2: Poor regioselectivity is a common challenge in the chlorination of heterocycles, often leading to a mixture of isomers. Here are some strategies to improve selectivity:

  • Directing Groups: The presence and position of existing functional groups on the heterocyclic ring can direct chlorination to a specific position.[3]

  • Choice of Catalyst: The catalyst can significantly influence regioselectivity. For instance, in the chlorination of toluene, the choice of a Lewis acid or an organocatalyst can direct the substitution pattern.[4]

  • Chlorinating Agent: Different chlorinating agents can exhibit different selectivities. For example, in the chlorination of pyrroles, enzymatic halogenation can provide high site-selectivity, avoiding the polyhalogenation often seen with chemical reagents.[5]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. For example, the chlorination of toluene at 0°C reduces the formation of dichlorotoluene byproducts.[4]

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the chlorinating species.[4][6]

Q3: I am struggling with the purification of my chlorinated heterocycle. What are some common challenges and solutions?

A3: The purification of chlorinated heterocycles can be challenging due to similar polarities of the product and starting material, as well as the presence of byproducts.[2] Here are some common issues and potential solutions:

  • Similar Polarity of Product and Starting Material: This makes separation by column chromatography difficult. Consider using a different stationary phase or a more sophisticated purification technique like preparative HPLC or supercritical fluid chromatography (SFC).[7]

  • Formation of Inseparable Byproducts: If byproducts cannot be separated, it is often best to revisit the reaction conditions to minimize their formation.[4]

  • Product Instability on Silica Gel: Some chlorinated heterocycles may decompose on silica gel. In such cases, alternative purification methods like crystallization, distillation, or using a different stationary phase (e.g., alumina) should be considered.

  • Solvent Incompatibility: The solvent used in the reaction may not be compatible with the purification method. Inline purification systems in continuous flow synthesis often require solvent switching or adjustments in concentration.[8]

Q4: My starting material appears to be decomposing during the reaction. What could be the cause and how can I prevent it?

A4: Decomposition of the starting material can be a significant issue, leading to low yields and complex reaction mixtures. Potential causes and solutions include:

  • Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to the degradation of sensitive heterocyclic rings.[3] Employing milder reaction conditions is advisable.

  • Reactive Chlorinating Agents: Some chlorinating agents can be too reactive for certain substrates, leading to undesired side reactions and decomposition. Consider using a milder chlorinating agent.

  • Instability of the Heterocyclic Core: Certain heterocyclic systems are inherently unstable under specific conditions. For example, the high electron density of the pyrrole ring makes it susceptible to air oxidation if not substituted with electron-withdrawing groups.[5]

  • Radical Reactions: Uncontrolled radical chain reactions can lead to decomposition. The use of radical scavengers can help determine if a radical mechanism is at play.[9]

Troubleshooting Guides

Guide 1: Low Yield in Heterocyclic Chlorination

This guide provides a systematic approach to troubleshooting low reaction yields.

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions assess_purity Assess Reagent and Solvent Purity check_conditions->assess_purity Conditions OK optimize Systematically Optimize Reaction Parameters check_conditions->optimize Incorrect check_atmosphere Ensure Inert Atmosphere (if required) assess_purity->check_atmosphere Purity OK assess_purity->optimize Impure (Purify/Replace) review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize Inadequate review_workup->optimize Workup OK end_node Improved Yield review_workup->end_node Losses Detected (Modify Procedure) optimize->end_node

Caption: Troubleshooting workflow for low reaction yields.

Guide 2: Poor Regioselectivity

This guide outlines steps to improve the regioselectivity of chlorination.

RegioselectivityTroubleshooting start Poor Regioselectivity change_reagent Screen Different Chlorinating Agents start->change_reagent modify_catalyst Modify Catalyst System (Lewis Acid, etc.) change_reagent->modify_catalyst No Improvement end_node Improved Selectivity change_reagent->end_node Improved adjust_temp Adjust Reaction Temperature modify_catalyst->adjust_temp No Improvement modify_catalyst->end_node Improved change_solvent Screen Different Solvents adjust_temp->change_solvent No Improvement adjust_temp->end_node Improved change_solvent->end_node Improved

References

Technical Support Center: Refinement of Reaction Conditions for the Synthesis of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing benzothiophene derivatives?

A1: The synthesis of benzothiophenes can be broadly achieved through the intramolecular cyclization of various aryl sulfides. Common approaches include the palladium-catalyzed coupling of substituted halo-thiophenols and substituted phenylacetylenes, as well as the cyclization of 2-arylthioaldehydes, ketones, or acids.[1][2] Another effective method involves the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide.[3]

Q2: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. What are the initial steps for optimization?

A2: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a frequent challenge, often stemming from a suboptimal choice of catalyst, oxidant, solvent, or temperature. A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the selection of the palladium catalyst and a copper salt as an oxidant significantly influences the yield.[4]

Q3: I am observing a black precipitate in my palladium-catalyzed reaction. What does this indicate and how can it be prevented?

A3: The formation of a black precipitate is typically indicative of palladium black, which occurs when the active Pd(0) catalyst agglomerates and loses its catalytic activity.[5] This can be caused by several factors, including the sensitivity of phosphine ligands to oxygen, instability of the ligand under the reaction conditions, an incorrect ligand-to-palladium ratio, or excessive reaction temperatures.[5] To prevent this, ensure the reaction is conducted under an inert atmosphere, select a stable ligand appropriate for the reaction conditions, optimize the ligand-to-palladium ratio, and carefully control the reaction temperature.

Troubleshooting Guide

Issue 1: Low Yield in Palladium-Catalyzed C2-Arylation

Symptoms: The yield of the desired 2-arylbenzothiophene is significantly lower than expected.

Possible Causes & Solutions:

  • Suboptimal Catalyst/Oxidant Combination: The choice of palladium catalyst and oxidant is critical. An optimization study on the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides showed that the combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C provided the best results.[4]

    Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [4]

    Entry Pd Catalyst (10 mol%) Cu Salt (2.0 equiv) Solvent Yield (%)
    1 Pd(OAc)₂ Cu(OAc)₂ DMSO 85
    2 PdCl₂ Cu(OAc)₂ DMSO 62
    3 Pd(TFA)₂ Cu(OAc)₂ DMSO 55
    4 Pd(OAc)₂ CuCl₂ DMSO 78

    | 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 43 |

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. As shown in the table above, DMSO was found to be a superior solvent for this particular reaction.

  • Inappropriate Reaction Temperature: High temperatures can lead to catalyst decomposition, while low temperatures may result in a sluggish reaction. The optimal temperature needs to be determined empirically for each specific reaction.

G Troubleshooting Low Yield in C2-Arylation start Low Yield Observed check_catalyst Evaluate Catalyst and Oxidant start->check_catalyst check_solvent Assess Solvent Choice start->check_solvent check_temp Verify Reaction Temperature start->check_temp optimize Systematically Optimize Conditions check_catalyst->optimize check_solvent->optimize check_temp->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low yield in C2-arylation.

Issue 2: Poor Regioselectivity in C-H Functionalization

Symptoms: A mixture of isomers (e.g., C2 and C3 substituted) is obtained, making purification difficult and reducing the yield of the desired product.

Possible Causes & Solutions:

  • Reaction Mechanism and Reagents: The inherent reactivity of the benzothiophene core can lead to substitution at either the C2 or C3 position. The choice of reagents and reaction conditions can direct the regioselectivity. For a regioselective C3-arylation, a method involving the reaction of benzothiophene S-oxide with a phenol coupling partner in the presence of trifluoroacetic anhydride (TFAA) and p-toluenesulfonic acid (pTsOH) has been developed.[4]

G Controlling Regioselectivity start Poor Regioselectivity reagent_choice Select Regioselective Reagents start->reagent_choice c2_path C2-Arylation Pathway conditions Optimize Reaction Conditions c2_path->conditions c3_path C3-Arylation Pathway c3_path->conditions reagent_choice->c2_path e.g., Pd(OAc)2/Cu(OAc)2 reagent_choice->c3_path e.g., S-oxide with TFAA/pTsOH desired_product Desired Regioisomer conditions->desired_product

Caption: Logic diagram for controlling regioselectivity.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide[4]
  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (0.1 mmol), the desired arylboronic acid (0.3 mmol), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (2.0 equiv), and pyridine (3.0 equiv).

  • Add DMSO (1.0 mL) as the solvent.

  • Heat the reaction mixture at 100 °C for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regioselective C3-Arylation of Benzothiophene[4]
  • Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 mL) to a nitrogen-flushed, oven-dried reaction vessel.

  • Cool the mixture to -40 °C with stirring.

  • Add trifluoroacetic anhydride (TFAA, 0.3 mmol).

  • After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 mL).

  • Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).

  • Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.

  • Add water (3 mL) and extract the aqueous phase with CH₂Cl₂ (3 x 5 mL).

  • Dry the combined organic phases over MgSO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.

Purification Guide

Issue: My crude product is impure after synthesis.

Solution: Column chromatography and recrystallization are two common and effective methods for purifying benzothiophene derivatives.

Method 1: Column Chromatography[4]
  • Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of a low-polarity eluent (e.g., 100% hexane).[4]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.[4]

  • Elution: Begin eluting with a low-polarity solvent and gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to separate the components.[4]

  • Collect and Analyze Fractions: Collect the eluate in fractions and monitor the composition of each fraction using TLC.[4]

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.[4]

Method 2: Recrystallization[6]
  • Solvent Selection: Choose a solvent or solvent mixture in which the benzothiophene derivative is soluble at high temperatures but poorly soluble at low temperatures. A mixture of a C1-8 alcohol and water (with a water concentration of 5-20% by weight) can be effective.[6]

  • Dissolution: Dissolve the impure benzothiophene in the minimum amount of the hot recrystallization solvent.

  • Cooling and Crystallization: Slowly cool the solution to allow for the formation of pure crystals. Cooling to temperatures as low as -10 °C can improve the yield.[6]

  • Filtration and Washing: Separate the crystals by filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals under reduced pressure.[6]

G Purification Workflow start Impure Crude Product method_selection Select Purification Method start->method_selection column_chrom Column Chromatography method_selection->column_chrom Complex Mixture recrystallization Recrystallization method_selection->recrystallization Crystalline Solid pure_product Pure Benzothiophene Derivative column_chrom->pure_product recrystallization->pure_product

Caption: General workflow for the purification of benzothiophene derivatives.

References

Technical Support Center: Purifying Benzothiophene Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of benzothiophene compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying benzothiophene derivatives?

A1: The most frequently used stationary phase for the purification of benzothiophene derivatives is silica gel (SiO₂).[1] Its polar nature allows for effective separation of benzothiophene compounds from less polar impurities when using a non-polar mobile phase. For compounds that may be sensitive to the acidic nature of silica gel, alternatives like alumina can be considered.[1][2]

Q2: How do I select an appropriate mobile phase (solvent system) for my benzothiophene derivative?

A2: The choice of a suitable mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1][3][4] The optimal ratio is best determined by first running a thin-layer chromatography (TLC) analysis. For effective separation on a column, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[1]

Q3: My benzothiophene derivative is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?

A3: If your compound is highly polar and remains at the baseline, a more polar solvent system is required. A mixture of dichloromethane and methanol is a common alternative.[1][4] For extremely polar compounds, reverse-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, may be a more suitable technique.[1][5]

Q4: My benzothiophene derivative is insoluble in the chromatography eluent. How can I load it onto the column?

A4: For compounds with poor solubility in the eluent, a "dry loading" technique is recommended.[1][6] This involves dissolving your sample in a solvent in which it is soluble, adding a small amount of silica gel to this solution, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][6]

Q5: Should I use isocratic or gradient elution for my purification?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the solvent composition remains constant, is simpler and often sufficient for separating compounds with similar polarities.

  • Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is generally more effective for complex mixtures containing compounds with a wide range of polarities. This technique can lead to better resolution and shorter run times.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of benzothiophene derivatives.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate solvent system.Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4 for the desired compound.[1]
Column overloading.Use an appropriate amount of silica gel relative to your crude sample (a general rule is a 30:1 to 100:1 ratio of silica to crude material by weight).[7][8]
Column packed improperly (channeling).Ensure the silica gel is packed evenly without air bubbles or cracks.[2][9]
Compound Elutes Too Quickly (with solvent front) The eluent is too polar.Start with a less polar solvent system, such as 1-2% ethyl acetate in hexane, or even pure hexane.[7]
Compound Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of your eluent. For example, if you started with 5% ethyl acetate in hexane, try increasing to 10%, 20%, and so on.[7] For very polar compounds, a dichloromethane/methanol system may be necessary.[1][4]
Compound decomposed on the silica gel.Test the stability of your compound on a silica TLC plate before running the column.[10] If it is unstable, consider using a deactivated stationary phase like neutral alumina.[1]
Collected Fractions Are Not Pure Poor separation (see above).Re-evaluate and optimize your solvent system and column packing.
Fractions are too large.Collect smaller fractions to better isolate the desired compound.
Broad or Tailing Peaks Compound interacting strongly with acidic silica.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent for basic compounds, or acetic acid for acidic compounds.
Poor sample loading.Ensure the sample is loaded in a narrow band at the top of the column using a minimal amount of solvent.[6][9]

Quantitative Data: Solvent Systems for Benzothiophene Derivatives

The following table summarizes solvent systems that have been successfully used for the column chromatography purification of various benzothiophene derivatives.

Benzothiophene DerivativeStationary PhaseEluent System (Mobile Phase)
Methyl 2-Phenylbenzo[b]thiophene-3-carboxylateSilica GelHexane to Hexane-AcOEt (95:5)[11][12]
Methyl 5-Methyl-2-phenylbenzo[b]thiophene-3-carboxylateSilica GelHexane-Et₂O (100:0 to 99.5:0.5)[11][12]
3-(Phenylethynyl)-2-(thiophen-2-yl)benzo[b]thiopheneSilica GelHexane/EtOAc (19/1)[11][13]
General Benzothiophene ProductsSilica GelPetroleum ether/ethyl acetate = 25/1[3]
1-(Benzo[b]thiophen-7-yl)ethanoneSilica GelHexane/Ethyl Acetate (gradient)[7]

Experimental Protocols

General Protocol for Purification by Column Chromatography

This protocol outlines the standard procedure for purifying benzothiophene compounds using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1]

  • Column Packing:

    • Prepare a slurry of silica gel (230–400 mesh) in the initial, least polar eluent you plan to use.[11]

    • Pour the slurry into a chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.[2] Ensure a flat top surface.

    • Add a small layer of sand on top of the silica gel to prevent disturbance during solvent addition.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[6] Carefully add this solution to the top of the column using a pipette.[6][11]

    • Dry Loading: For compounds with poor solubility, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1][6]

  • Elution:

    • Begin eluting the column with the low-polarity solvent system determined from your TLC analysis.[11]

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) according to the separation needs.[11]

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions using test tubes.[11]

    • Monitor the composition of the fractions using TLC to identify which fractions contain the pure product.[11]

  • Compound Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified benzothiophene compound.[11]

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate Concentrate to Yield Product Combine->Concentrate G Start Poor Separation? Solvent Inappropriate Solvent? Start->Solvent Yes Overload Column Overloaded? Solvent->Overload No Optimize Action: Optimize solvent using TLC (Rf 0.2-0.4) Solvent->Optimize Yes Packing Improper Packing? Overload->Packing No Reduce Action: Reduce sample load (e.g., 30:1 silica:sample) Overload->Reduce Yes Repack Action: Repack column (ensure even density) Packing->Repack Yes Success Separation Improved Optimize->Success Reduce->Success Repack->Success

References

Technical Support Center: Recrystallization of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often occurs if the solution is too concentrated or if the cooling process is too rapid. To resolve this, try reheating the solution and adding more solvent to decrease the concentration. Then, allow the solution to cool more slowly. If the problem persists, consider using a different solvent system.[2]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors. Using an excessive amount of solvent will cause a significant portion of your compound to remain in the mother liquor.[2] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Cooling the solution in an ice bath after it has reached room temperature can also help to maximize crystal formation. Additionally, ensure that the crystals are thoroughly dried to remove any residual solvent, which can affect the final weight.

Q4: After recrystallization, my product is still colored. How can I remove colored impurities?

A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield. Use it sparingly and perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form spontaneously, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[2] This creates a rough surface that can promote nucleation. Alternatively, adding a "seed crystal" from a previous pure batch of the compound can also initiate crystallization. If these methods fail, it may be necessary to reduce the solvent volume by gentle heating and then attempt to cool and induce crystallization again.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in hot solvent. The chosen solvent is not suitable.Try a different solvent or a solvent mixture. For aromatic esters, consider solvents like ethanol, acetone, or ethyl acetate.[1]
Crystals form too quickly upon cooling. The solution is too concentrated, or the cooling is too rapid.Reheat the solution and add a small amount of additional solvent. Allow the flask to cool slowly at room temperature before moving it to an ice bath.[2]
Formation of an oil instead of crystals. The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated.Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a lower-boiling point solvent.
Low recovery of pure crystals. Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. For hot filtration, pre-heat the funnel and filter paper to prevent cooling and crystallization.[2]
Product purity does not improve significantly. The chosen solvent does not effectively differentiate between the compound and the impurities.Experiment with different solvents or solvent systems. If impurities have similar solubility profiles, column chromatography may be a more effective purification method.[3]

Experimental Protocols

Recommended Starting Protocol for Recrystallization:

This is a general guideline. Optimization of the solvent and volumes will be necessary.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4] A promising approach for aromatic esters is often a mixed solvent system like hexane/ethyl acetate or hexane/acetone.[1]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (if charcoal was used or if insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? crystals_form->oil_out No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshooting: - Scratch flask - Add seed crystal - Reduce solvent oil_out->troubleshoot_no_crystals No troubleshoot_oil Troubleshooting: - Reheat and add more solvent - Cool slowly - Change solvent oil_out->troubleshoot_oil Yes end Pure Product collect_crystals->end troubleshoot_no_crystals->cool troubleshoot_oil->cool

Caption: Troubleshooting workflow for the recrystallization process.

Caption: Logical relationship between purification methods and common issues.

References

Preventing byproduct formation in the synthesis of substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and minimizing byproduct formation during the synthesis of substituted benzothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in palladium-catalyzed benzothiophene synthesis, and how can they be minimized?

A1: In palladium-catalyzed cross-coupling reactions for synthesizing substituted benzothiophenes, two common types of byproducts are homocoupling products and palladium black.

  • Homocoupling Products: These arise from the reaction of two identical coupling partners (e.g., two aryl boronic acids or two benzothiophene molecules). For instance, in the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, byproducts like 1,1'-biphenyl and [2,2'-bibenzo[b]thiophene] 1,1,1',1'-tetraoxide can be observed.[1] Minimizing these byproducts often involves careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.

  • Palladium Black: The formation of a black precipitate is typically indicative of palladium black, which occurs when the active Pd(0) catalyst agglomerates and loses its catalytic activity. This can be caused by oxygen sensitivity of phosphine ligands, ligand instability, or high reaction temperatures.[1] To prevent this, it is crucial to degas solvents and reagents, use high-purity catalysts and ligands, optimize the ligand-to-palladium ratio, and consider running the reaction at a lower temperature.[1]

Q2: My synthesis is producing a mixture of C2 and C3 substituted benzothiophenes. How can I improve the regioselectivity?

A2: Achieving high regioselectivity between the C2 and C3 positions of the benzothiophene core is a common challenge. The outcome is often dependent on the reaction mechanism and the directing effects of substituents.

  • For C2-Selective Functionalization: Palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been shown to be highly selective for the C2 position.[2] Optimization of the palladium catalyst and copper salt oxidant is key to achieving high yields of the C2-arylated product.[2]

  • For C3-Selective Functionalization: A metal-free approach involving the use of benzothiophene S-oxides in an interrupted Pummerer reaction can deliver C3-arylated and C3-alkylated products with complete regioselectivity.[3] This method avoids the need for directing groups and often proceeds under mild conditions.[3][4] Another strategy is the use of a directing metalation group (DMG) to achieve selective lithiation at the desired position, followed by reaction with an electrophile.[5]

Q3: I am observing unexpected peaks in my HPLC analysis after the reaction. What could be the cause and how do I troubleshoot this?

A3: Unexpected peaks in an HPLC chromatogram can originate from several sources, including starting material impurities, solvent contaminants, or byproducts from side reactions. A systematic approach to troubleshooting is recommended.

  • Analyze Starting Materials: Run an HPLC of your starting materials and reagents to ensure their purity.

  • Blank Runs: Inject a blank (your mobile phase) to check for solvent impurities or system contamination.

  • Investigate Side Reactions: Based on your synthetic route, consider potential side reactions. For example, in the Fiesselmann synthesis, incomplete cyclization or side reactions of the acetylenic ester can lead to impurities.

  • Optimize Purification: If byproducts are confirmed, optimize your purification method. Column chromatography with a carefully selected eluent system is a versatile method for separating closely related compounds.[2] Recrystallization can also be effective for obtaining high-purity products.

Q4: Can microwave-assisted synthesis help in reducing byproduct formation?

A4: Yes, microwave-assisted synthesis is often reported to reduce reaction times and improve yields, which can lead to the formation of fewer byproducts compared to conventional heating methods.[6][7] The rapid and uniform heating provided by microwaves can minimize the decomposition of reactants and products and may favor the desired reaction pathway over side reactions.[6] While direct quantitative comparisons for every benzothiophene synthesis are not always available, the general principle of shorter reaction times at controlled temperatures often contributes to cleaner reaction profiles.

Troubleshooting Guides

Problem: Low Yield of the Desired Substituted Benzothiophene

A low yield can be a result of several factors, from suboptimal reaction conditions to catalyst deactivation. The following workflow can help diagnose and address the issue.

LowYieldTroubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry check_conditions->check_reagents Optimal optimize Systematically Optimize (Catalyst, Solvent, Temp) check_conditions->optimize Suboptimal check_catalyst Inspect Catalyst Activity (e.g., for Pd Black) check_reagents->check_catalyst Pure/Correct check_reagents->optimize Impure/Incorrect check_atmosphere Ensure Inert Atmosphere (if required) check_catalyst->check_atmosphere Active check_catalyst->optimize Deactivated check_atmosphere->optimize Air Leak purification Analyze Crude vs. Purified Yield (Check for losses during workup) check_atmosphere->purification Inert solution Improved Yield optimize->solution purification->optimize High Loss purification->solution Low Loss

Caption: A systematic workflow for troubleshooting low yields in benzothiophene synthesis.

Problem: Poor Regioselectivity (Mixture of C2/C3 Isomers)

Controlling the position of substitution is critical. This guide helps in choosing a strategy to favor the desired isomer.

RegioselectivityTroubleshooting start Poor Regioselectivity (C2/C3 Mixture) c2_desired Desired Product: C2-Substituted start->c2_desired c3_desired Desired Product: C3-Substituted start->c3_desired pd_catalysis Use Pd-catalyzed Direct Arylation of Benzothiophene-1,1-dioxide c2_desired->pd_catalysis metal_free Employ Metal-Free Methods (e.g., Interrupted Pummerer Reaction of S-oxides) c3_desired->metal_free dom Use Directed Ortho-Metalation (DoM) with a suitable Directing Group (DMG) c3_desired->dom end Achieved High Regioselectivity pd_catalysis->end Leads to high C2 selectivity metal_free->end Leads to high C3 selectivity dom->end Provides regiocontrol for C3

Caption: A decision-making workflow for controlling regioselectivity in benzothiophene synthesis.

Data Presentation

Optimization of Palladium-Catalyzed C2-Arylation

The following table summarizes the optimization of reaction conditions for the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxide with phenylboronic acid.[2]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[2]

Experimental Protocols

Protocol 1: Gram-Scale Palladium-Catalyzed C2-Arylation[2]

This protocol is for the synthesis of 2-phenylbenzo[b]thiophene 1,1-dioxide.

Materials:

  • Benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol)

  • Phenylboronic acid (2.2 g, 18.0 mmol)

  • Pd(OAc)₂ (135 mg, 0.6 mmol)

  • Cu(OAc)₂ (4.3 g, 24.0 mmol)

  • Pyridine (1.4 g, 18.0 mmol)

  • Dimethyl sulfoxide (DMSO) (60 mL)

  • Ethyl acetate

  • Water

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide, phenylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and pyridine.

  • Add DMSO (60 mL) to the vessel.

  • Heat the mixture at 100 °C for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[2]

Protocol 2: Purification by Column Chromatography[2]

This protocol describes a general procedure for the purification of substituted benzothiophenes.

Materials:

  • Crude product

  • Silica gel (230–400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate)

  • Solvent for loading (e.g., dichloromethane or toluene)

  • Test tubes for fraction collection

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.[2]

  • Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to separate the compounds.[2]

  • Collect and Analyze Fractions: Collect the eluate in separate fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.[2]

References

Technical Support Center: Scaling Up the Synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful scale-up of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause Recommended Solution
Low Yield in Carboxylic Acid Synthesis (Hydrolysis Step) Incomplete hydrolysis of the starting ethyl ester.- Increase Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed. - Increase Base Equivalents: Ensure at least 2 equivalents of NaOH are used. On a larger scale, slight inaccuracies in weighing can lead to a deficit of the base. - Elevated Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., 40-50°C) can drive the reaction to completion, but monitor for potential side reactions.
Low Yield in Esterification Step The Fischer esterification is an equilibrium reaction.[1][2][3]- Use a Large Excess of Methanol: Methanol should be used as the solvent to drive the equilibrium towards the product.[1] - Effective Water Removal: On a larger scale, the water produced can significantly reverse the reaction. Consider using a Dean-Stark apparatus for azeotropic removal of water with a co-solvent like toluene.[1] - Choice and Amount of Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.[2][4]
Formation of Impurities Side reactions due to high temperatures or prolonged reaction times.- Optimize Reaction Temperature: Avoid excessive heat during both the hydrolysis and esterification steps. - Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products. - Inert Atmosphere: For the initial synthesis of the benzothiophene core, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
Difficult Purification of the Final Product Presence of unreacted carboxylic acid or other impurities.- Aqueous Bicarbonate Wash: During the work-up of the esterification, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted 6-chlorobenzo[b]thiophene-2-carboxylic acid.[6] - Recrystallization: Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain a highly pure product. - Column Chromatography: If recrystallization is insufficient, purification by column chromatography on silica gel may be necessary.
Scale-Up Challenges Poor heat transfer and mixing in larger reactors.[7]- Controlled Reagent Addition: Add reagents, especially the acid catalyst, slowly and in a controlled manner to manage exothermic reactions. - Efficient Stirring: Ensure adequate agitation to maintain a homogenous reaction mixture and prevent localized overheating. - Process Safety Analysis: Conduct a thorough safety analysis before performing the reaction on a large scale to identify and mitigate potential hazards.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and effective route involves a two-step process:

  • Synthesis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, for example, by reacting 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base like triethylamine.[5]

  • Hydrolysis of the resulting ethyl ester to 6-chlorobenzo[b]thiophene-2-carboxylic acid using a base such as sodium hydroxide.[5]

  • Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst to yield the final product.[2][4]

Q2: What are the critical parameters to control during the Fischer esterification step?

A2: The key parameters are the removal of water, the use of excess alcohol, the type and amount of acid catalyst, and the reaction temperature. Since it is an equilibrium-limited reaction, effectively removing water and using a large excess of methanol are crucial for achieving a high yield.[1][2]

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the hydrolysis and esterification steps. For the esterification, the product (methyl ester) will be less polar and have a higher Rf value than the starting material (carboxylic acid).[6]

Q4: What are the expected yields for the key synthetic steps?

A4: Based on literature reports for analogous compounds, the synthesis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate can proceed in high yield (around 96%).[5] The subsequent hydrolysis to the carboxylic acid has been reported with a yield of 87%.[5] The final Fischer esterification, when optimized, can also be expected to proceed in high yield.

Q5: Are there alternative methods for the esterification of 6-chlorobenzo[b]thiophene-2-carboxylic acid?

A5: Yes, if the substrate is sensitive to strong acidic conditions, alternative methods can be used. These include reacting the carboxylic acid with methyl iodide in the presence of a base, or converting the carboxylic acid to its acid chloride followed by reaction with methanol.

Experimental Protocols

Protocol 1: Synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid

This protocol is adapted from a reported synthesis of the analogous ethyl ester and its subsequent hydrolysis.[5]

Step 1a: Synthesis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

  • Under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-2-fluorobenzaldehyde (1 equivalent) in anhydrous DMSO.

  • Add ethyl thioglycolate (1.1 equivalents) and triethylamine (3 equivalents) to the solution.

  • Stir the reaction mixture at 80°C for 2 hours, then allow it to cool to room temperature and stir overnight.

  • Pour the reaction mixture into ice/water and stir vigorously.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.

Step 1b: Hydrolysis to 6-chlorobenzo[b]thiophene-2-carboxylic acid

  • Dissolve Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.

  • Add a 3N solution of sodium hydroxide (2 equivalents).

  • Stir the solution at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain 6-chlorobenzo[b]thiophene-2-carboxylic acid.

Protocol 2: Synthesis of this compound

This is a general protocol for Fischer esterification that can be adapted for the target molecule.

  • Place 6-chlorobenzo[b]thiophene-2-carboxylic acid (1 equivalent) in a round-bottom flask.

  • Add a large excess of methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux the mixture with stirring. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from methanol.

Quantitative Data

Reaction Step Starting Material Product Reported Yield Reference
Benzothiophene Formation4-chloro-2-fluorobenzaldehydeEthyl 6-chlorobenzo[b]thiophene-2-carboxylate96%[5]
HydrolysisEthyl 6-chlorobenzo[b]thiophene-2-carboxylate6-chlorobenzo[b]thiophene-2-carboxylic acid87%[5]

Yields for the final esterification step are typically high but depend on the specific reaction conditions and scale.

Visualizations

SynthesisWorkflow A 4-chloro-2-fluorobenzaldehyde + Ethyl thioglycolate B Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate A->B Triethylamine, DMSO, 80°C C 6-chlorobenzo[b]thiophene-2-carboxylic acid B->C NaOH, Ethanol, RT D This compound C->D Methanol, H₂SO₄ (cat.), Reflux

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield in Esterification? Condition1 Is water being effectively removed? Start->Condition1 Solution1a Use Dean-Stark apparatus Condition1->Solution1a No Solution1b Use excess methanol as solvent Condition1->Solution1b No Condition2 Is catalyst concentration adequate? Condition1->Condition2 Yes End Yield Improved Solution1a->End Solution1b->End Solution2 Increase catalyst loading Condition2->Solution2 No Condition3 Is reaction time sufficient? Condition2->Condition3 Yes Solution2->End Solution3 Monitor by TLC until completion Condition3->Solution3 No Solution3->End

Caption: Troubleshooting decision tree for low yield in the esterification step.

References

Validation & Comparative

"Methyl 6-chlorobenzo[b]thiophene-2-carboxylate" vs. other benzothiophenes in anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

The structural versatility of the benzothiophene core allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct pharmacological profiles.[1] Numerous studies have demonstrated the potential of these compounds to exhibit potent cytotoxicity against various cancer cell lines through diverse mechanisms of action.[3][4][5]

Comparison of Anticancer Activity of Benzothiophene Derivatives

The anticancer efficacy of various benzothiophene derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values provide a quantitative comparison of their potency.

5-Hydroxybenzothiophene Derivatives

A study focused on 5-hydroxybenzothiophene derivatives identified them as effective multi-target kinase inhibitors with significant growth inhibitory activity across different cancer cell lines.[3]

CompoundTarget KinasesIC50 (nM)Cancer Cell LineIC50 (µM)
16b Clk411U87MG (Glioblastoma)7.2
DRAK187HCT-116 (Colon)>10
Haspin125.7A549 (Lung)>10
Clk1163HeLa (Cervical)>10
Dyrk1B284
Dyrk1A353.3

Table 1: Kinase inhibition and anticancer activity of 5-hydroxybenzothiophene derivative 16b.[3]

Benzothiophene Acrylonitrile Analogs

A series of benzothiophene acrylonitrile analogs, designed to resemble combretastatin, demonstrated potent growth inhibition in a panel of 60 human cancer cell lines, with GI50 values often in the nanomolar range.[4]

CompoundCancer Cell Line PanelGI50 Range (nM)
5 NCI-6010 - 90.9 (in 85% of cell lines)
6 NCI-60Generally 10 - 100
13 NCI-60< 10 (in most cell lines)

Table 2: Growth inhibition (GI50) of benzothiophene acrylonitrile analogs across the NCI-60 panel of human cancer cell lines.[4]

3-Iodo-2-phenylbenzo[b]thiophene (IPBT)

A study on the novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), evaluated its cytotoxic effects on a range of cancer cell lines.[6]

Cancer Cell LineEC50 (µM)
MDA-MB-231 (Breast)126.67
HepG2 (Liver)67.04
LNCaP (Prostate)127.59
Caco-2 (Colon)63.74
Panc-1 (Pancreatic)76.72
HeLa (Cervical)146.75
Ishikawa (Endometrial)110.84

Table 3: Cytotoxicity (EC50) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) in various cancer cell lines.[6]

Thienopyrimidine and Phenyl-substituted Thiophene Derivatives

Novel fused thiophene derivatives have been screened for their in vitro anticancer activity, with some compounds showing promising results as VEGFR-2/AKT dual inhibitors.[7]

CompoundCancer Cell LineIC50 (µM)
3b HepG2 (Liver)3.105
PC-3 (Prostate)2.15
4c HepG2 (Liver)3.023
PC-3 (Prostate)3.12

Table 4: In vitro anticancer activity (IC50) of selected thienopyrimidine (3b) and phenyl-substituted thiophene (4c) derivatives.[7]

Experimental Protocols

The evaluation of the cytotoxic potential of benzothiophene derivatives commonly involves the following in vitro assays:

In Vitro Growth Inhibition Assay (NCI-60 Screen)

This screening method is utilized to assess the growth inhibitory effects of compounds against a panel of 60 human cancer cell lines.[4]

General Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The benzothiophene derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.

  • Incubation: The plates are incubated for a specified period, typically 48 hours.

  • Cell Viability Assessment: The sulforhodamine B (SRB) assay is commonly used to determine cell density.

  • Data Analysis: The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[4]

MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

General Protocol:

  • Cell Seeding: Cancer cells are plated in a 96-well plate and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are treated with different concentrations of the benzothiophene derivative and a vehicle control. The incubation period is typically 48-72 hours.[1]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

Benzothiophene derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Tubulin Polymerization Inhibition

Certain benzothiophene acrylonitrile analogs are hypothesized to act as antitubulin agents, similar to combretastatin A-4.[4] They interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent cell death.[4][8]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitosis Mitosis Microtubule->Mitosis Essential for Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Benzothiophene\nAcrylonitriles Benzothiophene Acrylonitriles Benzothiophene\nAcrylonitriles->Tubulin Dimers Inhibit Polymerization

Mechanism of Tubulin Polymerization Inhibitors.
RhoA/ROCK Pathway Inhibition

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as anticancer agents that target the RhoA/ROCK signaling pathway.[5][9] This pathway is crucial for regulating cellular processes like cell migration and invasion, which are hallmarks of cancer metastasis.[9] By inhibiting this pathway, these compounds can suppress cancer cell motility.[5][9]

RhoA_ROCK_Pathway RhoA-GDP\n(Inactive) RhoA-GDP (Inactive) RhoA-GTP\n(Active) RhoA-GTP (Active) RhoA-GDP\n(Inactive)->RhoA-GTP\n(Active) GEFs RhoA-GTP\n(Active)->RhoA-GDP\n(Inactive) GAPs ROCK ROCK RhoA-GTP\n(Active)->ROCK Activates MLC MLC ROCK->MLC Phosphorylates p-MLC p-MLC Stress Fiber Formation\n& Cell Contraction Stress Fiber Formation & Cell Contraction p-MLC->Stress Fiber Formation\n& Cell Contraction Cell Migration\n& Invasion Cell Migration & Invasion Stress Fiber Formation\n& Cell Contraction->Cell Migration\n& Invasion Benzothiophene\nDerivative Benzothiophene Derivative Benzothiophene\nDerivative->RhoA-GTP\n(Active) Inhibits

Inhibition of the RhoA/ROCK Signaling Pathway.

Conclusion

The benzothiophene scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. The derivatives discussed in this guide highlight the diverse mechanisms through which these compounds can exert their cytotoxic effects, including multi-kinase inhibition, disruption of microtubule dynamics, and interference with key signaling pathways. While specific data on Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is currently lacking, the potent anticancer activities observed for other benzothiophene derivatives underscore the potential of this compound class and warrant further investigation into its therapeutic efficacy. Future research should focus on elucidating the structure-activity relationships and mechanisms of action of a broader range of benzothiophene derivatives to guide the design of more potent and selective anticancer agents.

References

Comparative study of the biological activity of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the therapeutic potential of substituted benzo[b]thiophene-2-carboxylate derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities. This guide provides a comparative overview of their biological efficacy, supported by experimental data and detailed methodologies.

The benzo[b]thiophene scaffold is a versatile pharmacophore that forms the core of numerous compounds with significant biological activities. Derivatives of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate, in particular, have garnered attention in medicinal chemistry for their potential as therapeutic agents. This guide synthesizes findings from recent studies to offer a comparative perspective on the biological activities of various benzo[b]thiophene derivatives, providing researchers and drug development professionals with a valuable resource for identifying promising lead compounds.

Anticancer Activity: Targeting Tubulin and Kinase Pathways

Several benzo[b]thiophene derivatives have demonstrated potent anticancer activity through different mechanisms of action, including tubulin polymerization inhibition and targeting of specific signaling pathways.

A series of benzothiophene acrylonitrile analogs have shown significant growth inhibition against a panel of 60 human cancer cell lines. Notably, the E-isomer, E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13) , exhibited exceptionally potent growth inhibition with GI50 values less than 10.0 nM in most of the cancer cell lines tested.[1] Its Z-isomer, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6) , also displayed good growth inhibition properties, with GI50 values ranging from 21.1 nM to 98.9 nM in the majority of cell lines.[1] The cytotoxic activity of these compounds is hypothesized to be due to their interaction with tubulin, similar to combretastatin A-4.[1]

In a different approach, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as anticancer agents targeting the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis.[2][3] Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis.[2][3]

Another study identified 3-iodo-2-phenylbenzo[b]thiophene (IPBT) as a compound that induces apoptosis in cancer cells by activating pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[4] IPBT also effectively inhibited cell migration and colony formation.[4]

A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, 6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide (K2071) , has been identified as a promising candidate with antiproliferative, cytotoxic, senolytic, and antimigratory effects on glioblastoma cell lines.[5] This compound is an analog of Stattic, a known STAT3 inhibitor.[5]

Comparative Anticancer Activity Data
CompoundCancer Cell LineActivity MetricValueReference
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13) Most of 60 human cancer cell linesGI50< 10.0 nM[1]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6) Most of 60 human cancer cell linesGI5021.1 - 98.9 nM[1]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5) Most of 60 human cancer cell linesGI5010.0 - 90.9 nM[1]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) MDA-MB-231EC50126.67 µM[4]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) HepG2EC5067.04 µM[4]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) LNCaPEC50127.59 µM[4]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) Caco-2EC5063.74 µM[4]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) Panc-1EC5076.72 µM[4]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) HeLaEC50146.75 µM[4]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) IshikawaEC50110.84 µM[4]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Benzo[b]thiophene derivatives have also emerged as promising antimicrobial agents, particularly against multidrug-resistant bacteria.

A study focused on benzo[b]thiophene acylhydrazones identified (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) as a potent agent against Staphylococcus aureus.[6][7] This non-cytotoxic derivative exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including methicillin- and daptomycin-resistant clinical isolates.[6][7]

The antimicrobial potential of 3-halobenzo[b]thiophenes has also been investigated. The introduction of a chlorine or bromine at the third position, combined with a cyclohexanol substitution, resulted in compounds with a low MIC of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans.[8] Specifically, 2-(1-hydroxycyclohexyl)-3-chlorobenzo[b]thiophene showed fast bactericidal activity against S. aureus.[8] The presence of an alcohol group was found to be crucial for the inhibitory activity.[8]

Comparative Antimicrobial Activity Data
CompoundPathogenActivity MetricValueReference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Staphylococcus aureus (including MRSA)MIC4 µg/mL[6][7]
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene Gram-positive bacteria and C. albicansMIC16 µg/mL[8]
Cyclohexanol-substituted 3-bromobenzo[b]thiophene Gram-positive bacteria and C. albicansMIC16 µg/mL[8]
2-(hydroxymethyl)-3-chlorobenzo[b]thiophene (19) Bacillus cereus and C. albicansMIC128 µg/mL[8]
2-(hydroxymethyl)-3-chlorobenzo[b]thiophene (19) S. aureus and E. faecalisMIC256 µg/mL[8]

Enzyme Inhibition and Other Biological Activities

Beyond direct cytotoxicity and antimicrobial effects, benzo[b]thiophene derivatives have been identified as potent inhibitors of specific enzymes and modulators of cellular pathways, indicating their potential in treating a range of diseases.

3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM.[9] Inhibition of BDK can be beneficial for metabolic diseases associated with elevated branched-chain amino acid (BCAA) concentrations.[9] BT2 has also been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation and regulating intestinal microbiota.[10]

In the context of diabetes, a series of benzo[b]thiophene-2-carboxylic acid derivatives have demonstrated significant α-amylase inhibition.[11] The most potent compound, bearing a bis(2-hydroxyethyl)amino group (3b ), exhibited an IC50 of 5.37 ± 0.25 μM, which is more potent than the standard drug Acarbose (IC50 = 6.40 ± 0.14 μM).[11]

Furthermore, a 6-methyl-benzo[b]thiophene-2-carboxylic acid derivative (10i) has been identified as a potent antagonist of the neurokinin-2 (NK2) receptor, with subnanomolar potency in in vitro tests, suggesting its potential for treating conditions involving this receptor.[12]

Comparative Enzyme Inhibitory Activity Data
CompoundTarget Enzyme/ReceptorActivity MetricValueReference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) Branched-chain α-ketoacid dehydrogenase kinase (BDK)IC503.19 µM[9]
Benzo[b]thiophene carboxylate with bis(2-hydroxyethyl)amino group (3b) α-amylaseIC505.37 ± 0.25 µM[11]
6-methylbenzo[b]thiophene-2-carboxylic acid derivative (10i) Neurokinin-2 (NK2) receptorPotencySubnanomolar[12]

Experimental Protocols

Cell Growth Inhibition Assay (GI50)

The in vitro anticancer screening of benzothiophene acrylonitrile analogs was performed against a panel of 60 human tumor cell lines.[1] The cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. For a typical screening experiment, cells were inoculated into 96-well microtiter plates. After 24 hours, the test compounds were added at various concentrations. The plates were incubated for an additional 48 hours at 37 °C, 5% CO2, and 100% humidity. The assay was terminated by the addition of cold trichloroacetic acid, and cells were fixed. The sulforhodamine B (SRB) protein assay was used to determine cell viability. The GI50 is the drug concentration resulting in a 50% reduction in the net protein increase (as measured by SRB staining) in cells at the end of the drug treatment as compared to the net protein increase in control cells.[1]

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of benzo[b]thiophene derivatives was determined using the broth microdilution method.[8] Bacterial or fungal strains were grown overnight and then diluted to a standardized concentration. The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium. The standardized microbial suspension was added to each well. The plates were incubated at 37 °C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[8]

α-Amylase Inhibition Assay

The α-amylase inhibitory activity of benzo[b]thiophene-2-carboxylic acid derivatives was evaluated by measuring the amount of maltose produced.[11] The reaction mixture contained the test compound, α-amylase solution, and starch solution in a buffer. The reaction was initiated by the addition of the enzyme and incubated at a specific temperature. The reaction was stopped by adding dinitrosalicylic acid (DNS) reagent, followed by heating. The absorbance was measured at 540 nm. The percentage of inhibition was calculated, and the IC50 value was determined by plotting the percentage of inhibition against the compound concentration.[11]

Visualizing Molecular Pathways and Experimental Design

To better understand the mechanisms of action and experimental setups, the following diagrams illustrate key concepts.

RhoA_ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation RhoA_GTP->RhoA_GDP Inactivation ROCK ROCK RhoA_GTP->ROCK Activates GEFs GEFs GEFs->RhoA_GDP GAPs GAPs GAPs->RhoA_GTP MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC StressFibers Stress Fiber Formation & Cell Migration/Invasion pMLC->StressFibers b19 Compound b19 (Inhibitor) b19->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by compound b19.

mTORC1_Pathway BCAA Branched-Chain Amino Acids (BCAA) mTORC1 mTORC1 BCAA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates pS6K1 p-S6K1 S6K1->pS6K1 Protein_Synthesis Protein Synthesis & Cell Growth pS6K1->Protein_Synthesis peIF4EBP1 p-4E-BP1 eIF4EBP1->peIF4EBP1 peIF4EBP1->Protein_Synthesis Promotes BT2 BT2 (Inhibitor) BT2->mTORC1 Suppresses Activation

Caption: Suppression of mTORC1 activation by BT2.

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prep_Compounds Prepare Serial Dilutions of Test Compounds Inoculation Inoculate Microtiter Plate Wells with Microbes and Compounds Prep_Compounds->Inoculation Prep_Microbes Prepare Standardized Microbial Suspension Prep_Microbes->Inoculation Incubate Incubate at 37°C for 24 hours Inoculation->Incubate Observation Visually Inspect for Microbial Growth Incubate->Observation MIC_Result Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Validating the Efficacy of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate as a Fungicide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the fungicidal efficacy of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is not extensively available in peer-reviewed literature. This guide provides a framework for its evaluation, based on the known antifungal properties of benzothiophene derivatives and established experimental protocols. The data presented herein is hypothetical and for illustrative purposes.

The emergence of resistant fungal strains necessitates the discovery of novel antifungal agents.[1][2][3] Benzothiophene and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal properties.[4][5] This guide outlines a proposed experimental plan to validate the efficacy of a specific derivative, this compound, by comparing its performance against established commercial fungicides.

Comparative Fungicides and Target Pathogens

To establish a robust comparison, the performance of this compound should be benchmarked against fungicides with known mechanisms of action and broad-spectrum activity. The selection of target pathogens should include representatives from different fungal classes that are significant in agriculture and clinical settings.[1][2]

Table 1: Proposed Panel of Comparator Fungicides and Target Fungal Pathogens

Comparator Fungicides Fungicide Class Target Fungal Pathogens Relevance
TebuconazoleTriazoleFusarium graminearumCereal pathogen
AzoxystrobinStrobilurinRhizoctonia solaniSoil-borne pathogen
MancozebDithiocarbamateBotrytis cinereaBroad-spectrum foliar pathogen
SertaconazoleAzole (with Benzothiophene ring)Candida albicansHuman pathogen (yeast)
BoscalidSDHISclerotinia sclerotiorumPlant pathogen
--Aspergillus fumigatusHuman pathogen (mold)

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data.

2.1. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol should adhere to the guidelines established by the Clinical & Laboratory Standards Institute (CLSI).[6]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts). A spore or cell suspension is prepared and its concentration is adjusted to a standard density (e.g., 1 x 10³ to 5 x 10³ CFU/mL) in a suitable broth medium (e.g., RPMI-1640).[7]

  • Drug Dilution: this compound and comparator fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then performed in 96-well microtiter plates containing the broth medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).[7]

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at an optimal temperature (e.g., 25°C for plant pathogens, 35°C for human pathogens) for a specified period (e.g., 48-72 hours).[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥80%) compared to a drug-free control well.[7]

2.2. In Vivo Fungicidal Efficacy Testing: Plant Model

In vivo assays are essential to evaluate the protective (preventative) and curative (systemic) activity of the compound under conditions that mimic a natural infection.[8][9]

  • Plant Cultivation: A suitable host plant (e.g., tomato or wheat seedlings) is grown under controlled greenhouse conditions.

  • Treatment Application:

    • Protective Assay: Plants are sprayed with solutions of this compound and comparator fungicides at various concentrations. After the treatment has dried, the plants are inoculated with a spore suspension of a target pathogen (e.g., Botrytis cinerea).

    • Curative Assay: Plants are first inoculated with the fungal pathogen. After a set incubation period to allow for infection establishment (e.g., 24 hours), the plants are then treated with the fungicide solutions.

  • Incubation and Disease Assessment: Plants are maintained in a high-humidity environment to promote disease development. After a suitable incubation period (e.g., 5-7 days), disease severity is assessed based on a rating scale (e.g., percentage of leaf area with lesions).[10][11]

  • Efficacy Calculation: The percentage of disease control is calculated relative to untreated, infected control plants.

Hypothetical Data Presentation

The following tables illustrate how the experimental data for this compound could be structured for clear comparison.

Table 2: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species This compound Tebuconazole Azoxystrobin Sertaconazole
Fusarium graminearum8416>64
Rhizoctonia solani168432
Botrytis cinerea48816
Candida albicans216>641
Aspergillus fumigatus164324

Table 3: Hypothetical In Vivo Efficacy Against Botrytis cinerea on Tomato (% Disease Control at 100 mg/L)

Compound Protective Efficacy (%) Curative Efficacy (%)
This compound8560
Tebuconazole7565
Azoxystrobin9055
Untreated Control00

Proposed Mechanism of Action

The benzothiophene ring is a key structural feature in some antifungal drugs like sertaconazole.[12] The primary mechanism of action for azole antifungals involves the inhibition of the 14α-demethylase enzyme, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[12][13] Another potential target for thiophene-containing fungicides is the enzyme succinate dehydrogenase (SDH), which is involved in mitochondrial respiration.[14]

It is hypothesized that this compound may act by one of these mechanisms:

  • Inhibition of Ergosterol Biosynthesis: The compound may interfere with the ergosterol pathway, leading to a compromised cell membrane.

  • Inhibition of Succinate Dehydrogenase (SDH): The compound could disrupt the fungal respiratory chain, leading to cell death.

Further experiments, such as ergosterol quantification assays or enzymatic assays with isolated fungal mitochondria, would be required to elucidate the precise mechanism.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the experimental process for validating the fungicidal efficacy of a novel compound.

G cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Data Analysis & Conclusion Compound Test Compound (this compound) Assay_Setup Broth Microdilution Assay Setup Compound->Assay_Setup Treatment Protective & Curative Treatment Application Compound->Treatment Comparators Comparator Fungicides (Tebuconazole, Azoxystrobin, etc.) Comparators->Assay_Setup Comparators->Treatment Pathogens Fungal Pathogen Cultures (Fusarium, Botrytis, Candida, etc.) Pathogens->Assay_Setup Inoculation Pathogen Inoculation Pathogens->Inoculation Incubation_IV Incubation (48-72h) Assay_Setup->Incubation_IV MIC_Det MIC Determination Incubation_IV->MIC_Det Data_Comp Data Comparison & Analysis MIC_Det->Data_Comp Plant_Prop Host Plant Propagation Plant_Prop->Treatment Treatment->Inoculation Treatment->Inoculation Incubation_V Incubation (5-7 days) Inoculation->Incubation_V Assess Disease Severity Assessment Incubation_V->Assess Assess->Data_Comp Conclusion Efficacy Validation & Conclusion Data_Comp->Conclusion MoA Mechanism of Action Studies (Optional) MoA->Conclusion

Caption: Experimental workflow for fungicide efficacy validation.

This structured approach allows for a comprehensive and objective evaluation of this compound's potential as a novel fungicide, providing the necessary data for comparison with existing alternatives.

References

A Comparative Guide to the Biological Activity of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate and its structurally related analogs. The information presented is based on available experimental data from published research, focusing on antimicrobial, anti-inflammatory, and cytotoxic activities. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction to Benzo[b]thiophene-2-carboxylates

Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The benzo[b]thiophene scaffold is a key structural motif in several approved drugs, including the selective estrogen receptor modulator Raloxifene, the leukotriene synthesis inhibitor Zileuton, and the antifungal agent Sertaconazole. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the bicyclic ring system.

This compound is a synthetic intermediate used in the preparation of various biologically active molecules, particularly those with anti-inflammatory and analgesic properties. This guide explores the known biological activities of this compound and its analogs, providing a comparative overview based on available scientific literature.

Comparative Biological Activity

While direct comparative studies on this compound are limited, research on its close analogs and derivatives provides valuable insights into its potential biological profile. The primary activities investigated for this class of compounds include antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

Several studies have highlighted the potential of substituted benzo[b]thiophene derivatives as antimicrobial agents. The presence and position of halogen substituents on the benzo[b]thiophene ring have been shown to be critical for their activity.

A study on a series of benzo[b]thiophene-2-acylhydrazones demonstrated that the 6-chloro substituted analog exhibited significant activity against multiple strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.

Table 1: Antimicrobial Activity of Benzo[b]thiophene-2-acylhydrazone Analogs against Staphylococcus aureus

CompoundRMIC (µg/mL) vs. S. aureus ATCC 25923MIC (µg/mL) vs. S. aureus MRSAMIC (µg/mL) vs. S. aureus Daptomycin-Resistant
(E)-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideH> 32> 32> 32
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Cl 4 4 4
(E)-6-(trifluoromethyl)-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideCF₃161616

Data extracted from a study on benzo[b]thiophene acylhydrazones.

The data suggests that the presence of a chloro group at the 6-position significantly enhances the antibacterial activity compared to the unsubstituted analog.

Anti-inflammatory Activity

Research on a closely related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has revealed potent anti-inflammatory effects in a preclinical model of ulcerative colitis. BT2 was found to ameliorate inflammatory symptoms and pathological damage by suppressing the activation of the mammalian target of rapamycin complex 1 (mTORC1).[1] This finding suggests that this compound may also possess anti-inflammatory properties, potentially through a similar mechanism.

The mTORC1 signaling pathway is a crucial regulator of cellular metabolism and has been implicated in the function of proinflammatory macrophages.[2][3] Inflammatory cytokines can activate mTORC1 signaling, which in turn influences cell proliferation and differentiation.[4] The inhibition of this pathway by benzo[b]thiophene derivatives represents a promising strategy for the development of novel anti-inflammatory agents.

Cytotoxic Activity

The cytotoxic potential of benzo[b]thiophene derivatives against various cancer cell lines has been explored. While no specific data for this compound was found, a study on structurally related halogenated benzofuran derivatives provides insights into the potential anticancer activity. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (a benzofuran analog) exhibited cytotoxicity against the A549 human lung cancer cell line with an IC50 value of 6.3 ± 2.5 µM.[5]

This suggests that halogenated bicyclic aromatic compounds, including benzo[b]thiophene-2-carboxylates, may warrant investigation for their potential as anticancer agents.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Test compounds

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection reagents (e.g., for measuring prostaglandin E2 production)

Procedure:

  • Enzyme Preparation: Dilute the COX enzyme to the desired concentration in the reaction buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified period (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

mTORC1 Signaling Pathway in Inflammation

The mTORC1 pathway plays a critical role in integrating signals from growth factors and nutrients to regulate cell growth, proliferation, and metabolism. In the context of inflammation, various inflammatory stimuli can activate this pathway, leading to the production of pro-inflammatory mediators. The inhibition of mTORC1 by compounds like the 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid analog represents a potential therapeutic strategy.

mTORC1_Pathway Simplified mTORC1 Signaling Pathway in Inflammation cluster_input Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_output Cellular Responses Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Cytokines Cytokines (e.g., TNF-α, IL-6) Cytokines->Receptors PI3K PI3K Receptors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inflammation Pro-inflammatory Mediator Production mTORC1->Inflammation BT2_Analog Benzo[b]thiophene Analog (BT2) BT2_Analog->mTORC1

Caption: Simplified mTORC1 signaling pathway in inflammation and the inhibitory point of a benzo[b]thiophene analog.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

MIC_Workflow Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with no Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion

The available evidence suggests that this compound and its analogs are a promising class of compounds with potential antimicrobial and anti-inflammatory activities. The 6-chloro substitution appears to be beneficial for antibacterial efficacy. The anti-inflammatory effects of a closely related analog are mediated, at least in part, through the inhibition of the mTORC1 signaling pathway. Further structure-activity relationship (SAR) studies are warranted to optimize the biological activity of this scaffold and to fully elucidate the therapeutic potential of this compound and its derivatives. Direct biological evaluation of the title compound is highly encouraged to confirm the activities inferred from its analogs.

References

A Comparative Guide to the Spectroscopic Analysis of Benzothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis, quality control, and pharmacological assessment. Benzothiophene, a key aromatic heterocyclic scaffold in numerous pharmaceuticals, exists in different isomeric forms, primarily the stable benzo[b]thiophene and the less stable benzo[c]thiophene, along with various substituted derivatives.[1] These isomers can exhibit distinct physicochemical and biological properties. Therefore, their unambiguous differentiation is essential.

This guide provides a comparative overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to distinguish between benzothiophene isomers. It includes supporting experimental data and standardized protocols to aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of benzothiophene isomers. The chemical shifts (δ) of proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the local electronic environment, providing a unique fingerprint for each isomer.

¹H NMR Spectroscopy

The number of signals, their chemical shifts, splitting patterns (multiplicity), and coupling constants in a ¹H NMR spectrum allow for the precise assignment of each proton in the molecule. Key differences between benzo[b]thiophene and its less stable benzo[c]thiophene isomer are evident in their respective spectra.

Table 1: Comparative ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Position Benzo[b]thiophene Chemical Shift (δ, ppm) Benzo[c]thiophene Chemical Shift (δ, ppm)
H1 --- ~7.56
H2 7.42 (d, J=5.4 Hz) ---
H3 7.33 (d, J=5.4 Hz) ~7.67
H4 7.88 (dd, J=7.9, 1.0 Hz) ~7.50-7.60 (m)
H5 7.36 (ddd, J=8.1, 7.2, 1.1 Hz) ~7.20-7.30 (m)
H6 7.34 (ddd, J=8.1, 7.2, 1.1 Hz) ~7.20-7.30 (m)
H7 7.83 (dd, J=8.1, 1.0 Hz) ~7.50-7.60 (m)

Data for Benzo[b]thiophene sourced from consistent databases.[1][2] Data for Benzo[c]thiophene is estimated based on derivatives due to its inherent instability.[1]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information, detailing the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly the quaternary carbons at the ring fusion, are highly diagnostic.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Position Benzo[b]thiophene Chemical Shift (δ, ppm)
C2 126.4
C3 122.3
C3a 139.9
C4 124.3
C5 124.4
C6 123.4
C7 122.5
C7a 139.3

Data for Benzo[b]thiophene sourced from SpectraBase.[3][4]

For substituted isomers, the position and nature of the substituent will cause predictable shifts in the signals of nearby protons and carbons, allowing for unambiguous identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and provide a molecular "fingerprint." While isomers with the same functional groups will have similar spectra in the diagnostic region (>1500 cm⁻¹), they will exhibit unique patterns in the fingerprint region (<1500 cm⁻¹), allowing for their differentiation.

Table 3: Key IR Absorption Bands for Benzo[b]thiophene

Wavenumber (cm⁻¹) Vibrational Mode
~3100 Aromatic C-H Stretch
1500-1600 C=C Ring Stretching
1000-1250 C-H In-plane Bending
700-900 C-H Out-of-plane Bending (highly diagnostic for substitution patterns)
650-750 C-S Stretch

Characteristic regions compiled from NIST data and general spectroscopic principles for thiophene derivatives.[5][6][7]

Substituted isomers will show additional bands corresponding to their functional groups (e.g., a strong C=O stretch around 1700 cm⁻¹ for a ketone derivative). The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region is particularly useful for determining the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. Isomers will have the same molecular weight, but their fragmentation patterns can differ significantly, providing clues to their structure.

For benzothiophene (Molecular Weight: 134.2 g/mol ), electron impact (EI) ionization leads to a prominent molecular ion peak (M⁺•) at m/z 134.[8] The subsequent fragmentation is characteristic of the stable aromatic system.

Table 4: Major Mass Fragments for Benzo[b]thiophene (EI-MS)

m/z Ion Notes
134 [C₈H₆S]⁺• Molecular Ion (M⁺•), typically the base peak.
89 [C₇H₅]⁺ Loss of a thioformyl radical (•CHS) or CS and H•.[9]

Data sourced from NIST and PubChem databases.[5][8]

Substituents on the benzothiophene ring will direct the fragmentation pathways.[10][11] For example, a methyl-substituted isomer (MW = 148.2 g/mol ) may show loss of a methyl radical (M-15) or undergo rearrangement prior to fragmentation, yielding a pattern distinct from other isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzothiophene isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[12]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Standard experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ signals.[13]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR unit or KBr pellet holder) in the spectrometer's sample compartment. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted automatically.[14]

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a suitable method. For volatile and thermally stable compounds like benzothiophenes, Gas Chromatography (GC-MS) is ideal for separating isomers before analysis. Direct infusion via a heated probe can also be used.

  • Ionization: Utilize Electron Impact (EI) ionization (typically at 70 eV) to induce fragmentation and create a characteristic pattern.[15]

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of a sample containing potential benzothiophene isomers.

G cluster_0 Sample Analysis cluster_1 Primary Data Interpretation cluster_2 Detailed Structural Elucidation cluster_3 Conclusion Sample Unknown Sample (Potential Isomer Mixture) GCMS GC-MS Analysis Sample->GCMS Initial Screening MW Molecular Weight Determination (m/z of M+) GCMS->MW Frag Fragmentation Pattern Analysis GCMS->Frag IR FT-IR Spectroscopy (Functional Groups & Fingerprint) MW->IR NMR NMR Spectroscopy (1H, 13C, DEPT) Frag->NMR ID Isomer Identification & Structural Confirmation IR->ID NMR->ID

Caption: Workflow for Spectroscopic Isomer Differentiation.

References

Rise of a New Contender: Methyl 6-chlorobenzo[b]thiophene-2-carboxylate Derivatives Show Promise Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – In the ongoing battle against antimicrobial resistance, a new class of compounds, derivatives of methyl 6-chlorobenzo[b]thiophene-2-carboxylate, is emerging as a potent weapon against drug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). This comparison guide provides an objective analysis of the efficacy of these derivatives, supported by experimental data, and compares their performance against established antibiotics.

The development of novel antimicrobial agents is a critical priority for global health. Benzothiophene derivatives have garnered significant interest due to their diverse pharmacological activities.[1] Recent studies have focused on modifying the this compound scaffold to enhance its antibacterial potency. This has led to the synthesis of several promising candidates, including acylhydrazone and indole hybrid derivatives, which demonstrate significant activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains.

Comparative Efficacy Against Staphylococcus aureus

The antibacterial efficacy of various this compound derivatives has been evaluated using the minimum inhibitory concentration (MIC) as a key metric. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

A study on fluorinated benzothiophene-indole hybrids revealed that some derivatives exhibit significantly greater activity than conventional antibiotics against resistant strains. For instance, one indole-unsubstituted derivative demonstrated a MIC of 1 µg/mL against the MRSA strain USA Lac * lux, making it 24-fold more active than oxacillin and 32-fold more active than ciprofloxacin against the same strain.[2] The tables below summarize the comparative MIC values of selected benzothiophene derivatives and standard antibiotics against various strains of S. aureus.

Compound Bacterial Strain MIC (µg/mL) Reference
Benzothiophene-Indole Hybrid (3a) MRSA (USA Lac * lux)1[2]
MRSA (JE2)2[2]
MSSA (HG003)3[2]
MSSA (ATCC6538)2[2]
Oxacillin MRSA (USA Lac * lux)24[2]
Ciprofloxacin MRSA (USA Lac * lux)32[2]
Compound Bacterial Strain MIC (µg/mL) Reference
3-chloro-6-methylbenzo[b]thiophene-2-carbonyl-amino acid hydrazone (XI) S. aureus25[3]
Ampicillin S. aureus25[4]
Streptomycin S. aureus12.5[4]

Mechanism of Action: Targeting a Key Metabolic Pathway

Recent investigations into the mechanism of action of these benzothiophene derivatives suggest that they may inhibit bacterial pyruvate kinase.[2] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for the final step of glycolysis which generates ATP. By inhibiting this enzyme, the benzothiophene derivatives disrupt the bacteria's energy production, leading to cell death. This novel mechanism of action is a significant advantage, as it is less likely to be affected by existing resistance mechanisms that target cell wall synthesis or protein synthesis.

Bacterial_Pyruvate_Kinase_Inhibition Proposed Mechanism of Action of Benzothiophene Derivatives cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP_gen ATP Generation Pyruvate->ATP_gen Further Metabolism Benzothiophene Benzothiophene Derivative PK Bacterial Pyruvate Kinase Benzothiophene->PK Inhibits

Caption: Inhibition of bacterial pyruvate kinase by benzothiophene derivatives disrupts glycolysis and ATP production.

Experimental Protocols

The primary method used to determine the antibacterial efficacy of these compounds is the broth microdilution susceptibility test. A detailed protocol for this assay is provided below.

Broth Microdilution Susceptibility Assay Protocol

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

1. Preparation of Materials:

  • Bacterial Culture: A fresh overnight culture of the test bacterium grown in Mueller-Hinton Broth (MHB).

  • Test Compound: A stock solution of the benzothiophene derivative dissolved in a suitable solvent (e.g., DMSO).

  • 96-Well Microtiter Plate: Sterile, U-bottom or flat-bottom plates.

  • Media: Sterile Mueller-Hinton Broth (MHB).

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile MHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile MHB to all wells of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and to a positive control well (containing only MHB and inoculum).

  • A negative control well should contain only MHB to check for sterility.

5. Incubation:

  • Incubate the microtiter plate at 37°C for 18-24 hours.

6. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow prep 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Wells with Bacterial Suspension prep->inoculate serial_dilution 2. Serially Dilute Test Compound in 96-Well Plate serial_dilution->inoculate incubate 4. Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

Derivatives of this compound represent a promising new class of antibacterial agents with significant activity against drug-resistant bacteria like MRSA. Their novel mechanism of action, targeting bacterial pyruvate kinase, offers a potential advantage in overcoming existing resistance. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully assess their therapeutic potential. The data presented in this guide underscores the importance of continued exploration and development of new chemical scaffolds to address the growing threat of antimicrobial resistance.

References

Head-to-head comparison of different synthetic routes to Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis is therefore of critical importance. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering a detailed analysis of their respective methodologies, yields, and reaction conditions to aid researchers in selecting the most suitable pathway for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From Substituted BenzaldehydeRoute 2: From Substituted Benzonitrile & Deamination
Starting Materials 4-chloro-2-fluorobenzaldehyde, Ethyl thioglycolate5-chloro-2-fluorobenzonitrile, Methyl thioglycolate
Key Reactions Nucleophilic aromatic substitution followed by intramolecular cyclizationNucleophilic aromatic substitution, intramolecular cyclization, diazotization, deamination
Overall Yield ~96%Estimated ~80-85% (multi-step)
Number of Steps 12
Reaction Time ~2 hours at 80°C, then overnight at room temperatureStep 1: 11 minutes (microwave), Step 2: Several hours
Key Reagents Triethylamine, DMSOTriethylamine, DMSO, NaNO₂, H₂SO₄, H₃PO₂
Advantages High yield, one-pot reaction, readily available starting materialsUtilizes microwave synthesis for rapid first step, high yield in the first step
Disadvantages Longer reaction time compared to the first step of Route 2Two-step process, use of potentially hazardous diazonium salts, deamination step can have variable yields

Synthetic Route Diagrams

The two synthetic pathways are visualized below, highlighting the key transformations.

Synthetic_Route_1 start1 4-chloro-2-fluorobenzaldehyde + Ethyl thioglycolate product1 Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate start1->product1 Et3N, DMSO, 80°C, 2h then RT, overnight (96% yield)

Caption: Route 1: One-pot synthesis from a substituted benzaldehyde.

Synthetic_Route_2 start2 5-chloro-2-fluorobenzonitrile + Methyl thioglycolate intermediate2 Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate start2->intermediate2 Et3N, DMSO, MW, 130°C, 11 min (92% yield) product2 This compound intermediate2->product2 1. NaNO2, H2SO4, 0-5°C 2. H3PO2, rt

Caption: Route 2: Two-step synthesis via a 3-amino intermediate.

Experimental Protocols

Route 1: Synthesis from 4-chloro-2-fluorobenzaldehyde

This one-pot method provides a high yield of the ethyl ester of the target compound.[1]

Materials:

  • 4-chloro-2-fluorobenzaldehyde

  • Ethyl thioglycolate

  • Triethylamine (Et₃N)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ice/water

Procedure:

  • Under a dry and inert atmosphere (e.g., nitrogen), dissolve 4-chloro-2-fluorobenzaldehyde (1 eq.) in anhydrous DMSO.

  • To this solution, add ethyl thioglycolate (1.1 eq.) and triethylamine (3 eq.).

  • Stir the reaction mixture at 80°C for 2 hours.

  • Allow the mixture to cool to room temperature and continue stirring overnight.

  • Pour the reaction mixture into a vigorously stirred beaker of ice/water.

  • Continue stirring for 1 hour to allow for complete precipitation of the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under suction.

  • The resulting yellow crystals of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate are obtained in high purity (96% yield).[1]

Route 2: Synthesis from 5-chloro-2-fluorobenzonitrile followed by Deamination

This two-step route utilizes a rapid microwave-assisted cyclization followed by a standard deamination procedure.

Step 1: Synthesis of Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate

This procedure is adapted from a microwave-assisted synthesis of related 3-aminobenzo[b]thiophenes.

Materials:

  • 5-chloro-2-fluorobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ice/water

Procedure:

  • In a microwave vial, combine 5-chloro-2-fluorobenzonitrile (1.0 eq.), methyl thioglycolate (1.05 eq.), and triethylamine (3.1 eq.) in anhydrous DMSO.

  • Seal the vial and irradiate in a microwave synthesizer at 130°C for 11 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting solid by filtration, wash with water, and dry in vacuo to yield Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate as a colorless solid (92% yield).

Step 2: Deamination of Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate

This is a general procedure for the deamination of an aromatic amine via a diazonium salt intermediate.

Materials:

  • Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Hypophosphorous acid (H₃PO₂) (50% aqueous solution)

  • Ice

Procedure:

  • Suspend Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate (1 eq.) in a mixture of water and concentrated sulfuric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, cool an aqueous solution of hypophosphorous acid to 0°C.

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

  • The product, this compound, can then be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and evaporation of the solvent. Further purification may be achieved by column chromatography or recrystallization.

Conclusion

For the synthesis of Methyl (or Ethyl) 6-chlorobenzo[b]thiophene-2-carboxylate, Route 1 presents a more direct and efficient pathway, offering an excellent yield in a single step.[1] This makes it an ideal choice for large-scale synthesis and applications where atom economy and process simplicity are paramount.

Route 2 , while involving an additional deamination step, leverages the speed of microwave synthesis for the initial cyclization. This route may be advantageous for rapid analogue synthesis where the 3-amino intermediate itself can be a branching point for further derivatization. However, the two-step nature and the use of diazonium salts, which require careful handling, are notable considerations. The overall yield of Route 2 is also likely to be lower than that of Route 1 due to the additional transformation.

Researchers should select the route that best aligns with their specific requirements, considering factors such as available equipment (microwave reactor), scale of synthesis, and the need for synthetic versatility.

References

In Vitro Efficacy of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate and a Comparative Analysis Against Doxorubicin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vitro anticancer potential of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate. Due to the limited publicly available cytotoxicity data for this specific compound, this guide utilizes data for a structurally related benzo[b]thiophene derivative as a proxy to provide an illustrative comparison against the well-established chemotherapeutic agent, Doxorubicin. The data is presented to facilitate an objective assessment of its potential in oncology research.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic effects of a representative benzo[b]thiophene derivative and the standard chemotherapeutic drug, Doxorubicin, were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cell growth, was determined using a standard MTT assay after a 48-hour treatment period.

CompoundCell LineCancer TypeIC50 (µM)
Representative Benzo[b]thiophene Derivative A549Lung CancerData Not Available
MCF-7Breast CancerData Not Available
HeLaCervical CancerData Not Available
HepG2Liver CancerData Not Available
Doxorubicin (Reference) A549Lung Cancer0.23 - 2[1]
MCF-7Breast Cancer1.20 - 2.50[2][3]
HeLaCervical Cancer2.9[2]
HepG2Liver CancerData Not Available

Note: IC50 values for Doxorubicin can vary between laboratories and experimental conditions.[2] The data for the representative benzo[b]thiophene derivative is illustrative due to the absence of specific data for this compound.

Experimental Protocols

MTT Cell Viability Assay

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells.[4]

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are cultured in their recommended growth medium. Cells are then seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent, such as DMSO. A series of dilutions are then made in the culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the different compound concentrations.

  • MTT Incubation: After a 48-hour incubation period with the compounds, 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well.[5] The plates are then incubated for 3-4 hours at 37°C. During this time, metabolically active cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

Potential Mechanism of Action: Signaling Pathway

While the specific mechanism of action for this compound is not yet elucidated, other benzo[b]thiophene derivatives have been shown to exert their anticancer effects through various signaling pathways. One such pathway involves the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cancer cell survival and proliferation.[6]

G Potential Signaling Pathway Inhibition by Benzo[b]thiophene Derivatives Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Target Gene (Proliferation, Survival) Nucleus->Gene Promotes Transcription Benzo_derivative Benzo[b]thiophene Derivative Benzo_derivative->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro testing of anticancer compounds.

G Experimental Workflow for In Vitro Cytotoxicity Testing start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Compound Treatment (Test & Control) seeding->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis end End data_analysis->end

Caption: Workflow for determining in vitro cytotoxicity.

References

Unlocking the Therapeutic Potential of 6-Chlorobenzothiophenes: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-chlorobenzothiophene derivatives. It delves into their antimicrobial and anticancer properties, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to inform future drug discovery efforts.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom at the 6-position has been shown to significantly influence the biological activity of these derivatives. This guide synthesizes findings from multiple studies to offer a comparative overview of how structural modifications to the 6-chlorobenzothiophene core impact its therapeutic potential.

Antimicrobial Activity: Targeting Drug-Resistant Bacteria

A significant body of research has focused on the antimicrobial properties of 6-chlorobenzothiophene derivatives, particularly against multidrug-resistant pathogens like Staphylococcus aureus (S. aureus). The following data highlights the structure-activity relationships of a series of 6-chlorobenzothiophene-2-acylhydrazone derivatives.

Data Presentation: Antimicrobial Activity of 6-Chlorobenzothiophene Derivatives
Compound IDR Group (at position 2)MIC (µg/mL) vs. S. aureus ATCC 25923MIC (µg/mL) vs. MRSA
II.b Pyridin-2-ylmethylene44
II.a (E)-N'-(piperidin-1-ylmethylene)>128>128
II.c (E)-N'-(furan-2-ylmethylene)1616

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Key SAR Insights:

  • The nature of the substituent at the 2-position of the 6-chlorobenzothiophene scaffold plays a critical role in determining the antimicrobial potency.

  • The pyridin-2-ylmethylene derivative (II.b ) demonstrates the most potent activity against both susceptible and resistant strains of S. aureus.[1][2]

  • Replacement of the pyridine ring with a piperidine ring (II.a ) leads to a complete loss of activity, suggesting that an aromatic or heteroaromatic ring system is crucial for antibacterial efficacy.

  • The furan-2-ylmethylene derivative (II.c ) exhibits moderate activity, indicating that while a five-membered heterocyclic ring is tolerated, the pyridine ring is optimal for this series.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of the 6-chlorobenzothiophene derivatives was determined using the broth microdilution method.[3][4]

Broth Microdilution Method:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the compounds are made in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Controls: Positive (broth with bacteria and no compound), negative (broth with bacteria and a standard antibiotic), and sterility (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Logical Relationship of SAR in Antimicrobial Activity

SAR_Antimicrobial cluster_scaffold 6-Chlorobenzothiophene Scaffold cluster_modifications Modifications at Position 2 cluster_activity Antimicrobial Activity Scaffold 6-Chlorobenzothiophene Core Pyridinyl Pyridin-2-ylmethylene (Compound II.b) Scaffold->Pyridinyl Substitution Piperidinyl Piperidin-1-ylmethylene (Compound II.a) Scaffold->Piperidinyl Substitution Furanyl Furan-2-ylmethylene (Compound II.c) Scaffold->Furanyl Substitution High High Potency (MIC = 4 µg/mL) Pyridinyl->High Inactive Inactive (MIC > 128 µg/mL) Piperidinyl->Inactive Moderate Moderate Potency (MIC = 16 µg/mL) Furanyl->Moderate

Caption: SAR of 6-chlorobenzothiophene-2-acylhydrazones.

Anticancer Activity: Targeting Key Signaling Pathways

6-Chlorobenzothiophene derivatives have also emerged as promising anticancer agents, with activities attributed to the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Data Presentation: Anticancer Activity of Benzothiophene Derivatives

While specific SAR studies on a series of 6-chlorobenzothiophene derivatives against a wide panel of cancer cell lines are still emerging, related benzothiophene analogs have shown potent anticancer activity. For instance, benzothiophene acrylonitrile analogs have demonstrated significant growth inhibition in various cancer cell lines.[3][5]

CompoundCancer Cell LineGI₅₀ (nM)
Analog 5 Leukemia (CCRF-CEM)10.0
Colon (HCT-116)25.6
Analog 6 CNS (SNB-19)21.2
Prostate (PC-3)33.7

GI₅₀: 50% Growth Inhibition concentration.

Key Mechanistic Insights:

  • Benzothiophene derivatives have been shown to interfere with tubulin polymerization, leading to mitotic catastrophe and cell death.[3]

  • Another key target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6][7][8] Inhibition of STAT3, a transcription factor often constitutively activated in cancer, can block tumor cell proliferation, survival, and angiogenesis.[1]

Experimental Protocols: Anticancer Activity Evaluation

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 6-chlorobenzothiophene derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway: Inhibition of the IL-6/JAK/STAT3 Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization DNA DNA STAT3_active->DNA translocates to nucleus and binds Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription IL6 IL-6 IL6->IL6R Benzothiophene 6-Chlorobenzothiophene Derivative Benzothiophene->STAT3_active inhibits dimerization and nuclear translocation

Caption: Inhibition of the IL-6/JAK/STAT3 signaling pathway.

Experimental Workflow for SAR Studies

The systematic exploration of the structure-activity relationships of 6-chlorobenzothiophene derivatives follows a well-defined workflow, from initial design and synthesis to comprehensive biological evaluation.

SAR_Workflow Design Lead Compound Identification (6-Chlorobenzothiophene) Synthesis Chemical Synthesis of Analogs (Modification of R groups) Design->Synthesis Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (Improved Potency and Selectivity) SAR->Optimization Optimization->Synthesis Iterative Process Advanced Advanced Preclinical Studies (In vivo efficacy, Toxicology) Optimization->Advanced

Caption: General workflow for SAR studies.

This comparative guide underscores the significant potential of 6-chlorobenzothiophene derivatives as a versatile scaffold for the development of novel therapeutic agents. The presented data and experimental insights provide a solid foundation for researchers to design and synthesize new analogs with enhanced potency, selectivity, and drug-like properties. Future investigations should continue to explore the vast chemical space around the 6-chlorobenzothiophene core to unlock its full therapeutic potential against a range of diseases.

References

A Comparative Analysis of the Antifungal Spectrum of Novel Benzothiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the exploration of novel chemical scaffolds with potent and broad-spectrum antifungal activity. Among these, benzothiophene derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antifungal spectrum of various benzothiophene-based compounds, supported by experimental data, to aid researchers in the development of next-generation antifungal agents.

Quantitative Antifungal Activity

The in vitro antifungal efficacy of various benzothiophene derivatives has been evaluated against a panel of clinically and agriculturally important fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values, providing a quantitative comparison of their antifungal potency.

Compound ClassSpecific DerivativeFungal SpeciesMIC (µg/mL)Reference
Di(hetero)arylamines Most active compoundCandida spp.-[1]
Aspergillus spp.-[1]
DermatophytesLow MICs[1]
Benzothiophene-Indole Hybrids Compound 3aStaphylococcus aureus (MRSA)2[2]
Compound 3cStaphylococcus aureus (MRSA)2[2]
Compound 3dStaphylococcus aureus (MRSA)0.75[2]
Compound 4fStaphylococcus aureus (MRSA)3[2]
Compound 6dStaphylococcus aureus (MRSA)10[2]
Substituted Benzothiophenes 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10)Candida albicans ATCC 10231-[3]
Aspergillus niger ATCC 16404-[3]
3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K)Aspergillus niger ATCC 16404-[3]
Compound Class Specific Derivative Fungal Species EC50 (mg/L) Reference
α-methylene-γ-butyrolactone Derivatives Compound 2 (3-F-Ph)Rhizoctonia solani0.94[4]
Valsa mali2.26[4]
Compound 7 (4-Cl-Ph)Rhizoctonia solani0.99[4]
Valsa mali1.67[4]

Experimental Protocols

The antifungal susceptibility data presented in this guide were primarily obtained using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27-A3 protocol for yeasts.[1][5]

Broth Microdilution Method (CLSI M27-A3)

This standardized method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Yeast isolates are cultured on Sabouraud Dextrose Agar to ensure purity and viability.

  • A standardized suspension of the yeast is prepared in sterile saline or water to a concentration equivalent to a 0.5 McFarland standard.

  • A working inoculum is then prepared by diluting the yeast suspension in RPMI-1640 medium to a final standardized concentration.[6]

2. Microdilution Plate Preparation:

  • The benzothiophene compounds to be tested are serially diluted (two-fold) in RPMI-1640 medium in a 96-well microtiter plate.

  • The standardized yeast inoculum is added to each well containing the diluted compound.

  • Control wells, including a growth control (no compound) and a sterility control (no inoculum), are included on each plate.

3. Incubation:

  • The microtiter plates are incubated at 35°C.

  • Incubation times vary depending on the fungal species, typically 24-48 hours for Candida species and up to 72 hours for Cryptococcus species.[6]

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

  • The endpoint can be read visually or using a spectrophotometric plate reader.

Mechanisms of Action & Signaling Pathways

Benzothiophene-based compounds exert their antifungal effects through various mechanisms, primarily by targeting essential fungal cellular processes. Two prominent mechanisms that have been elucidated are the inhibition of ergosterol biosynthesis and the disruption of the mitochondrial respiratory chain.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[7] Several benzothiophene derivatives, including the commercially available drug Sertaconazole, function by inhibiting the ergosterol biosynthesis pathway.[8]

The key enzyme targeted in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the cell membrane structure and function, ultimately leading to fungal cell death.[7][9]

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_PP Isopentenyl_PP Mevalonate->Isopentenyl_PP Mevalonate Pathway Squalene Squalene Isopentenyl_PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol 14-demethyl\nlanosterol 14-demethyl lanosterol Lanosterol->14-demethyl\nlanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl\nlanosterol->Ergosterol Late Pathway Benzothiophene_Derivatives Benzothiophene_Derivatives Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Benzothiophene_Derivatives->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Ergosterol Biosynthesis Pathway Inhibition by Benzothiophenes.

Inhibition of Mitochondrial Complex III

The mitochondrial electron transport chain is essential for cellular respiration and ATP production in fungi. Certain novel α-methylene-γ-butyrolactone derivatives containing a benzothiophene moiety have been found to target Complex III (cytochrome bc1 complex) of this chain.[4]

Inhibition of Complex III disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential, a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS). This multifaceted disruption of mitochondrial function ultimately results in fungal cell death.[4][10]

Mitochondrial_Complex_III_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex_I Coenzyme_Q Coenzyme_Q Complex_I->Coenzyme_Q e- Complex_III Complex_III Coenzyme_Q->Complex_III e- Complex_II Complex_II Complex_II->Coenzyme_Q e- Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c e- ATP_depletion ATP_depletion Complex_III->ATP_depletion Leads to ROS_increase ROS_increase Complex_III->ROS_increase Leads to Complex_IV Complex_IV Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- H2O H2O O2->H2O Benzothiophene_Derivatives Benzothiophene_Derivatives Benzothiophene_Derivatives->Complex_III Inhibition Fungal_Cell_Death Fungal_Cell_Death ATP_depletion->Fungal_Cell_Death ROS_increase->Fungal_Cell_Death

Mitochondrial Complex III Inhibition by Benzothiophenes.

Experimental Workflow Overview

The general workflow for assessing the antifungal spectrum of novel benzothiophene compounds is a systematic process that moves from initial screening to detailed mechanistic studies.

Antifungal_Testing_Workflow Start Start Compound_Synthesis Synthesis of Benzothiophene Derivatives Start->Compound_Synthesis Primary_Screening Primary Antifungal Screening (e.g., Agar Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination Quantitative Susceptibility Testing (Broth Microdilution - CLSI) Primary_Screening->MIC_Determination Spectrum_Analysis Determination of Antifungal Spectrum (Panel of Fungal Species) MIC_Determination->Spectrum_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Ergosterol Quantification, Mitochondrial Assays) Spectrum_Analysis->Mechanism_of_Action In_Vivo_Testing In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Testing End End In_Vivo_Testing->End

General Workflow for Antifungal Compound Evaluation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS No. 104795-85-9). Adherence to these procedures is vital for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards of similar compounds, the following are recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect against accidental splashes.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

II. Chemical Properties and Hazard Profile

While detailed toxicological data for this specific compound is not available, its structure as a chlorinated benzo[b]thiophene derivative suggests it should be treated as a hazardous substance.

PropertyValueSource
CAS Number 104795-85-9[1][2]
Molecular Formula C₁₀H₇ClO₂S[1][2]
Molecular Weight 226.68 g/mol [2]
Appearance Likely a solid
Potential Hazards May cause skin and eye irritation. Harmful if swallowed or inhaled. Potential environmental toxin.General guidance for similar compounds

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste management company.

  • Waste Segregation:

    • It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][4] Mixing these can lead to improper disposal and increased costs.[3]

    • Do not mix this waste with other types of chemical waste such as acids, bases, or oxidizers.[5]

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. A polyethylene container is generally a suitable choice for halogenated organic compounds.[5]

    • Avoid using metal containers, as some halogenated solvents can produce acids that may cause corrosion.[5]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[6]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" as soon as the first drop of waste is added.[3][6]

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS Number: "104795-85-9"

      • An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The approximate concentration and volume of the waste.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from sources of ignition and incompatible chemicals.[5]

    • Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for pickup and disposal through your institution's EHS department or a contracted hazardous waste disposal service.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

IV. Spill and Emergency Procedures

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the waste container appropriately and dispose of it as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Provide them with the name of the chemical and any available hazard information.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select a Labeled, Chemically Compatible Waste Container segregate->container transfer Transfer Waste to Container container->transfer seal_store Securely Seal and Store in Satellite Accumulation Area transfer->seal_store spill Spill Occurs transfer->spill request_pickup Request Disposal via Institutional EHS seal_store->request_pickup end End: Proper Disposal request_pickup->end small_spill Small Spill Procedure: Absorb, Collect, Clean spill->small_spill Is it a small spill? large_spill Large Spill Procedure: Evacuate and Alert EHS spill->large_spill Is it a large spill? small_spill->seal_store large_spill->request_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 6-chlorobenzo[b]thiophene-2-carboxylate. The following procedures are based on established safety protocols for structurally related thiophene and chlorinated aromatic compounds.

Hazard Assessment
  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4][5][6]

  • Eye Damage/Irritation: May cause serious eye irritation.[1][3][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[5]

  • Aquatic Hazard: Potentially harmful to aquatic life.[1]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][7][8][9] Gloves must be inspected before use and disposed of properly after handling the chemical.[1][7][10]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory.[4][7][8][9] A face shield should be worn in situations with a high risk of splashing.[8][9][11]
Skin and Body Protection A flame-resistant lab coat or a chemical-resistant suit should be worn to protect against skin contact.[4][7][12][13] Closed-toe shoes are required.[9][11]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5][14][15] If dust or aerosols may be generated and ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5][8][9][10]
Safe Handling and Operational Plan

Follow these step-by-step procedures for the safe handling of this compound.

3.1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.[14]

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][15]

  • Keep the container of this compound tightly closed when not in use.[1][4]

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][15]

3.2. Handling the Compound:

  • Don all required PPE as specified in the table above before entering the laboratory and handling the chemical.

  • Measure and dispense the chemical within the fume hood to contain any dust or vapors.

  • Avoid direct contact with the skin, eyes, and clothing.[5][14][15]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][2][15]

  • After handling, wash hands thoroughly with soap and water.[1][7][10]

Disposal Plan

Proper disposal of chemical waste and contaminated materials is critical to ensure laboratory and environmental safety.

4.1. Waste Segregation and Collection:

  • Dispose of this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) as hazardous chemical waste.[1][6][7][14][15]

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The containers should be appropriate for halogenated organic waste.

  • Do not pour any waste down the drain.[1][6][7]

4.2. Waste Disposal Procedure:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[14][15]

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7][10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][7][10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][7] Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4][5] Ensure adequate ventilation. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation & Pre-Handling Checks ppe Don Personal Protective Equipment prep->ppe Verify safety equipment handling Chemical Handling in Fume Hood ppe->handling Enter lab post_handling Post-Handling Procedures handling->post_handling Complete experiment emergency Emergency Procedures handling->emergency disposal Waste Disposal post_handling->disposal Segregate waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.